Pyrazino[2,3-f][1,10]phenanthroline
Description
Properties
IUPAC Name |
pyrazino[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-3-9-11(15-5-1)12-10(4-2-6-16-12)14-13(9)17-7-8-18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOSPAWVGHGUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC=CN=C24)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471991 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217-90-3 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of Pyrazino[2,3-f]phenanthroline"
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of pyrazino[2,3-f]phenanthroline, a heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and biomedical research. Its rigid, planar, and π-conjugated system makes it a versatile ligand for the formation of stable metal complexes with tunable photophysical and electrochemical properties.[1] This document outlines detailed experimental protocols for its multi-step synthesis and a thorough guide to its characterization using various spectroscopic and analytical techniques.
Introduction
Pyrazino[2,3-f]phenanthroline is a polycyclic heteroaromatic molecule built upon a 1,10-phenanthroline framework with a fused pyrazine ring. This extension of the π-system and the introduction of additional nitrogen atoms grant it unique electronic properties, making it a powerful building block in supramolecular chemistry and functional materials. The planarity and rigidity of the structure pre-organize the nitrogen donor atoms for effective coordination with metal ions, enhancing the stability of the resulting metal complexes.[2] Its derivatives are being explored for a wide range of applications, including as emitters in Organic Light-Emitting Diodes (OLEDs), photosensitizers in solar cells, components in molecular devices, and as probes for biological systems.[3][4] Specifically, its strong electron-accepting nature makes it a valuable component in designing materials for Thermally Activated Delayed Fluorescence (TADF) and as a ligand in photoredox catalysis.[2][3][5] This guide serves as a resource for researchers, providing a detailed walkthrough of the synthetic pathway from commercially available precursors and the analytical methods required to verify the product's identity and purity.
Synthesis of Pyrazino[2,3-f]phenanthroline
Synthetic Pathway Overview
The synthesis of pyrazino[2,3-f]phenanthroline is a well-established multi-step process that begins with the commercially available 1,10-phenanthroline.[1] The overall pathway involves three key transformations:
-
Oxidation: The 1,10-phenanthroline core is first oxidized at the 5- and 6-positions to form the intermediate 1,10-phenanthroline-5,6-dione. This step is crucial as it introduces the carbonyl functionalities necessary for the subsequent condensation.
-
Reductive Amination: The dione intermediate is then reduced to form 5,6-diamino-1,10-phenanthroline.
-
Condensation: Finally, the diamine is condensed with a 1,2-dicarbonyl compound. For the synthesis of the unsubstituted parent molecule, glyoxal is the simplest and most common reactant, which reacts with the diamine to form the pyrazine ring, yielding the target pyrazino[2,3-f]phenanthroline.[1]
Caption: Synthetic pathway for pyrazino[2,3-f]phenanthroline.
Detailed Experimental Protocols
Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione (Oxidation) This procedure relies on a strong oxidizing environment to functionalize the electron-rich phenanthroline core. The combination of nitric and sulfuric acid creates a potent nitrating/oxidizing medium.
-
Materials: 1,10-phenanthroline monohydrate, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), potassium bromide (KBr), ice, sodium carbonate (Na₂CO₃).[1]
-
Procedure:
-
In a flask cooled in an ice bath, cautiously add 1,10-phenanthroline to concentrated sulfuric acid with stirring.
-
Slowly add potassium bromide, followed by the dropwise addition of fuming nitric acid, ensuring the temperature is maintained.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently for several hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Neutralize the solution carefully with sodium carbonate.
-
Filter the resulting solid, wash thoroughly with water, and dry to yield the crude 1,10-phenanthroline-5,6-dione.[1]
-
Step 2: Synthesis of 5,6-Diamino-1,10-phenanthroline (Reduction) This step converts the dione to a diamine, which is the direct precursor for the final ring formation.
-
Materials: 1,10-Phenanthroline-5,6-dione, a suitable reducing agent (e.g., sodium dithionite, Na₂S₂O₄), aqueous ammonia.
-
Procedure:
-
Suspend the 1,10-phenanthroline-5,6-dione in a mixture of water and ammonia.
-
Heat the suspension and add the reducing agent portion-wise until the color changes, indicating the reduction is complete.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the product with cold water and dry under vacuum to yield 5,6-diamino-1,10-phenanthroline.
-
Step 3: Synthesis of Pyrazino[2,3-f]phenanthroline (Condensation) The final step is an acid-catalyzed condensation reaction that forms the pyrazine ring.
-
Materials: 5,6-diamino-1,10-phenanthroline, glyoxal (40% solution in water), ethanol, acetic acid (catalytic amount).[1]
-
Procedure:
-
Dissolve 5,6-diamino-1,10-phenanthroline in ethanol, adding a catalytic amount of acetic acid.
-
Slowly add an aqueous solution of glyoxal to the reaction mixture.
-
Reflux the mixture for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with water and ethanol, and dry.[1]
-
Purification and Characterization
Purification
The crude product from the synthesis is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product with high purity.[1]
Characterization Workflow
A combination of spectroscopic and analytical techniques is essential to confirm the structure and assess the purity of the synthesized pyrazino[2,3-f]phenanthroline.
Caption: General workflow for the characterization of pyrazino[2,3-f]phenanthroline.
Spectroscopic and Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
-
System: A standard HPLC system with a C18 reverse-phase column and a UV detector.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Procedure: A dilute solution of the sample is injected, and the purity is calculated from the peak area percentage in the resulting chromatogram.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Instrument: A 400 MHz or higher NMR spectrometer.[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the compound's solubility.
-
Procedure: A ¹H NMR spectrum is acquired to observe the proton environment, followed by a ¹³C NMR spectrum to identify the carbon skeleton. The number of signals, their chemical shifts, and splitting patterns are used to confirm the structure.[1]
-
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using methods like Electrospray Ionization (ESI).[1]
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The accurate mass measurement of the molecular ion peak ([M+H]⁺) is compared with the theoretical mass to confirm the elemental formula.[1]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.[1]
-
Procedure: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. Characteristic peaks for aromatic C-H and C=N stretching vibrations are expected.
-
-
UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the molecule.
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent such as dichloromethane or ethanol.[1]
-
Procedure: The absorption spectrum is recorded (e.g., 200-800 nm) to determine the absorption maxima (λmax), which correspond to π-π* and n-π* electronic transitions within the conjugated system.[1]
-
Summary of Physicochemical and Spectroscopic Data
| Property | Data | Source(s) |
| Molecular Formula | C₁₄H₈N₄ | [1][6] |
| Molecular Weight | 232.24 g/mol | [1][6] |
| Appearance | Solid | [1][7] |
| Melting Point | 310-315 °C | [1][3][7] |
| Purity (Assay) | ≥99% (HPLC) | [1][7] |
| ¹H NMR (DMSO-d₆) | δ 9.12 (d), characteristic aromatic signals | [1] |
| ¹³C NMR (Representative) | Peaks in the aromatic region (e.g., 143.5, 139.5, 136.8 ppm) | [1] |
Properties and Applications
Electronic and Photophysical Properties
The extensive π-conjugated system of pyrazino[2,3-f]phenanthroline governs its electronic and photophysical properties. The pyrazine ring acts as an electron acceptor, which significantly influences the molecule's reduction potentials and the energy level of its Lowest Unoccupied Molecular Orbital (LUMO).[2] This strong electron-withdrawing character is a key feature exploited in modern materials science.[4] In donor-acceptor type molecules designed for TADF applications, the pyrazino[2,3-f]phenanthroline core serves as a robust acceptor, lending planarity and stabilizing the LUMO.[2][8] The absorption spectrum is characterized by intense π-π* transitions, and in donor-acceptor derivatives, by broad intramolecular charge transfer (ICT) bands at longer wavelengths.[2][8]
Key Application Areas
The unique properties of pyrazino[2,3-f]phenanthroline and its derivatives have led to their use in several advanced applications:
-
Organic Light-Emitting Diodes (OLEDs): The ability to create derivatives with tunable electronic properties makes this scaffold highly suitable for developing efficient TADF emitters for next-generation displays and lighting.[4][8][9]
-
Biochemical Research: Metal complexes of pyrazino[2,3-f]phenanthroline can intercalate with DNA due to their planar aromatic structure. This interaction makes them potential candidates for molecular probes, diagnostic tools, and therapeutic agents with anticancer activity.[10][11]
-
Catalysis: The ligand is used to synthesize metal complexes that can act as catalysts in various organic transformations and polymerization reactions.[1]
-
Solar Energy Conversion: As a ligand, it is used in copper(I) and ruthenium(II) complexes for applications in solar energy conversion technologies, where it can act as an electron acceptor.[1][3]
Conclusion
Pyrazino[2,3-f]phenanthroline is a molecule of significant synthetic and functional value. The well-defined, three-step synthesis from 1,10-phenanthroline provides reliable access to this important building block. Rigorous characterization using a suite of standard analytical techniques such as NMR, MS, and HPLC is essential to ensure the structural integrity and purity required for high-performance applications. Its inherent electronic properties, particularly its planarity and electron-accepting nature, have established it as a critical component in the development of advanced materials for OLEDs, catalysis, and biomedical applications, promising continued innovation in these fields.
References
-
Design and Synthesis of Pyrazino[2,3-f][1][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. ChemRxiv. Available from: [Link]
-
Design and Synthesis of Pyrazino[2,3-f][1][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Cambridge Open Engage. Available from: [Link]
-
A potent drug candidature of Cu(II) pyrazino[2,3‐f][1][5]phenanthroline complexes with bioactive ligands: synthesis, crystal structures, biomolecular interactions, radical scavenging and cytotoxicities. Taylor & Francis Online. Available from: [Link]
-
A potent drug candidature of Cu(II) pyrazino[2,3‐f][1][5]phenanthroline complexes with bioactive ligands: synthesis, crystal structures, biomolecular interactions, radical scavenging and cytotoxicities. Taylor & Francis Online. Available from: [Link]
-
Pyrazino[2,3-f][1][5]phenanthroline. Chongqing Chemdad Co., Ltd. Available from: [Link]
-
Pyrazino[2,3-f][1][5]phenanthroline. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Pyrazino[2,3‐f][1][5]phenanthroline Derivatives for Oxygen‐Tolerant Dual Photoredox/Copper Catalyzed Atom Transfer Radical Polymerization with Ultra‐low Catalyst Dosage. ResearchGate. Available from: [Link]
-
Pyrazino[2,3-f][1][5]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Royal Society of Chemistry. Available from: [Link]
-
2,3-Bis(furan-2-yl)pyrazino[2,3-f][1][5]phenanthroline. National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazino[2,3-f][1,10]phenanthroline Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazino[2,3-f][1,10]phenanthroline | C14H8N4 | CID 11765072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Photophysical Properties of Pyrazino[2,3-f]phenanthroline Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a Rigid, π-Conjugated System
Pyrazino[2,3-f]phenanthroline (ppl) and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest across coordination chemistry, materials science, and biomedical research.[1] Their rigid, planar, and extensively π-conjugated structure, stemming from the fusion of a phenanthroline core with a pyrazine ring, imparts a unique set of electronic and photophysical properties.[2] This inherent architecture makes them exceptional chelating agents for a wide array of metal ions, forming stable complexes with tunable photophysical and electrochemical characteristics.[1][2][3] The resulting metal complexes, particularly with transition metals such as ruthenium(II), iridium(III), rhenium(I), and copper(I), exhibit fascinating luminescent properties, positioning them at the forefront of advancements in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), chemical sensors, and as photoluminescent probes for biological systems.[3][4]
This technical guide provides a comprehensive exploration of the core photophysical properties of pyrazino[2,3-f]phenanthroline ligands and their metal complexes. It delves into the causality behind their electronic behavior, details the experimental methodologies for their characterization, and offers insights into how their properties can be strategically tuned for specific applications.
The Core Synthesis and Structural Framework
The synthetic route to pyrazino[2,3-f]phenanthroline typically involves a multi-step process commencing with the commercially available 1,10-phenanthroline.[1] The general pathway includes the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, which is then followed by a condensation reaction with a 1,2-dicarbonyl compound.[1] For the synthesis of the unsubstituted pyrazino[2,3-f]phenanthroline, glyoxal is utilized as the 1,2-dicarbonyl reactant.[1] This modular synthesis allows for the introduction of various substituents onto the pyrazine ring by employing different dicarbonyl precursors, a key strategy for tuning the ligand's photophysical properties.
Caption: A typical experimental workflow for photophysical characterization.
Experimental Protocols
1. UV-Visible (UV-Vis) Absorption Spectroscopy
-
Objective: To determine the ground-state electronic absorption properties, including absorption maxima (λmax) and molar extinction coefficients (ε). [5]* Instrumentation: A dual-beam UV-Vis spectrophotometer. [5]* Procedure:
-
Prepare a dilute solution of the compound in a UV-grade solvent (e.g., dichloromethane or ethanol) with a known concentration. [1] 2. Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm). [1] 3. The molar extinction coefficient can be calculated using the Beer-Lambert law.
-
2. Steady-State and Time-Resolved Emission Spectroscopy
-
Objective: To determine the emission maxima (λem), photoluminescence quantum yield (Φ), and excited-state lifetime (τ). [5]* Instrumentation: A spectrofluorometer for steady-state measurements and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.
-
Procedure:
-
Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.
-
Record the emission spectrum by exciting at a wavelength corresponding to an absorption maximum.
-
For quantum yield determination, a standard with a known quantum yield is used for comparison.
-
For lifetime measurements, the sample is excited with a pulsed light source, and the decay of the emission intensity over time is monitored.
-
Data Summary
The following table summarizes representative photophysical data for an iridium(III) complex incorporating a pyrazino[2,3-f]phenanthroline ligand, illustrating the key parameters discussed.
| Complex | Absorption Maxima (λabs, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, µs) | Solvent |
| [Ir(F₂ppy)₂(ppl)][PF₆] | 266, 305, 345, 408, 460 | 575 | 0.15 | 1.1 | Dichloromethane |
Data adapted from a comparative study.[5]
Applications and Future Outlook
The unique and tunable photophysical properties of pyrazino[2,3-f]phenanthroline ligands have led to their exploration in a variety of applications. In the field of materials science, they are used as ligands in emissive materials for OLEDs and LECs. [3][4]Their ability to intercalate into DNA and exhibit changes in luminescence upon binding makes them promising candidates for DNA probes and potential therapeutic agents. [4] The future of pyrazino[2,3-f]phenanthroline ligand research lies in the rational design of new derivatives with tailored properties. This includes the development of ligands that can sensitize near-infrared (NIR) emission from lanthanide ions for bio-imaging applications, and the creation of novel metal complexes for applications in photodynamic therapy and solar energy conversion. [4]The versatility of this ligand system ensures its continued importance in the development of advanced functional materials and biomedical tools.
References
-
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline - Benchchem. 1
-
Luminescent properties of Pyrazino[2,3-f]phenanthroline metal complexes - Benchchem. 3
-
Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline. - Benchchem. 2
-
Design and Synthesis of Pyrazino[2,3-f]p[1][6]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte - ChemRxiv. 7
-
About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f]-[1][6]phenanthroline based complexes for use in electroluminescent devices - RSC Publishing. 8
-
Experimental verification of the photophysical properties of Pyrazino[2,3-f]phenanthroline complexes - Benchchem. 5
-
Design and Synthesis of Pyrazino[2,3-f]p[1][6]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. | Materials Chemistry | ChemRxiv | Cambridge Open Engage. 9
-
About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f]-[1][6]phenanthroline based complexes for use in electroluminescent devices - ResearchGate. 10
-
Photophysical and chiroptical properties of pyrazino‐phenanthroline‐helicene derivative and its rhenium(I) complex. 11
-
A comparative study of Ir(III) complexes with pyrazino[2,3-f]p[1][6]henanthroline and pyrazino[2,3-f]p[7][9]henanthroline ligands in light-emitting electrochemical cells (LECs) - PubMed. 6
-
Synthesis, spectroscopic and electrochemical characterization of copper(I) complexes with functionalized pyrazino[2,3-f]-1,10-phenanthroline | Request PDF - ResearchGate. 12
-
Pyrazino[2,3-f]phenanthroline Outshines Isomer in Light-Emitting Electrochemical Cell Performance - Benchchem. 13
-
Cas 217-90-3,Pyrazino[2,3-f]p[1][6]henanthroline | lookchem. 4
-
Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3 - Sigma-Aldrich. 14
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cas 217-90-3,Pyrazino[2,3-f][1,10]phenanthroline | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A comparative study of Ir(III) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f][1,10]-phenanthroline based complexes for use in electroluminescent devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Jagiellonian University Repository [ruj.uj.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
An In-Depth Technical Guide to the Molecular Structure and Planarity of Pyrazino[2,3-f]phenanthroline
This technical guide provides a comprehensive exploration of the molecular structure and planarity of pyrazino[2,3-f]phenanthroline, a heterocyclic aromatic compound of considerable interest in coordination chemistry, materials science, and drug development. Its unique architecture, characterized by a rigid and extended π-conjugated system, underpins its versatile applications as a ligand in novel metal complexes, a building block for organic light-emitting diodes (OLEDs), and a scaffold for therapeutic agents.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this fascinating molecule.
Introduction to Pyrazino[2,3-f]phenanthroline: A Molecule of Significance
Pyrazino[2,3-f]phenanthroline, with the chemical formula C₁₄H₈N₄, is a polycyclic aromatic compound formed by the fusion of a pyrazine ring and a 1,10-phenanthroline moiety.[1] This fusion results in a highly conjugated system that dictates its chemical and physical properties. The presence of four nitrogen atoms within the aromatic framework makes it an excellent chelating agent for a variety of metal ions.[4] The inherent rigidity and planarity of the molecule are crucial for its applications, influencing its electronic properties, intermolecular interactions, and its ability to intercalate with DNA.[1][5]
Elucidating the Molecular Structure: A Synthesis of Experimental and Theoretical Evidence
Indirect Crystallographic Evidence from Derivatives
X-ray crystallographic studies of pyrazino[2,3-f]phenanthroline derivatives provide valuable insights into the geometry of the core structure. For instance, the crystal structure of 2,3-bis(furan-2-yl)pyrazino[2,3-f][6][7]phenanthroline reveals that the pyrazino[2,3-f][6][7]phenanthroline units engage in π–π stacking interactions with an interplanar distance of 3.5862 (12) Å.[6] Such stacking is a hallmark of planar aromatic systems. While the furan rings are twisted relative to the pyrazine ring, the core heterocyclic system is largely planar to facilitate this stacking.[6]
Spectroscopic and Physicochemical Properties
A combination of spectroscopic techniques is routinely employed to confirm the structure and purity of synthesized pyrazino[2,3-f]phenanthroline.[1] These methods provide data consistent with a rigid, aromatic structure.
Table 1: Physicochemical and Spectroscopic Data for Pyrazino[2,3-f]phenanthroline
| Property | Data | Source |
| Molecular Formula | C₁₄H₈N₄ | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 310-315 °C | [1] |
| Purity (Assay) | ≥99% (HPLC) | [1] |
| ¹H NMR (DMSO-d₆) | δ 9.12 (d, J = 5.6 Hz, 2H), 8.75 (s, 2H), 8.32-8.25 (m, 4H) ppm | [1] |
| FT-IR (Expected) | Characteristic C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ region | [1] |
The high melting point is indicative of strong intermolecular forces, likely including efficient crystal packing facilitated by a planar structure. The simplicity of the ¹H NMR spectrum is also consistent with a high degree of molecular symmetry.
The Assertion of Planarity in Functional Materials
In the field of materials science, particularly in the design of emitters for OLEDs, the pyrazino[2,3-f]phenanthroline core is often utilized as a robust and planar acceptor unit.[2][3] Its planarity is a key feature that contributes to the high conjugation and stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), which are desirable properties for efficient charge transport and emission in these devices.[2][3]
Experimental and Computational Workflows for Structural Analysis
The determination of the molecular structure and planarity of molecules like pyrazino[2,3-f]phenanthroline relies on a synergistic approach involving synthesis, experimental characterization, and computational modeling.
Synthetic Pathway
The synthesis of pyrazino[2,3-f]phenanthroline is a well-established multi-step process that typically starts from 1,10-phenanthroline.[1]
Caption: Synthetic pathway for pyrazino[2,3-f]phenanthroline.[1]
Experimental Protocol for Structural Characterization
Objective: To confirm the molecular structure and assess the purity of the synthesized pyrazino[2,3-f]phenanthroline.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Causality: To determine the purity of the final product. A single sharp peak indicates a high degree of purity.
-
Protocol: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid.[7] Detection is performed using a UV detector at a wavelength corresponding to a strong absorption band of the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: To elucidate the proton and carbon framework of the molecule. The chemical shifts, coupling constants, and number of signals provide definitive structural information.
-
Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[1]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Causality: To confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Protocol: A dilute solution of the sample is analyzed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to obtain the accurate mass of the molecular ion.[1]
-
-
Single-Crystal X-ray Diffraction (for derivatives):
-
Causality: To provide the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and dihedral angles.
-
Protocol: Single crystals of a suitable derivative are grown by slow evaporation of a solvent.[6] The crystal is mounted on a diffractometer, and diffraction data is collected by irradiating it with monochromatic X-rays.[8] The resulting diffraction pattern is used to solve and refine the crystal structure.
-
Caption: General workflow for the characterization of pyrazino[2,3-f]phenanthroline.
Computational Chemistry Approach
Objective: To theoretically model the geometry of pyrazino[2,3-f]phenanthroline and predict its planarity.
Methodology:
-
Density Functional Theory (DFT) Calculations:
-
Causality: DFT is a robust quantum mechanical modeling method used to predict the electronic structure and geometry of molecules. It provides a cost-effective way to obtain structural parameters like bond lengths, bond angles, and dihedral angles.
-
Protocol: The structure of pyrazino[2,3-f]phenanthroline is built in silico. A geometry optimization is then performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[5] The resulting optimized structure can be analyzed to determine its planarity by examining the dihedral angles of the aromatic rings. A near-zero dihedral angle across the fused ring system would confirm a planar structure.
-
Conclusion: A Planar Scaffold for Advanced Applications
References
-
National Center for Biotechnology Information. (n.d.). 2,3-Bis(furan-2-yl)pyrazino[2,3-f][6][7]phenanthroline. PubChem. Retrieved from [Link]
-
ChemRxiv. (2023). Design and Synthesis of Pyrazino[2,3-f][6][7]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Cambridge Open Engage. Retrieved from [Link]
-
ChemRxiv. (2023). Design and Synthesis of Pyrazino[2,3-f][6][7]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer wit. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and DNA interaction of a water-soluble derivative of pyrazino[2,3-f][6][7] phenanthroline; theoretical calculations, experimental and molecular docking studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An orthorhombic polymorph of pyrazino[2,3-f][6][7]phenanthroline-2,3-dicarbonitrile. PubMed. Retrieved from [Link]
-
FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Retrieved from [Link]
-
Khimiya v Interesakh Ustoichivogo Razvitiya. (2016). X-Ray Diffraction Technique: Structure Determination of Carbonaceous Materials (Review). Retrieved from [Link]
-
Maynooth University Research Archive Library. (n.d.). Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and -. Retrieved from [Link]
-
Mineralogy Database. (n.d.). X-Ray Diffraction. Retrieved from [Link]
-
KTU ePubl. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Pyrazino[2,3-f][6][7]phenanthroline. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,10‐Phenanthroline with its various positions and specific properties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Properties of Pyrazino[2,3-f]phenanthroline and its Derivatives
This technical guide provides an in-depth exploration of the spectroscopic properties of Pyrazino[2,3-f]phenanthroline, a significant heterocyclic compound at the forefront of materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a detailed overview of the UV-Vis absorption and fluorescence characteristics of this molecular scaffold. We will delve into the theoretical underpinnings of its photophysical behavior, present experimental data, and provide robust protocols for obtaining these measurements.
Introduction to Pyrazino[2,3-f]phenanthroline: A Molecule of Interest
Pyrazino[2,3-f]phenanthroline (C₁₄H₈N₄) is a polycyclic heteroaromatic molecule featuring a planar and rigid structure. This framework is the result of fusing a phenanthroline core with a pyrazine ring, creating an extensive π-conjugated system.[1] This extended electronic network is fundamental to its unique photophysical and electronic properties. The presence of multiple nitrogen atoms makes it an excellent chelating agent for various metal ions, forming stable complexes with tunable characteristics.[1] Consequently, Pyrazino[2,3-f]phenanthroline and its derivatives are extensively investigated for applications in organic light-emitting diodes (OLEDs), chemical sensing, photocatalysis, and as probes for biological systems.[1]
The core of its utility in these applications lies in its distinct interaction with light, which is governed by its electronic structure. This guide will focus on elucidating these interactions through an analysis of its UV-Vis absorption and fluorescence spectra.
Theoretical Framework: Understanding the Photophysics
The photophysical properties of Pyrazino[2,3-f]phenanthroline are dictated by its extensive π-conjugated system.[1] The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals).
The absorption spectrum of the Pyrazino[2,3-f]phenanthroline scaffold is generally characterized by intense absorption bands corresponding to π-π* transitions.[1] In derivatives where electron-donating groups are attached to the core, which acts as an electron acceptor, additional, weaker, and broader absorption bands can be observed at longer wavelengths. These are attributed to intramolecular charge transfer (ICT) from the donor to the Pyrazino[2,3-f]phenanthroline acceptor.[1][2]
Following absorption of a photon and excitation to a higher electronic state, the molecule can relax through several pathways, one of which is fluorescence. This process involves the emission of a photon as the molecule returns from the lowest singlet excited state (S₁) to the ground state (S₀). The energy of the emitted photon is typically lower than the absorbed photon, resulting in a fluorescence spectrum that is red-shifted compared to the absorption spectrum. This energy difference is known as the Stokes shift.
A key application of Pyrazino[2,3-f]phenanthroline is as an acceptor unit in thermally activated delayed fluorescence (TADF) emitters.[1] In these systems, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which enhances the overall fluorescence efficiency.[1]
Spectroscopic Data of Pyrazino[2,3-f]phenanthroline Derivatives
Table 1: Photophysical Data for Pyrazino[2,3-f]phenanthroline Derivatives in Toluene [1]
| Compound | Donor Group | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | PLQY (%) |
| tCz-DPPN | di-tert-butyl carbazole | 363 | 464 | 5486 | 73.1 |
| Ac-DPPN | 9,9-dimethyl-9,10-dihydroacridine | 375 | 509 | 6512 | 68.2 |
| PXZ-DPPN | phenoxazine | 387 | 583 | 8049 | 61.4 |
Data for representative D-π-A-π-D type TADF emitters.[1]
The data clearly demonstrates the influence of the donor group on the photophysical properties. As the electron-donating strength of the substituent increases, a bathochromic (red) shift is observed in both the absorption and emission maxima. This is accompanied by an increase in the Stokes shift, indicating a more polar excited state.
Derivatives of Pyrazino[2,3-f]phenanthroline often exhibit solvatochromism, meaning their absorption and emission wavelengths are dependent on the polarity of the solvent.[1] Typically, as solvent polarity increases, the emission maximum shifts to longer wavelengths due to better stabilization of the polar ICT excited state.[1]
Experimental Protocols
To ensure the integrity and reproducibility of spectroscopic data, standardized experimental protocols are essential. The following sections detail the methodologies for acquiring UV-Vis absorption and fluorescence spectra for Pyrazino[2,3-f]phenanthroline and its derivatives.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficients (ε).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound of interest in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration of approximately 10⁻³ M.
-
From the stock solution, create a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M. The final absorbance should ideally be below 1.0 to ensure linearity according to the Beer-Lambert law.
-
-
Instrumentation:
-
Utilize a dual-beam UV-Vis spectrophotometer.
-
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline correction.
-
Record the absorption spectra of the diluted solutions over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorption (λmax).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission spectra, including the wavelength of maximum emission (λem), and the photoluminescence quantum yield (Φ).
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of the compound in the same solvent used for UV-Vis measurements.
-
The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
-
Measurement:
-
Excite the sample at a wavelength corresponding to a maximum in its absorption spectrum.
-
Record the emission spectrum by scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
-
Quantum Yield Determination:
-
The photoluminescence quantum yield (PLQY) can be determined using an integrating sphere for an absolute measurement.
-
Alternatively, a relative method can be employed using a well-characterized standard with a known quantum yield. The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscript "std" refers to the standard.
-
Caption: Workflow for Steady-State Fluorescence Spectroscopy.
Conclusion
Pyrazino[2,3-f]phenanthroline and its derivatives are a versatile class of compounds with significant potential in various scientific and technological fields. Their utility is intrinsically linked to their unique photophysical properties, which can be finely tuned through synthetic modification. This guide has provided a comprehensive overview of the UV-Vis absorption and fluorescence characteristics of these molecules, supported by experimental data and detailed protocols. A thorough understanding of these spectroscopic properties is paramount for the rational design of new materials and drugs based on the Pyrazino[2,3-f]phenanthroline scaffold.
References
-
Yadav, P., Madagyal, S., Chaudhari, A., Ganesan, G., Su, G., Chen, Y., Chetti, P., Chang, C., Kothavale, S., & Chaskar, A. (2024). Pyrazino[2,3-f][1][3]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C, 12, 6297-6309. [Link]
-
Chaskar, A. et al. (2023). Design and Synthesis of Pyrazino[2,3-f][1][3]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. BenchChem.
- BenchChem. (2025). Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline. BenchChem.
- BenchChem. (2025). Experimental verification of the photophysical properties of Pyrazino[2,3-f]phenanthroline complexes. BenchChem.
-
Cortés-Arriagada, D. et al. (2016). About the electronic and photophysical properties of iridium(III)-pyrazino[2,3-f][1][3]-phenanthroline based complexes for use in electroluminescent devices. PubMed. [Link]
-
Supporting Information Pyrazino-[2,3-f][1][3]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. [Link]
-
SYNTHESIS, CHARACTERIZATION OF PYRAZINO-PHENANTHROLINE DERIVATIVES AND STUDY OF THEIR AGGREGATION PROPERTIES. [Link]
Sources
An In-Depth Technical Guide to the Derivatives of Pyrazino[2,3-f]phenanthroline: Synthesis, Properties, and Applications
Introduction
Pyrazino[2,3-f]phenanthroline is a heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and biomedical research.[1] Its rigid, planar, and extensively π-conjugated system, arising from the fusion of a phenanthroline core with a pyrazine ring, imparts unique electronic and photophysical properties.[2] This versatile scaffold serves as a foundational building block for a vast array of derivatives with tailored functionalities. The fusion of the electron-withdrawing pyrazine ring to the phenanthroline framework is a key structural feature that significantly influences the ligand's electronic characteristics and the properties of its derivatives.[2] This guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of Pyrazino[2,3-f]phenanthroline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthesis of the Pyrazino[2,3-f]phenanthroline Scaffold
The synthesis of the Pyrazino[2,3-f]phenanthroline core is a well-established multi-step process that typically commences with the commercially available 1,10-phenanthroline. The general synthetic pathway involves an oxidation step to form a key intermediate, 1,10-phenanthroline-5,6-dione, followed by a condensation reaction to construct the pyrazine ring.
Experimental Protocol: Synthesis of 1,10-Phenanthroline-5,6-dione
This procedure is adapted from established literature methods.[1]
Materials:
-
1,10-phenanthroline monohydrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Potassium bromide (KBr)
-
Ice
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a stirrer and cooled in an ice bath, cautiously add 1,10-phenanthroline to concentrated sulfuric acid.[1]
-
Slowly add potassium bromide and then fuming nitric acid to the cooled mixture.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for several hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution carefully with sodium carbonate until the pH is approximately 7.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1,10-phenanthroline-5,6-dione.
General Synthesis of Pyrazino[2,3-f]phenanthroline Derivatives
The final step in forming the pyrazine ring is a condensation reaction between 1,10-phenanthroline-5,6-dione and a suitable diamine. The choice of the diamine determines the substituents on the pyrazine ring, allowing for the creation of a wide variety of derivatives. For the synthesis of the unsubstituted pyrazino[2,3-f]phenanthroline, a reductive amination of the dione followed by condensation with glyoxal is employed.[1] More complex derivatives are synthesized by reacting the dione with substituted 1,2-diamines.
Experimental Protocol: General Condensation Reaction
-
Dissolve 1,10-phenanthroline-5,6-dione in a suitable solvent, such as ethanol or acetic acid.
-
Add the desired 1,2-diamine to the solution.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.
Caption: General synthetic pathway for Pyrazino[2,3-f]phenanthroline derivatives.
Physicochemical Properties and Characterization
The unique, rigid, and planar structure of Pyrazino[2,3-f]phenanthroline derivatives gives rise to a host of interesting physicochemical properties. Their extensive π-conjugation allows for significant delocalization of π-electrons across the entire molecule, influencing their electronic and photophysical behavior.[2]
Electronic Properties
The pyrazine ring is electron-withdrawing, which lowers the energy of the π* orbitals of the phenanthroline system. This makes the Pyrazino[2,3-f]phenanthroline core a good electron acceptor.[3][4][5] This property is crucial for many of its applications, particularly in the development of materials for organic electronics. The electronic properties can be further tuned by introducing either electron-donating or electron-withdrawing substituents onto the pyrazine or phenanthroline rings.
Photophysical Properties
Pyrazino[2,3-f]phenanthroline derivatives often exhibit strong absorption and emission properties. Their UV-Vis absorption spectra typically show strong π-π* transitions at higher energies and, in some derivatives, intramolecular charge transfer (ICT) bands at longer wavelengths.[1][6] The emission properties are highly dependent on the specific substituents and the solvent environment.
Table 1: Representative Photophysical Data for Selected Derivatives
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Application | Reference |
| tCz-DPPN | 299, 345-475 | 464 (sky-blue) | - | OLED | [6] |
| Ac-DPPN | 303, 345-475 | 583 (orange-red) | - | OLED | [6] |
| PXZ-DPPN | 317, 345-475 | yellow-orange | - | OLED | [7] |
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of synthesized Pyrazino[2,3-f]phenanthroline derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For a representative derivative, characteristic peaks for the aromatic protons and carbons appear in the downfield region (e.g., 123-144 ppm for ¹³C).[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. Characteristic absorption bands for C=N and C=C stretching vibrations within the heterocyclic aromatic rings are expected in the 1650-1400 cm⁻¹ region.[1]
-
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic absorption properties and determine the absorption maxima (λmax).[1]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition of the synthesized compounds.[1]
-
Cyclic Voltammetry (CV): An electrochemical technique used to determine the redox properties (oxidation and reduction potentials) of the derivatives.
Caption: General workflow for the characterization of Pyrazino[2,3-f]phenanthroline derivatives.
Applications of Pyrazino[2,3-f]phenanthroline Derivatives
The tunable electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline derivatives make them highly valuable in a range of applications, from materials science to medicinal chemistry.
Organic Light-Emitting Diodes (OLEDs)
A significant area of application for these derivatives is in OLED technology.[1][8] Their high thermal stability and ability to be functionalized with various donor and acceptor groups allow for the development of efficient and color-tunable emitters.[8]
-
Thermally Activated Delayed Fluorescence (TADF): Many Pyrazino[2,3-f]phenanthroline derivatives are designed as TADF emitters.[6][7] These molecules have a small energy gap between their singlet and triplet excited states, which allows for efficient harvesting of triplet excitons for light emission, leading to high quantum efficiencies in OLED devices. By carefully selecting the donor groups attached to the Pyrazino[2,3-f]phenanthroline acceptor core, the emission color can be tuned from sky-blue to orange-red.[6]
-
Aggregation-Induced Emission (AIE): Some derivatives also exhibit AIE properties, where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state.[7] This is a desirable characteristic for solid-state lighting applications.
Chelating Agents and Metal Complexes
The nitrogen atoms in the phenanthroline and pyrazine rings make Pyrazino[2,3-f]phenanthroline a robust chelating agent for a variety of metal ions, including ruthenium(II), copper(I), and iridium(III).[2][9] The resulting metal complexes have unique photophysical and electrochemical properties, leading to their use in:
-
Solar Cells: As electron-accepting ligands in metal complexes for dye-sensitized solar cells.[3][4][10][11]
-
DNA Probes: Ruthenium(II) complexes of these ligands can act as DNA intercalators and have been explored as DNA probes.[3][4][10][11]
-
Molecular Devices: Copper(I) complexes are used in molecular device technology and for solar-energy conversion.[3][4][10]
Fluorescent Sensors
The sensitivity of the fluorescence of Pyrazino[2,3-f]phenanthroline derivatives to their local environment makes them promising candidates for fluorescent sensors. They have been investigated for the detection of metal ions such as Fe³⁺/Fe²⁺ and Zn²⁺.[12][13] The binding of a target analyte can cause a "turn-on" or "turn-off" of the fluorescence signal, allowing for its detection.
Medicinal Chemistry
While the primary focus of research on Pyrazino[2,3-f]phenanthroline derivatives has been in materials science, related pyrazine-containing heterocyclic systems have shown promise in medicinal chemistry. For instance, derivatives of pyrazino[2,3-b]pyrazines have been investigated as mTOR kinase inhibitors for the treatment of cancer.[14] This suggests that the Pyrazino[2,3-f]phenanthroline scaffold could also be a valuable pharmacophore for the design of new therapeutic agents.
Caption: Key application areas of Pyrazino[2,3-f]phenanthroline derivatives.
Future Directions
The field of Pyrazino[2,3-f]phenanthroline chemistry continues to evolve, with several exciting avenues for future research. The development of new synthetic methodologies to create more complex and functionalized derivatives is a key area of focus. In materials science, the design of novel derivatives with improved performance in OLEDs, particularly in the blue and red regions of the spectrum, remains a challenge. Furthermore, the exploration of these compounds in other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is a promising direction. In the biomedical field, a more in-depth investigation of the biological activities of Pyrazino[2,3-f]phenanthroline derivatives could lead to the discovery of new therapeutic agents and diagnostic tools.
References
- An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. Benchchem.
-
Design and Synthesis of Pyrazino[2,3-f][1][15]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. Available at:
-
Pyrazino[2,3-f][1][15]phenanthroline | 217-90-3. ChemicalBook. Available at:
-
Design and Synthesis of Pyrazino[2,3-f][1][15]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv | Cambridge Open Engage. Available at:
- Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline. Benchchem.
- An In-depth Technical Guide to the Chelating Properties of Pyrazino[2,3-f]phenanthroline. Benchchem.
- Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3. Sigma-Aldrich.
-
Pyrazino[2,3-f][1][15]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). Available at:
-
Pyrazino[2,3-f][1][15]phenanthroline. Chongqing Chemdad Co., Ltd. Available at:
-
2,3-Bis(furan-2-yl)pyrazino[2,3-f][1][15]phenanthroline. National Institutes of Health. Available at:
-
Pyrazino[2,3-f][1][15]phenanthroline. PubChem. Available at:
- SYNTHESIS, CHARACTERIZATION OF PYRAZINO-PHENANTHROLINE DERIVATIVES AND STUDY OF THEIR AGGREGATION PROPERTIES.
- Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3. Sigma-Aldrich.
-
Supporting Information Pyrazino-[2,3-f][1][15]phenanthroline as a new anchoring group of organic dyes for. Available at:
- Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe3+/Fe2+ in aqueous environments. National Institutes of Health.
- A new multifunctional phenanthroline-derived probe for colorimetric sensing of Fe2+ and fluorometric sensing of Zn2. Semantic Scholar.
- Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3 [sigmaaldrich.com]
- 4. Pyrazino[2,3-f][1,10]phenanthroline Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. hub.hku.hk [hub.hku.hk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazino[2,3-f][1,10]phenanthroline | 217-90-3 [chemicalbook.com]
- 11. Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3 [sigmaaldrich.com]
- 12. Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe3+/Fe2+ in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [edgccjournal.org]
- 15. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of Pyrazino[2,3-f]phenanthroline with Transition Metals: A Technical Guide for Researchers
Introduction: The Allure of a Fused Aromatic System
Pyrazino[2,3-f]phenanthroline (ppz), a rigid, planar, and extensively π-conjugated heterocyclic aromatic compound, has emerged as a ligand of significant interest in modern coordination chemistry.[1] Its structure, which results from the fusion of a 1,10-phenanthroline core with a pyrazine ring, presents a unique electronic and steric profile that has captivated researchers in materials science, catalysis, and drug development.[2] The strategic placement of four nitrogen atoms within this polycyclic framework allows it to act as a robust chelating agent, forming stable and well-defined complexes with a wide array of transition metal ions.[2][3]
The fusion of the electron-withdrawing pyrazine ring to the phenanthroline backbone is a key architectural feature.[2] This modification not only extends the π-system but also influences the ligand's electronic characteristics, leading to the formation of metal complexes with tunable photophysical and electrochemical properties.[1][2] This guide provides a comprehensive exploration of the coordination chemistry of pyrazino[2,3-f]phenanthroline, offering insights into the synthesis, characterization, and application of its transition metal complexes.
Synthesis: From Ligand to Complex
The journey into the coordination chemistry of pyrazino[2,3-f]phenanthroline begins with the synthesis of the ligand itself. This is typically a multi-step process commencing with the readily available 1,10-phenanthroline.[1] The general synthetic strategy involves an oxidation step to form 1,10-phenanthroline-5,6-dione, followed by a condensation reaction with a suitable diamine. For the unsubstituted pyrazino[2,3-f]phenanthroline, this is achieved through condensation with ethylene diamine, or more commonly, through a reductive amination of the dione followed by condensation with glyoxal.[1]
Caption: Synthetic pathway for pyrazino[2,3-f]phenanthroline.[1]
Experimental Protocol: Synthesis of Pyrazino[2,3-f]phenanthroline
The following is a representative protocol adapted from established literature methods.[1]
Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione
-
In a three-necked flask equipped with a mechanical stirrer and cooled in an ice bath, cautiously add 1,10-phenanthroline monohydrate to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Slowly add potassium bromide to the cooled mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for several hours.
-
Pour the reaction mixture onto crushed ice, which will result in the precipitation of the crude product.
-
Neutralize the solution carefully with sodium carbonate.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 1,10-phenanthroline-5,6-dione.
Step 2: Synthesis of 5,6-Diamino-1,10-phenanthroline
-
Suspend 1,10-phenanthroline-5,6-dione in an aqueous solution.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise while stirring.
-
Continue stirring until the color of the reaction mixture changes, indicating the reduction of the dione.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 5,6-diamino-1,10-phenanthroline.
Step 3: Synthesis of Pyrazino[2,3-f]phenanthroline
-
Dissolve 5,6-diamino-1,10-phenanthroline in ethanol with a catalytic amount of acetic acid.
-
Slowly add an aqueous solution of glyoxal (40% in water) to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration and wash with water and ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure pyrazino[2,3-f]phenanthroline.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes of pyrazino[2,3-f]phenanthroline is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.[3] The choice of metal precursor and reaction conditions can influence the stoichiometry and geometry of the resulting complex.
Caption: General workflow for the synthesis of transition metal complexes.
Representative Protocol: Synthesis of a Homoleptic Copper(I) Complex
-
Dissolve pyrazino[2,3-f]phenanthroline in a suitable solvent such as acetonitrile.
-
In a separate flask, dissolve a copper(I) salt, for example, [Cu(CH₃CN)₄]PF₆, in the same solvent.
-
Add the ligand solution dropwise to the copper(I) salt solution under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring.
-
Stir the reaction mixture at room temperature or under reflux for several hours.
-
The formation of a colored precipitate often indicates the formation of the complex.
-
Collect the solid by filtration, wash with the solvent and then with a non-polar solvent like diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Structural and Electronic Properties: A Tale of Coordination and Conjugation
The pyrazino[2,3-f]phenanthroline ligand typically acts as a bidentate chelating ligand, coordinating to a metal center through the two nitrogen atoms of the phenanthroline moiety.[3] However, its extended π-system and the presence of the pyrazine nitrogen atoms can lead to more complex coordination modes and intermolecular interactions.
Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structures of these complexes.[4][5] For instance, in iridium(III) complexes of the type [Ir(F₂ppy)₂(ppl)][PF₆], the pyrazino[2,3-f]phenanthroline ligand coordinates to the iridium center in a bidentate fashion.[4] The overall geometry around the metal center is typically a distorted octahedron.
The electronic properties of pyrazino[2,3-f]phenanthroline are characterized by its extensive π-conjugation, which allows for significant delocalization of π-electrons across the molecule.[2] This leads to intense π-π* transitions in the UV region of its absorption spectrum.[6] The fusion of the electron-withdrawing pyrazine ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which has profound implications for the photophysical and electrochemical properties of its metal complexes.[7]
Photophysical and Electrochemical Properties: Tuning Light and Electrons
The coordination of pyrazino[2,3-f]phenanthroline to transition metals gives rise to complexes with rich and tunable photophysical and electrochemical properties. These properties are highly dependent on the nature of the metal ion, the ancillary ligands, and the overall molecular geometry.
Many complexes of pyrazino[2,3-f]phenanthroline exhibit strong absorption in the UV-visible region. In addition to the ligand-centered π-π* transitions, new bands corresponding to metal-to-ligand charge transfer (MLCT) transitions often appear at lower energies.[8][9] These MLCT transitions are crucial for the luminescent properties of many of these complexes.
For example, iridium(III) complexes with pyrazino[2,3-f]phenanthroline have been studied for their potential use in light-emitting electrochemical cells (LECs).[8][9] These complexes can exhibit emission colors ranging from yellow to red, with the emission energy being tunable by modifying the ancillary cyclometalating ligands.[8][9] The strong spin-orbit coupling introduced by the heavy iridium atom facilitates intersystem crossing from the singlet to the triplet excited state, leading to efficient phosphorescence.[8][9]
| Complex | Metal Ion | Ancillary Ligands | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, µs) | Solvent |
| [Ir(F₂ppy)₂(ppl)][PF₆][10] | Iridium(III) | 2-(2,4-difluorophenyl)pyridine | 266, 305, 345, 408, 460 | 575 | 0.15 | 1.1 | Dichloromethane |
| [Ir(ppy)₂(ppl)]⁺ (calculated)[8] | Iridium(III) | Phenylpyridine | - | 597 | - | - | - |
| [Ru(bpy)₂(ppz)]²⁺[11] | Ruthenium(II) | 2,2'-bipyridine | Bathochromically shifted | Bathochromically shifted | Increased | Increased | - |
Table 1: Comparative Photophysical Data of Selected Pyrazino[2,3-f]phenanthroline Complexes.
The electrochemical properties of these complexes have been investigated using techniques such as cyclic voltammetry. The extended π-system of the pyrazino[2,3-f]phenanthroline ligand often makes the complexes easier to reduce compared to their analogues with simpler phenanthroline ligands.[11] The HOMO-LUMO energy gaps can be tuned by judicious selection of the metal and ancillary ligands, which is a critical parameter for applications in electronic devices.[8][9]
Applications: From Light Emission to Biological Activity
The unique properties of pyrazino[2,3-f]phenanthroline-based transition metal complexes have led to their exploration in a variety of applications.
Materials Science: Lighting the Way
As mentioned, iridium(III) complexes of pyrazino[2,3-f]phenanthroline are promising candidates for use as emitters in OLEDs and LECs.[4][8][9] The ability to tune their emission color and achieve high quantum yields makes them attractive for display and lighting technologies. The performance of these complexes in LEC devices can be influenced by the isomeric form of the pyrazino-phenanthroline ligand, which affects both the electronic properties and the intermolecular interactions in the solid state.[4]
Catalysis: Driving Chemical Transformations
While specific data for pyrazino[2,3-f]phenanthroline complexes in catalysis is emerging, related polypyridyl complexes of ruthenium are well-known for their catalytic activity in processes like water oxidation.[12] The electronic properties of the pyrazino[2,3-f]phenanthroline ligand suggest that its complexes could be effective catalysts for a range of redox reactions.
Medicinal and Biological Applications: A New Frontier
The planar structure of pyrazino[2,3-f]phenanthroline makes it a potential DNA intercalator, and its metal complexes are being investigated for their biological activity.[6][13] For instance, copper(II) complexes of functionalized phenanthrolines have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The activity of these complexes is often greater than that of the free ligand or the metal salt alone.[13] Furthermore, some transition metal complexes with related ligands have been explored for their antitumor properties.[14]
Characterization Techniques: Unveiling the Structure and Properties
A suite of analytical techniques is essential for the comprehensive characterization of pyrazino[2,3-f]phenanthroline and its metal complexes.
Caption: General workflow for the characterization of pyrazino[2,3-f]phenanthroline complexes.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized ligand and its diamagnetic complexes.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their composition.
-
Single-Crystal X-ray Diffraction: Offers definitive proof of the molecular structure, including bond lengths, bond angles, and coordination geometry.[4]
-
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic absorption properties and identify ligand-centered and charge-transfer transitions.[1]
-
Photoluminescence (PL) Spectroscopy: Measures the emission properties of the complexes, including emission maxima, quantum yields, and excited-state lifetimes.
-
Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the molecules and can confirm the coordination of the ligand to the metal center.
-
Cyclic Voltammetry (CV): Used to investigate the redox properties of the complexes, determining their HOMO and LUMO energy levels.[15]
Conclusion and Future Outlook
The coordination chemistry of pyrazino[2,3-f]phenanthroline with transition metals is a vibrant and rapidly evolving field of research. The unique structural and electronic features of this ligand enable the synthesis of a diverse range of complexes with tailored properties. From luminescent materials for next-generation displays to potential new therapeutic agents, the applications of these compounds are far-reaching. Future research will likely focus on the design of novel pyrazino[2,3-f]phenanthroline derivatives with enhanced functionalities, the exploration of their catalytic potential in a wider range of chemical transformations, and a deeper investigation into their mechanisms of biological action. The continued exploration of this fascinating ligand and its metal complexes promises to yield exciting new discoveries and technological advancements.
References
- Photophysical and chiroptical properties of pyrazino‐phenanthroline‐helicene derivative and its rhenium(I) complex. (n.d.). ChemPhysChem.
-
About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f][6][16]-phenanthroline based complexes for use in electroluminescent devices. (n.d.). RSC Publishing.
- Comparative study of the catalytic efficiency of different Pyrazino[2,3-f]phenanthroline metal complexes. (n.d.). Benchchem.
- Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline. (n.d.). Benchchem.
-
About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f][6][16]-phenanthroline based complexes for use in electroluminescent devices. (n.d.). ResearchGate.
- Experimental verification of the photophysical properties of Pyrazino[2,3-f]phenanthroline complexes. (n.d.). Benchchem.
- An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. (n.d.). Benchchem.
- An In-depth Technical Guide to the Chelating Properties of Pyrazino[2,3-f]phenanthroline. (n.d.). Benchchem.
-
A comparative study of Ir(iii) complexes with pyrazino[2,3-f][6][16]phenanthroline and pyrazino[2,3-f][1][2]phenanthroline ligands in light-emitting electrochemical cells (LECs). (n.d.). Dalton Transactions (RSC Publishing).
- Synthesis, spectroscopic and electrochemical characterization of copper(I) complexes with functionalized pyrazino[2,3-f]-1,10-phenanthroline. (n.d.).
-
Design and Synthesis of Pyrazino[2,3-f][6][16]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. (n.d.). ChemRxiv.
- Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes: A study of their anti-bacterial activity. (n.d.). Maynooth University Research Archive Library.
-
Design and Synthesis of Pyrazino[2,3-f][6][16]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. (2023). ChemRxiv.
-
2,3-Bis(furan-2-yl)pyrazino[2,3-f][6][16]phenanthroline. (n.d.). NIH.
- Spectroscopic, electrochemical and photovoltaic properties of Pt(ii) and Pd(ii) complexes of a chelating 1,10-phenanthroline appended perylene diimide. (n.d.). Dalton Transactions (RSC Publishing).
- Transition Metal-Catalyzed Functionalizations of C–H Bonds Utilizing Chiral Bifunctional Ligands. (n.d.). University of Basel.
-
Acetylene-substituted pyrazino[2,3-f][6][16]phenanthrolines and their Ru(ii) complexes: syntheses, electronic properties and an exploration of their suitability as building blocks for metal-coordinated dehydroannulenes. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
-
(PDF) 2,3-Bis(furan-2-yl)pyrazino[2,3-f][6][16]phenanthroline. (n.d.). ResearchGate.
- Relationships between successive OFF-stacked phenanthroline ligands,... (n.d.).
- Three phenanthroline–metal complexes with topologically similar but geometrically different conform
- Phenanthroline Ligands. (n.d.).
- Exploring the Potential of a New Nickel(II):Phenanthroline Complex with L-isoleucine as an Antitumor Agent: Design, Crystal Structure, Spectroscopic Characterization, and Theoretical Insights. (n.d.). MDPI.
- Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.).
- Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis. (n.d.). New Journal of Chemistry (RSC Publishing).
- X-ray crystal structure of complex 2. (n.d.).
- Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. (n.d.). PMC - PubMed Central.
- Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight. (n.d.). MDPI.
- Phаrmacological Activity of Metal-Based Organic Complexes Against Different Viral Diseases. (n.d.). Pharmacophore.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jagiellonian University Repository [ruj.uj.edu.pl]
- 7. chemrxiv.org [chemrxiv.org]
- 8. About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f][1,10]-phenanthroline based complexes for use in electroluminescent devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acetylene-substituted pyrazino[2,3-f][1,10]phenanthrolines and their Ru(ii) complexes: syntheses, electronic properties and an exploration of their suitability as building blocks for metal-coordinated dehydroannulenes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectroscopic, electrochemical and photovoltaic properties of Pt(ii) and Pd(ii) complexes of a chelating 1,10-phenanthroline appended perylene diimide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Calculation of Pyrazino[2,3-f]phenanthroline's Electronic Structure
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Foreword: Decoding the Electronic Blueprint of a Versatile Heterocycle
Pyrazino[2,3-f]phenanthroline (ppz) is a polycyclic heteroaromatic compound that has emerged as a cornerstone in coordination chemistry, materials science, and biomedical research.[1] Its unique molecular architecture—a rigid, planar, and extensively π-conjugated system—makes it a highly versatile ligand for creating stable metal complexes with finely tunable photophysical and electrochemical properties.[1][2][3] The fusion of an electron-withdrawing pyrazine ring to the phenanthroline framework is a critical structural feature that governs its electronic characteristics and the subsequent properties of its derivatives.[3]
Understanding the electronic structure of ppz is paramount to unlocking its full potential. Theoretical calculations provide a powerful, predictive lens through which we can visualize orbital distributions, anticipate reactivity, and rationally design novel molecules for specific applications, from next-generation organic light-emitting diodes (OLEDs) to targeted therapeutic agents.[4][5] This guide offers an in-depth exploration of the computational methodologies used to characterize the electronic properties of Pyrazino[2,3-f]phenanthroline, providing both the theoretical underpinnings and practical protocols for researchers in the field.
Chapter 1: The Molecular Architecture: Foundation of Electronic Behavior
The electronic properties of any molecule are intrinsically linked to its structure. For Pyrazino[2,3-f]phenanthroline, three features are fundamental:
-
Planarity and Rigidity: The molecule's flat, inflexible framework ensures maximum overlap of p-orbitals, creating a continuous, delocalized π-electron system across the entire structure.[3] This extensive conjugation is the primary determinant of its electronic and photophysical behavior.
-
Fused Ring System: The core is a 1,10-phenanthroline unit, a well-known chelating agent, fused to a pyrazine ring.
-
Inherent Acceptor Character: The pyrazine ring is naturally electron-withdrawing. Its integration into the phenanthroline system lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ppz core a potent electron acceptor.[3][6] This characteristic is crucial for its use in designing materials with specific charge-transfer properties.
Caption: Molecular structure of Pyrazino[2,3-f]phenanthroline.
Chapter 2: The Theoretical Framework: Selecting the Right Tools
The accuracy of theoretical calculations hinges on selecting the appropriate computational methods. For organic molecules like ppz, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become the gold standard, offering a robust balance of computational efficiency and predictive accuracy.[4][5][7]
Expertise in Method Selection: Why DFT?
DFT is the workhorse for ground-state electronic structure calculations because it models the complex system of interacting electrons as a function of a single variable: the electron density. This approach is significantly more efficient than traditional wave-function-based methods while still capturing the essential quantum mechanical behavior.
-
Functionals: The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional is widely used and validated for organic molecules, providing reliable geometries and orbital energies.[7][8] For specific properties like charge-transfer excitations, range-separated functionals like CAM-B3LYP may offer improved accuracy.[9]
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. A Pople-style basis set like 6-31G(d,p) is a good starting point for geometry optimizations. For higher accuracy in electronic properties, including diffuse functions (++) and additional polarization functions, such as in the 6-31++G(d,p) basis set, is recommended to better describe the electron density far from the nuclei.[7][8]
Probing Excited States: The Role of TD-DFT
To understand the photophysical properties of ppz, such as its UV-Vis absorption spectrum, we must model its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose, providing information on excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks.[4]
Caption: A typical workflow for theoretical electronic structure calculations.
Chapter 3: Core Electronic Properties: A Step-by-Step Protocol
This section provides a self-validating protocol for calculating the fundamental electronic properties of Pyrazino[2,3-f]phenanthroline using a program like Gaussian.[8]
Protocol 1: Ground State and Frontier Molecular Orbital Analysis
Objective: To determine the optimized molecular geometry and analyze the key molecular orbitals that govern electronic behavior.
Step 1: Input File Preparation
-
Construct the initial 3D coordinates of the ppz molecule.
-
Specify the calculation type: Opt Freq for optimization followed by frequency analysis.
-
Define the method and basis set: B3LYP/6-31G(d,p).
-
Request additional output: Pop=Full for population analysis and GFInput to save the final orbitals.
Step 2: Execution and Validation
-
Run the calculation.
-
Trustworthiness Check: After completion, verify that the frequency calculation yields zero imaginary frequencies. This confirms the optimized structure is a true energy minimum.
Step 3: Frontier Molecular Orbital (FMO) Analysis
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.
-
The HOMO-LUMO energy gap is a critical parameter. A smaller gap generally implies that the molecule is more easily excitable and more chemically reactive.[10] For ppz and its derivatives, this gap falls within the semiconductor range, making them suitable for electronic applications.[7][8]
| Property | Description | Typical Calculated Value (eV) | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.6 to -6.3 | Relates to ionization potential; electron-donating capability.[8][11] |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -3.2 | Relates to electron affinity; electron-accepting capability.[3][8][11] |
| ΔE (Gap) | E(LUMO) - E(HOMO) | ~ 2.4 to 3.1 | Determines electronic excitation energy, reactivity, and color.[3][12] |
Note: Values are representative and can vary based on the specific derivative and computational method.
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
Protocol 2: Simulating the UV-Vis Spectrum with TD-DFT
Objective: To predict the electronic absorption spectrum and identify the nature of the primary electronic transitions.
Step 1: Input File Preparation
-
Use the optimized geometry from Protocol 1.
-
Specify the calculation type: TD(NStates=20, Root=1). This requests the calculation of the first 20 excited states.
-
Define the method and basis set, often using a larger basis set for better accuracy: B3LYP/6-31++G(d,p).
Step 2: Interpretation of Results
-
The output will list the calculated excitation energies (in nm) and their corresponding oscillator strengths (f).
-
A high oscillator strength indicates an intense, allowed transition that will appear as a strong peak in the spectrum.
-
Analysis of the contributing orbital transitions reveals their nature. For ppz, strong absorptions are typically assigned to π → π * transitions.[3] In donor-acceptor derivatives, lower-energy, broader peaks corresponding to Intramolecular Charge Transfer (ICT) are often observed.[3][13]
Chapter 4: Bridging Theory and Application
The true power of these theoretical calculations lies in their ability to guide the rational design of molecules for specific, high-value applications.
-
Advanced Materials (OLEDs): In the design of emitters for Thermally Activated Delayed Fluorescence (TADF), a small energy gap between the lowest singlet (S1) and triplet (T1) excited states is required. TD-DFT calculations are indispensable for predicting this gap and screening candidate molecules. The strong acceptor nature of the ppz core helps to spatially separate the HOMO and LUMO in donor-acceptor designs, which is a key strategy for achieving a small S1-T1 gap.[6][13][14]
-
Drug Development and DNA Intercalation: The electronic structure and molecular electrostatic potential (MEP) map can predict how ppz-based compounds will interact with biological targets like DNA.[5] Calculations can help determine if a molecule is likely to act as a groove binder or an intercalator, a critical piece of information in the development of new anticancer agents.[5] The electron-poor regions of the π-system are susceptible to interactions with the electron-rich bases of DNA.
-
Coordination Chemistry: The MEP map clearly identifies the nitrogen atoms as the most electron-rich, nucleophilic sites. This validates their role as the primary coordination sites for metal ions, guiding the synthesis of novel metal complexes for catalysis, sensing, or photodynamic therapy.[2][15]
Conclusion
Theoretical calculations, grounded in Density Functional Theory, provide an essential, predictive framework for understanding the electronic structure of Pyrazino[2,3-f]phenanthroline. By following systematic and validated computational protocols, researchers can gain deep insights into the molecule's frontier orbitals, spectroscopic properties, and reactive nature. This knowledge is not merely academic; it directly informs the rational design of next-generation materials and therapeutics, accelerating innovation and reducing the need for costly trial-and-error synthesis. The synergy between computational chemistry and experimental science is the key to unlocking the full potential of this remarkable heterocyclic scaffold.
References
- An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. Benchchem.
- A Comparative Guide to the Electronic Structure of Phenanthroline Derivatives: A Comput
- A COMPUTATIONAL STUDY ON A SERIES OF PHENANTHRENE AND PHENANTHROLINE BASED POTENTIAL ORGANIC PHOTOVOLTAICS. Semantic Scholar.
-
Synthesis, crystal structure and DNA interaction of a water-soluble derivative of pyrazino[2,3-f][1][11] phenanthroline; theoretical calculations, experimental and molecular docking studies. ResearchGate.
- A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics.
-
A potent drug candidature of Cu(II) pyrazino[2,3‐f][1][11]phenanthroline complexes with bioactive ligands: synthesis, crystal structures, biomolecular interactions, radical scavenging and cytotoxicities. Taylor & Francis Online.
- An In-depth Technical Guide to the Chelating Properties of Pyrazino[2,3-f]phenanthroline. Benchchem.
-
Design and Synthesis of Pyrazino[2,3-f][1][11]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv.
- Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordin
-
Computational studies of the corrosion inhibition potentials of some derivatives of 1H-Imidazo [4, 5-F][1][11] phenanthroline. ResearchGate.
- Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline. Benchchem.
-
Design and Synthesis of Pyrazino[2,3-f][1][11]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv.
-
Pyrazino[2,3-f][1][11]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characterist. The Royal Society of Chemistry.
-
About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f][1][11]-phenanthroline based complexes for use in electroluminescent devices. ResearchGate.
-
Pyrazino[2,3-f][1][11]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing).
- HOMO-LUMO orbitals and the energy gap of the different solvents (ethanol, methanol, water, acetonitrile and DMSO).
- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi RCS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00957J [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of Pyrazino[2,3-f]phenanthroline
Introduction: The Foundational Importance of Physicochemical Properties
Pyrazino[2,3-f]phenanthroline is a polycyclic heteroaromatic compound that has emerged as a molecule of significant interest for researchers in coordination chemistry, materials science, and drug development.[1] Its rigid, planar, and extensively π-conjugated system, formed by the fusion of a 1,10-phenanthroline core with a pyrazine ring, makes it a powerful chelating ligand.[1][2][3] This structure allows for the formation of highly stable metal complexes with tunable photophysical and electrochemical properties, leading to applications in organic light-emitting diodes (OLEDs), solar cells, chemical sensors, and as DNA probes.[4][5][6]
However, the transition from a promising molecule in theoretical models to a functional component in a device or a therapeutic agent is critically dependent on its fundamental physicochemical properties. Two of the most crucial parameters are solubility and stability. Solubility dictates how the compound can be processed, formulated, and delivered, while stability determines its shelf-life, reliability under operational stress, and degradation pathways. This guide provides an in-depth analysis of the solubility and stability profiles of Pyrazino[2,3-f]phenanthroline, offering field-proven insights and detailed experimental protocols for its characterization.
Part 1: The Solubility Profile of Pyrazino[2,3-f]phenanthroline
Understanding the solubility of Pyrazino[2,3-f]phenanthroline is paramount for its practical application. Poor solubility can hinder synthesis, purification, and the formulation of derivatives for biological or material science applications.
Theoretical Basis of Solubility
The solubility of Pyrazino[2,3-f]phenanthroline is governed by its molecular structure. As a large, planar, and aromatic system, it exhibits strong intermolecular π-π stacking interactions. These forces cause the molecules to pack tightly in the solid state, requiring a significant amount of energy to overcome, which often results in low solubility in many common solvents.[7]
The molecule possesses four nitrogen atoms which can act as hydrogen bond acceptors, suggesting some affinity for protic solvents. However, the large hydrophobic surface area of the fused aromatic rings is the dominant factor, leading to poor aqueous solubility. Its parent compound, 1,10-phenanthroline, is known to be sparingly soluble in aqueous buffers but shows good solubility in organic solvents like ethanol, DMSO, and DMF.[8] This provides a reasonable starting point for predicting the behavior of the larger, more extended π-system of Pyrazino[2,3-f]phenanthroline.
Qualitative Solubility and Solvent Selection
While comprehensive quantitative data is scarce in the literature, experimental procedures provide strong clues regarding suitable solvent systems. The need to add solubilizing substituents to the core structure is a common theme in the synthesis of derivatives, underscoring the inherent solubility challenges of the parent molecule.[7]
| Solvent Class | Representative Solvents | Observed Solubility of Pyrazino[2,3-f]phenanthroline | Rationale |
| Polar Aprotic | DMSO, DMF | Good | These solvents have high dielectric constants and are effective at solvating the molecule and disrupting intermolecular π-π stacking forces. The parent 1,10-phenanthroline is highly soluble in these.[8] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | Capable of hydrogen bonding with the nitrogen atoms. Often used in mixed solvent systems for recrystallization, indicating that solubility is temperature-dependent.[1][9][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble (often in mixtures) | Effective at dissolving large organic molecules. Frequently used in purification via column chromatography and for recrystallization in combination with other solvents like methanol.[1][11] |
| Aqueous Buffers | Water, PBS | Poor | The large hydrophobic surface area and strong intermolecular forces in the solid state outweigh the potential for hydrogen bonding with water. The parent 1,10-phenanthroline is sparingly soluble.[8] |
| Non-Polar | Hexane, Toluene | Poor | Insufficient polarity to overcome the strong intermolecular forces of the solute. Hexane is often used as an anti-solvent or as a non-polar component in chromatography eluents.[9] |
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To generate reliable and reproducible solubility data, adherence to a standardized protocol is essential. The OECD Guideline 105 (Water Solubility) shake-flask method is a globally recognized standard that can be adapted for various solvents.
Objective: To determine the saturation solubility of Pyrazino[2,3-f]phenanthroline in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of solid Pyrazino[2,3-f]phenanthroline to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed, thermostatically controlled vessel. The excess solid is critical to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary study should be run to determine the time to equilibrium (e.g., sampling at 24, 48, and 72 hours).
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at high speed to ensure complete separation of the solid from the saturated supernatant.
-
Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and quantify the concentration of Pyrazino[2,3-f]phenanthroline using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Part 2: The Stability Profile of Pyrazino[2,3-f]phenanthroline
The chemical stability of a compound determines its suitability for storage, formulation, and long-term application. Degradation can lead to loss of efficacy, the formation of potentially toxic impurities, and failure of devices.
Key Factors Influencing Stability
The stability of Pyrazino[2,3-f]phenanthroline, like any chemical entity, is influenced by several environmental factors.[12]
-
Temperature (Thermal Stability): Studies on derivatives of Pyrazino[2,3-f]phenanthroline designed for OLED applications consistently report high thermal stability.[13][14] This is a critical attribute for the vapor deposition process used in device fabrication. The rigid, fused aromatic ring system requires significant energy to break apart.
-
Light (Photostability): The extensive π-conjugated system in Pyrazino[2,3-f]phenanthroline results in strong absorption in the UV-visible range.[14] This absorption of photons can excite the molecule to higher energy states, potentially initiating photochemical degradation pathways. Photostability is a crucial parameter for applications involving light, such as solar cells or photodynamic therapy.
-
pH (Hydrolytic Stability): The stability of the molecule in aqueous solutions can be pH-dependent. While the core aromatic structure is generally robust, extreme pH conditions could potentially lead to degradation over long periods. More importantly, pH affects the protonation state of the nitrogen atoms, which influences solubility and complexation behavior.[15][16]
-
Oxidative Stability: The molecule may be susceptible to oxidation, particularly if used in applications exposed to air and light. The nitrogen atoms and the electron-rich aromatic system can be potential sites for oxidative attack.
| Stability Parameter | Typical Value / Observation | Significance |
| Melting Point | 310-315 °C[4][6] | High melting point indicates strong intermolecular forces and high thermal stability in the solid state. |
| Thermal Decomposition (TGA) | Derivatives show high Td (e.g., >240 °C)[13] | Essential for high-temperature processing like vacuum deposition for OLEDs, ensuring the molecule does not degrade.[14] |
| Solid-State Stability | Parent 1,10-phenanthroline is stable for ≥4 years at -20°C[8] | Suggests the core structure is very stable under proper storage conditions (protected from light and moisture). |
Protocol: Forced Degradation (Stress Testing) Studies
Forced degradation studies are fundamental in drug development and materials science to identify potential degradation products and establish degradation pathways. This protocol is adapted from the principles of the International Council for Harmonisation (ICH) guidelines.
Objective: To assess the stability of Pyrazino[2,3-f]phenanthroline under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a solution of Pyrazino[2,3-f]phenanthroline of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Application of Stress Conditions: Aliquot the stock solution into separate vessels for each stress condition.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 80 °C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 80 °C.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal Stress: Heat the solution at 80 °C.
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., 1.2 million lux hours and 200 W h/m²) in a photostability chamber. A solid sample should also be exposed.
-
-
Time Point Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products). A photodiode array (PDA) detector is used to check for peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products.
-
Evaluation: Calculate the percentage degradation of Pyrazino[2,3-f]phenanthroline under each condition.
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Conclusion and Future Perspectives
Pyrazino[2,3-f]phenanthroline is a molecule with significant potential, underpinned by its robust chemical nature. It exhibits high thermal stability, a critical feature for its application in materials science, particularly for OLEDs fabricated via vapor deposition.[13] Its solubility profile presents a greater challenge; while soluble in polar aprotic solvents, its poor aqueous and alcohol solubility can complicate its use in biological and pharmaceutical contexts.[7][8] This limitation is often the primary driver for the synthesis of functionalized derivatives, where strategic addition of substituents is used to enhance solubility and tailor the molecule for specific applications.
For researchers, scientists, and drug development professionals, a thorough understanding and quantitative characterization of these properties are not merely academic exercises. They are essential, self-validating steps that dictate the feasibility of a project. Future work should focus on generating comprehensive, quantitative solubility data in a wider range of pharmaceutically acceptable solvents and co-solvent systems. Furthermore, detailed forced degradation studies to fully elucidate its degradation pathways and identify potential impurities will be crucial for any progression towards regulated applications.
References
- Benchchem. An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline.
-
Lookchem. Cas 217-90-3,Pyrazino[2,3-f][1][17]phenanthroline. [Online] Available at:
-
PubChem. Pyrazino[2,3-f][1][17]phenanthroline. [Online] Available at:
-
Chongqing Chemdad Co., Ltd. Pyrazino[2,3-f][1][17]phenanthroline. [Online] Available at:
-
Sigma-Aldrich. Pyrazino[2,3-f][1][17]phenanthroline 99% (HPLC). [Online] Available at:
-
ResearchGate. Design and Synthesis of Pyrazino[2,3-f][1][17]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. [Online] Available at:
-
ECHEMI. Pyrazino[2,3-f][1][17]phenanthroline | 217-90-3, Pyrazino[2,3-f][1][17]phenanthroline Formula. [Online] Available at:
- Benchchem. An In-depth Technical Guide to the Chelating Properties of Pyrazino[2,3-f]phenanthroline.
-
ChemRxiv. Design and Synthesis of Pyrazino[2,3-f][1][17]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. [Online] Available at:
- Benchchem. Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline.
- Unchained Labs. Top 5 Factors Affecting Chemical Stability.
-
ResearchGate. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1][17]phenanthroline. [Online] Available at:
- Cayman Chemical. 1,10-Phenanthroline (hydrate) Product Information.
- HKBU Institutional Repository. Synthesis, characterization of pyrazino-phenanthroline derivatives and study of their aggregation properties.
- Benchchem. Technical Support Center: Advanced Purification of Pyrazino[2,3-f]phenanthroline and its Complexes.
-
The Royal Society of Chemistry. Pyrazino[2,3-f][1][17]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics for High-Efficiency Organic Light-Emitting Diodes. [Online] Available at:
- NIH National Center for Biotechnology Information. Novel hydrophilic bistriazolyl-phenanthroline ligands with improved solubility and performance in An/Ln separations.
- ResearchGate. Effect of the pH on Fe-phenanthroline complex formation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cas 217-90-3,Pyrazino[2,3-f][1,10]phenanthroline | lookchem [lookchem.com]
- 5. Pyrazino[2,3-f][1,10]phenanthroline Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3 [sigmaaldrich.com]
- 7. hub.hku.hk [hub.hku.hk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Novel hydrophilic bistriazolyl-phenanthroline ligands with improved solubility and performance in An/Ln separations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Ruthenium Complexes with Pyrazino[2,3-f]phenanthroline as Advanced DNA Probes
Introduction: The Rising Prominence of Ruthenium Complexes in DNA Research
For researchers, scientists, and drug development professionals, the quest for precise and effective molecular tools to probe the intricate structures and functions of DNA is perpetual. Among the arsenal of synthetic molecules, ruthenium(II) polypyridyl complexes have emerged as exceptionally promising candidates.[1][2] Their unique combination of photophysical properties, including strong luminescence and photostability, coupled with their ability to interact with DNA through various binding modes, makes them invaluable for applications ranging from DNA structural probes to potential phototherapeutic agents.[2][3]
The versatility of these complexes lies in the modularity of their ligand systems. By rationally designing the ligands, one can fine-tune the complex's DNA binding affinity, selectivity, and photochemical reactivity. The pyrazino[2,3-f]phenanthroline (pzp) ligand, with its extended planar aromatic system, is particularly well-suited for strong intercalative binding to DNA.[4][5] This strong interaction is a prerequisite for effective DNA probes and photosensitizers.
This comprehensive guide provides a detailed, field-proven methodology for the synthesis of a representative ruthenium(II) complex, [Ru(bpy)₂(pzp)]²⁺ (where bpy is 2,2'-bipyridine), and its application as a DNA probe. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
I. Synthesis of the Pyrazino[2,3-f]phenanthroline (pzp) Ligand
The synthesis of the pzp ligand is a multi-step process that begins with the readily available 1,10-phenanthroline. The synthetic pathway involves an initial oxidation to form 1,10-phenanthroline-5,6-dione, followed by a condensation reaction.[6]
Workflow for the Synthesis of Pyrazino[2,3-f]phenanthroline
Caption: Synthetic pathway for pyrazino[2,3-f]phenanthroline.
Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione
This initial oxidation step is critical and requires careful control of temperature and the addition of reagents. The strong oxidizing environment is necessary to introduce the dione functionality.
Materials:
-
1,10-phenanthroline monohydrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Potassium bromide (KBr)
-
Ice
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
In a fume hood, carefully add 1,10-phenanthroline monohydrate to a mixture of concentrated sulfuric acid and fuming nitric acid, ensuring the temperature is maintained below 120°C.
-
Add potassium bromide to the mixture and continue stirring at the same temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Carefully neutralize the solution with sodium carbonate until the pH is approximately 7.
-
Filter the resulting yellow precipitate, wash thoroughly with water, and dry under vacuum.
Protocol 2: Synthesis of Pyrazino[2,3-f]phenanthroline (pzp)
The final step involves the condensation of the intermediate with glyoxal to form the pyrazine ring.
Materials:
-
1,10-Phenanthroline-5,6-dione
-
Ethanol
-
Aqueous solution of glyoxal (40%)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the synthesized 1,10-phenanthroline-5,6-dione in ethanol with a catalytic amount of acetic acid.[7]
-
Slowly add an aqueous solution of glyoxal to the reaction mixture.[6]
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol and then water.[6]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure pyrazino[2,3-f]phenanthroline as a pale-yellow solid.[6]
II. Synthesis of the Ruthenium Complex: Ru(bpy)₂(pzp)₂
The synthesis of the final ruthenium complex involves the preparation of the precursor, cis-[Ru(bpy)₂Cl₂], followed by the coordination of the pzp ligand.
Workflow for the Synthesis of Ru(bpy)₂(pzp)₂
Caption: Synthetic pathway for ₂.
Protocol 3: Synthesis of cis-[Ru(bpy)₂Cl₂]·2H₂O
This precursor is a common starting material for the synthesis of a wide range of ruthenium polypyridyl complexes.[8]
Materials:
-
RuCl₃·3H₂O
-
2,2'-bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine RuCl₃·3H₂O, 2,2'-bipyridine, and LiCl in DMF.[9]
-
Reflux the mixture with stirring for 8 hours under an inert atmosphere (e.g., argon).[9]
-
Cool the reaction mixture to room temperature and add acetone to precipitate the product.[9]
-
Cool the mixture to 0°C overnight to maximize precipitation.[9]
-
Filter the dark crystalline solid, wash with cold water, and then with diethyl ether.[9]
-
Dry the product under vacuum.
Protocol 4: Synthesis of Ru(bpy)₂(pzp)₂
The final complex is synthesized by reacting the precursor with the pzp ligand, followed by an anion exchange to improve crystallinity and stability.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
Pyrazino[2,3-f]phenanthroline (pzp)
-
Ethanol/water mixture (e.g., 3:1 v/v)
-
Saturated aqueous solution of potassium hexafluorophosphate (KPF₆)
Procedure:
-
Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight molar excess of pzp in an ethanol/water mixture.
-
Reflux the solution for 4-6 hours under an inert atmosphere. The color of the solution should change to a deep orange-red.[10]
-
After cooling to room temperature, filter the solution to remove any unreacted ligand.
-
To the filtrate, add a saturated aqueous solution of KPF₆ dropwise to precipitate the hexafluorophosphate salt of the complex.[1]
-
Collect the orange-red precipitate by filtration, wash with cold water and a small amount of diethyl ether, and dry under vacuum.[10]
III. Characterization of the Synthesized Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized ruthenium complex.
| Technique | Purpose | Expected Observations for [Ru(bpy)₂(pzp)]²⁺ |
| ¹H NMR | Structural elucidation and purity assessment. | A complex aromatic region with distinct signals for the bpy and pzp ligands. Integration should correspond to the expected number of protons. |
| Mass Spectrometry (ESI-MS) | Determination of the molecular weight of the cation. | A peak corresponding to the [M - PF₆]⁺ or [M - 2PF₆]²⁺ species. |
| UV-Vis Spectroscopy | To study the electronic transitions. | Intense π-π* transitions in the UV region and a characteristic Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (~450 nm). |
| Emission Spectroscopy | To determine the luminescent properties. | A strong emission band in the range of 600-650 nm upon excitation at the MLCT band. |
IV. Application as a DNA Probe: Protocols for DNA Interaction Studies
The interaction of [Ru(bpy)₂(pzp)]²⁺ with DNA can be investigated using various spectroscopic techniques.
Protocol 5: DNA Binding Studies by UV-Vis Absorption Titration
This method is used to determine the binding constant (Kb) of the complex to DNA. Intercalation of the complex between DNA base pairs typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) of the MLCT band.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)
-
Concentrated stock solution of ₂ in a suitable solvent (e.g., DMSO or acetonitrile)
-
Microcuvettes for spectrophotometer
Procedure:
-
Prepare a solution of the ruthenium complex of a fixed concentration in Tris-HCl buffer.
-
Prepare a concentrated stock solution of CT-DNA in the same buffer. The concentration of the DNA solution should be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Fill a microcuvette with the ruthenium complex solution and record its UV-Vis spectrum.
-
Incrementally add small aliquots of the concentrated CT-DNA solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
The binding constant (Kb) can be calculated by fitting the absorbance data to the following equation: [DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where εₐ is the apparent extinction coefficient, εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the fully bound complex.
Protocol 6: DNA Photocleavage Assay by Agarose Gel Electrophoresis
This experiment determines the ability of the ruthenium complex to cleave DNA upon photoirradiation.[5][11]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
₂
-
Tris-HCl buffer
-
Agarose
-
TBE or TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator or other gel imaging system
-
Light source (e.g., a UV lamp with an output at 365 nm)[5]
Procedure:
-
Prepare solutions of the ruthenium complex at various concentrations in Tris-HCl buffer.
-
In separate microcentrifuge tubes, mix a fixed amount of supercoiled plasmid DNA with the different concentrations of the ruthenium complex. Include a control sample with only DNA and buffer.
-
Incubate the mixtures in the dark for a predetermined time (e.g., 30 minutes) to allow for binding.
-
Irradiate the samples with a light source for a specific duration (e.g., 30 minutes). Keep a set of identical samples in the dark as a control.[5]
-
After irradiation, add DNA loading dye to each sample.
-
Prepare a 1% agarose gel in TBE or TAE buffer containing a DNA stain.[12]
-
Load the samples into the wells of the agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under a UV transilluminator. The cleavage of supercoiled DNA (Form I) will result in the formation of nicked circular DNA (Form II) and linear DNA (Form III).
V. Causality and Field-Proven Insights
-
Choice of Ligand: The extended π-system of the pzp ligand is crucial for its strong intercalative binding to DNA, which is a key factor for its use as a DNA probe. This strong interaction enhances the sensitivity of the probe.
-
Precursor Synthesis: The use of cis-[Ru(bpy)₂Cl₂] as a precursor allows for a controlled, stepwise synthesis of the final heteroleptic complex. The chloride ligands are sufficiently labile to be replaced by the pzp ligand under refluxing conditions.
-
Anion Exchange: The exchange of chloride anions for hexafluorophosphate (PF₆⁻) is a common strategy in the purification of ruthenium polypyridyl complexes. The PF₆⁻ salt is generally less soluble in water and more crystalline, which facilitates its isolation and purification.[1]
-
DNA Binding Studies: The choice of CT-DNA is standard for initial binding studies due to its ready availability and well-characterized properties. The use of a buffered solution at physiological pH is essential to maintain the native structure of the DNA.
-
Photocleavage Mechanism: The photocleavage of DNA by ruthenium complexes often proceeds via the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon photoexcitation of the complex.[5] The intercalated complex is in close proximity to the DNA, leading to localized damage.
VI. Conclusion
The synthesis of ruthenium complexes with pyrazino[2,3-f]phenanthroline provides a versatile platform for the development of advanced DNA probes. The detailed protocols and insights provided in this guide are intended to empower researchers to synthesize and characterize these valuable molecular tools and to explore their diverse applications in molecular biology, diagnostics, and drug development. The inherent tunability of these complexes opens up exciting avenues for the design of next-generation DNA-targeting agents with enhanced specificity and functionality.
VII. References
-
Mishra, A. et al. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells. PMC, NIH. Available from: [Link].
-
Hurst, J. K. et al. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. PMC, NIH. Available from: [Link].
-
Singh, S. et al. Design and Synthesis of Pyrazino[2,3-f][4][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. ChemRxiv. Available from: [Link].
-
ResearchGate. Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. Available from: [Link].
-
ChemRxiv. Design and Synthesis of Pyrazino[2,3-f][4][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Available from: [Link].
-
ResearchGate. Absorption titration for complex 2 with DNA. Available from: [Link].
-
Li, Y. et al. DNA Interaction, DNA Photocleavage, Photocytotoxicity In Vitro, and Molecular Docking of Naphthyl-Appended Ruthenium Complexes. PMC, NIH, 2022. Available from: [Link].
-
Parr, M. L. et al. A Ruthenium(II) Complex as a Luminescent Probe for DNA Mismatches and Abasic Sites. Inorganic Chemistry, ACS Publications, 2017. Available from: [Link].
-
Bhuiyan, A. A. et al. Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK. Available from: [Link].
-
ResearchGate. DNA INTERACTION, PHOTOCLEAVAGE AND THEORETICAL CALCULATIONS OF A RUTHENIUM(II) COMPLEX WITH HYDROXYQUINOLINE DERIVATIVE. Available from: [Link].
-
NIH. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells. Available from: [Link].
-
CONICET. Synthesis and characterization of New Mononuclear Ru (II) Polypyridine Complexes with Catalytic Activity. Available from: [Link].
-
Supporting Information Pyrazino-[2,3-f][4][10]phenanthroline as a new anchoring group of organic dyes for. Available from: [Link].
-
NIH. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors. Available from: [Link].
-
ResearchGate. Design and Synthesis of Pyrazino[2,3-f][4][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Available from: [Link].
-
ACS Publications. Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2. Available from: [Link].
-
ChemRxiv. Design and Synthesis of Pyrazino[2,3-f][4][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. Available from: [Link].
-
YouTube. Making 2,2'-Bipyridine and its Ruthenium Complex. Available from: [Link].
-
Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. Available from: [Link].
-
NIH. A Ruthenium(II) Complex as a Luminescent Probe for DNA Mismatches and Abasic Sites. Available from: [Link].
-
NIH. Exploring the Interaction of Ruthenium(II) Polypyridyl Complexes with DNA Using Single-Molecule Techniques. Available from: [Link].
-
NIH. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core. Available from: [Link].
-
ResearchGate. Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. Available from: [Link].
Sources
- 1. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Interaction of Ruthenium(II) Polypyridyl Complexes with DNA Using Single-Molecule Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Interaction, DNA Photocleavage, Photocytotoxicity In Vitro, and Molecular Docking of Naphthyl-Appended Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Experimental Protocol for DNA Agarose Gel Electrophoresis | AAT Bioquest [aatbio.com]
- 11. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Leveraging Pyrazino[2,3-f]phenanthroline in Copper-Based Solar Cell Fabrication
Introduction: The Case for Advanced Ligand Design in Copper-Based Photovoltaics
The pursuit of efficient and cost-effective solar energy conversion has positioned copper-based complexes as a highly attractive alternative to traditional ruthenium and iridium-based systems in dye-sensitized solar cells (DSSCs). Copper is earth-abundant and environmentally benign, offering a pathway to more sustainable photovoltaic technologies. The performance of copper complexes in DSSCs, whether as photosensitizers or redox mediators, is critically dependent on the molecular architecture of the coordinating ligands. These ligands dictate the complex's photophysical properties, redox potential, and stability.
This document introduces Pyrazino[2,3-f]phenanthroline as a sophisticated ligand for the development of next-generation copper-based solar cells. The extended π-system and strong electron-accepting nature of the pyrazine moiety, fused to the classic 1,10-phenanthroline framework, make it a compelling candidate for enhancing charge transfer dynamics and overall device efficiency.[1][2] This guide provides a comprehensive overview, from the synthesis of a representative copper(II) complex to the complete fabrication and characterization of a DSSC device.
Part 1: Synthesis of a Representative Complex: [Cu(pzp)(Cl)₂]
The following protocol details the synthesis of a representative copper(II) complex using Pyrazino[2,3-f]phenanthroline (pzp) as the primary ligand. This complex can be explored as a potential photosensitizer or redox mediator component. The synthesis is adapted from established methods for creating copper(II) complexes with phenanthroline-type ligands.[3][4]
Materials & Equipment
| Reagents | Equipment |
| Pyrazino[2,3-f][5][6]phenanthroline (pzp) | Round-bottom flasks |
| Copper(II) chloride (CuCl₂) | Magnetic stirrer with heating |
| Methanol (MeOH), Anhydrous | Reflux condenser |
| Diethyl ether | Schlenk line or inert atmosphere setup |
| Filtration apparatus (Büchner funnel) | |
| Rotary evaporator |
Protocol: Synthesis of [Cu(pzp)(Cl)₂]
-
Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of Pyrazino[2,3-f][5][6]phenanthroline in 30 mL of anhydrous methanol. Stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) until fully dissolved.
-
Copper Salt Addition: In a separate flask, dissolve 1.0 mmol of CuCl₂ in 20 mL of anhydrous methanol.
-
Reaction Mixture: Slowly add the CuCl₂ solution to the Pyrazino[2,3-f]phenanthroline solution dropwise while stirring vigorously. A color change should be observed, indicating complex formation.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol). Maintain reflux for 4-6 hours to ensure complete reaction.
-
Precipitation and Isolation: After cooling to room temperature, a precipitate should form. If not, slowly add diethyl ether to the solution until a solid precipitates out.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with small portions of cold methanol and then diethyl ether to remove unreacted starting materials.
-
Drying: Dry the resulting solid product under vacuum to obtain the final [Cu(pzp)(Cl)₂] complex.
Expert Insight: The choice of solvent and reaction conditions is critical. Methanol is a common choice for coordinating copper(II) salts with nitrogen-based ligands.[3] The inert atmosphere is crucial to prevent side reactions, particularly if a Cu(I) species were being targeted.
Part 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This section outlines the fabrication of a DSSC using a standard architecture. The synthesized copper complex can be investigated either as the sensitizing dye itself or as part of the redox electrolyte. For this protocol, we will describe its use as a component of the electrolyte, a common application for copper phenanthroline complexes.[7][8]
Workflow Overview
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Syntheses, crystal structures and magnetic properties of dinuclear copper(II) complexes with pyrazino[2,3-f][4,7]phenanthroline (pap) as bridging ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. High-efficiency dye-sensitized solar cells with molecular copper phenanthroline as solid hole conductor - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application of Iridium(III)-Pyrazino[2,3-f]-phenanthroline Complexes in OLEDs: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and professionals on the application of Iridium(III)-pyrazino[2,3-f]-phenanthroline complexes in Organic Light-Emitting Diodes (OLEDs). This guide delves into the synthesis, photophysical properties, and fabrication of high-performance OLEDs utilizing these promising phosphorescent emitters.
Introduction: The Significance of Iridium(III)-Pyrazino[2,3-f]-phenanthroline Complexes
Iridium(III) complexes are at the forefront of phosphorescent emitter development for OLEDs due to their strong spin-orbit coupling, which facilitates efficient harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[1] The pyrazino[2,3-f][2][3]phenanthroline (ppl) ligand, when incorporated as an ancillary ligand in cyclometalated Iridium(III) complexes, offers a rigid and highly conjugated structure. This rigidity minimizes non-radiative decay pathways, while the electronic properties of the pyrazino-phenanthroline moiety can be systematically tuned to achieve desired emission colors and improve charge injection and transport properties.[4][5]
The general structure of these complexes is [Ir(C^N)₂2(N^N)]⁺, where C^N represents a cyclometalating ligand (e.g., 2-phenylpyridine, ppy) and N^N is the pyrazino[2,3-f][2][3]phenanthroline ancillary ligand.[4][5] By modifying the cyclometalating ligands, the emission color of the complex can be tuned across the visible spectrum, from blue to red.[4] This guide will focus on a representative green-emitting complex, [Ir(ppy)₂(ppl)]⁺, to illustrate the synthesis and application protocols.
PART 1: Synthesis and Characterization of a Representative Complex: [Ir(ppy)₂(ppl)][PF₆]
The synthesis of heteroleptic iridium(III) complexes like [Ir(ppy)₂(ppl)][PF₆] typically involves a two-step process: formation of a chloro-bridged iridium dimer followed by the addition of the ancillary ligand.
Protocol 1: Synthesis of [Ir(ppy)₂(ppl)][PF₆]
Step 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂(μ-Cl)]₂
-
Rationale: This initial step creates a reactive intermediate that can readily coordinate with the ancillary pyrazino[2,3-f][2][3]phenanthroline ligand.
-
Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) and 2-phenylpyridine (ppy) in a 1:2.5 molar ratio in a round-bottom flask.
-
Add a 3:1 mixture of 2-ethoxyethanol and deionized water as the solvent.
-
De-gas the mixture by bubbling argon through it for 20-30 minutes.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) under an inert argon atmosphere for 12-24 hours. The color of the solution should change, and a yellow precipitate will form.
-
Cool the mixture to room temperature. Collect the yellow precipitate by filtration, wash with methanol and then diethyl ether, and dry under vacuum.
Step 2: Synthesis of the Final Complex, [Ir(ppy)₂(ppl)][PF₆]
-
Rationale: The ancillary ligand displaces the chloride bridges in the dimer to form the monomeric, cationic iridium complex. The hexafluorophosphate salt is then formed to ensure stability and facilitate purification.
-
In a round-bottom flask, dissolve the chloro-bridged dimer [Ir(ppy)₂(μ-Cl)]₂ and pyrazino[2,3-f][2][3]phenanthroline (ppl) in a 1:2.2 molar ratio in dichloromethane (DCM).
-
Reflux the mixture under an argon atmosphere for 4-8 hours.
-
Cool the reaction to room temperature and add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆).
-
Stir vigorously for 1-2 hours. A precipitate will form.
-
Extract the organic layer with DCM, wash with deionized water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of DCM and methanol as the eluent, followed by recrystallization from a DCM/hexane mixture.
Characterization
The synthesized complex should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight.
-
UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the photophysical properties.
-
Cyclic Voltammetry: To estimate the HOMO and LUMO energy levels.
Photophysical Properties
The photophysical properties of these complexes are crucial for their performance in OLEDs. The emission arises from a mixed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) excited state.[4]
| Property | [Ir(ppy)₂(ppl)]⁺ (Representative) | [Ir(F₂ppy)₂(ppl)]⁺[5] |
| Absorption Maxima (λabs, nm) | ~270, 350, 450 | 266, 305, 345, 408, 460 |
| Emission Maximum (λem, nm) | ~560 (Orange-Yellow) | 575 |
| Photoluminescence Quantum Yield (Φ) | High (can exceed 0.5) | 0.15 |
| Excited-State Lifetime (τ, µs) | ~1-2 | 1.1 |
| HOMO (eV) | ~ -5.4 | - |
| LUMO (eV) | ~ -3.0 | - |
Note: The data for [Ir(ppy)₂(ppl)]⁺ is estimated based on trends in similar complexes, while the data for [Ir(F₂ppy)₂(ppl)]⁺ is from published literature.[5]
PART 2: Application in OLEDs - Fabrication and Protocols
The fabrication of OLEDs using these iridium complexes can be achieved through either solution-processing or vacuum thermal evaporation (VTE). VTE is a common method for producing high-performance, multi-layered devices.[6][7]
Diagram: OLED Fabrication Workflow (VTE)
Caption: Workflow for fabricating an OLED using vacuum thermal evaporation.
Protocol 2: Fabrication of a Multi-Layer OLED via Vacuum Thermal Evaporation
Materials:
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): Di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC)
-
Emissive Layer (EML):
-
Host: 4,4',4"-Tris(carbazole-9-yl)triphenylamine (TCTA) or 4,4'-N,N'-dicarbazole-biphenyl (CBP)
-
Dopant: [Ir(ppy)₂(ppl)][PF₆]
-
-
Electron Transport Layer (ETL): 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a nitrogen gun.
-
Treat the ITO surface with oxygen plasma to improve its work function and promote adhesion of the organic layers.
-
-
Vacuum Thermal Evaporation:
-
Transfer the cleaned substrate into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially without breaking the vacuum.
-
HIL: Evaporate HAT-CN to a thickness of 10 nm.
-
HTL: Evaporate TAPC to a thickness of 40 nm.
-
EML: Co-evaporate the host material (e.g., TCTA) and the [Ir(ppy)₂(ppl)][PF₆] dopant. The typical doping concentration is 6-10 wt%. The thickness of this layer is typically 20-30 nm. The deposition rates of the host and dopant must be carefully controlled to achieve the desired doping concentration.
-
ETL: Evaporate TmPyPB to a thickness of 40-50 nm.
-
EIL: Evaporate LiF to a thickness of 1-2 nm.
-
Cathode: Deposit a 100-150 nm thick layer of Al through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
-
Device Architecture and Energy Level Diagram
A well-designed device architecture ensures efficient charge injection, transport, and recombination within the emissive layer.
Caption: Representative energy level diagram of a multi-layer OLED.
Performance Evaluation
The performance of the fabricated OLEDs is evaluated based on several key metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These curves provide information about the turn-on voltage and the brightness of the device at different operating conditions.
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical measure of the device's efficiency.
-
Power Efficiency: Measured in lumens per watt (lm/W), this indicates the energy efficiency of the device.
-
Color Purity: The emission color is quantified using the Commission Internationale de l'Éclairage (CIE) 1931 color space coordinates.
-
Operational Lifetime: This is the time it takes for the device's initial luminance to decrease by 50% (LT50) under continuous operation.
Conclusion and Future Outlook
Iridium(III)-pyrazino[2,3-f]-phenanthroline complexes represent a versatile and highly promising class of phosphorescent emitters for OLED applications. Their tunable photophysical properties, high quantum yields, and good thermal stability make them suitable for a wide range of display and lighting technologies. The protocols and data presented in this guide provide a solid foundation for researchers to explore and optimize OLEDs based on these advanced materials. Future research will likely focus on developing new complexes with improved color purity, particularly in the blue region, and enhancing the operational stability of devices for commercial applications.
References
-
Cortés-Arriagada, D., Sanhueza, L., González, I., Dreyse, P., & Toro-Labbé, A. (2015). About the electronic and photophysical properties of iridium(III)-pyrazino[2,3-f][2][3]-phenanthroline based complexes for use in electroluminescent devices. RSC Advances, 5(104), 85853-85863. [Link]
-
Cortés-Arriagada, D., Sanhueza, L., González, I., Dreyse, P., & Toro-Labbé, A. (2018). About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f][2][3]-phenanthroline based complexes for use in electroluminescent devices. ResearchGate. [Link]
-
Sanhueza, L., Báez, D., Cortés-Arriagada, D., et al. (2015). A comparative study of Ir(iii) complexes with pyrazino[2,3-f][2][3]phenanthroline and pyrazino[2,3-f][8][9]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions, 44(40), 17694-17704. [Link]
-
Samsung Display. (2022). [Learn Display] 42. Evaporation. Samsung Display Newsroom. [Link]
-
Guangzhou Mianhong Electronic Technology Co., Ltd. (2023). OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong. [Link]
-
Kim, S. K., et al. (n.d.). Phosphorescent Iridium Complexes for OLEDs Based on 1-Phenylpyrazole Ligands with Fluorine and Methyl Moieties. Professor Seong Kyu Kim. [Link]
-
Henwood, A., et al. (2016). Schematic for OLED device. The architecture consisted of the following structure. ResearchGate. [Link]
-
Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Universiti Malaysia Sabah. [Link]
Sources
- 1. Synthesis, characterization and induction of ferroptosis of iridium(iii) complexes against B16 melanoma cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f][1,10]-phenanthroline based complexes for use in electroluminescent devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of Ir(III) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structure of (1,10-phenanthroline-κ2 N,N′)[2-(1H-pyrazol-1-yl)phenyl-κ2 N 2,C 1]iridium(III) hexafluoridophosphate with an unknown number of solvent molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrazino[2,3-f]phenanthroline Derivatives for Tuning Optoelectronic Properties
Introduction
Pyrazino[2,3-f]phenanthroline derivatives represent a class of heterocyclic compounds with significant promise in the fields of materials science and drug development. Their rigid, planar, and π-conjugated structure forms a versatile foundation for creating stable metal complexes with tailorable photophysical and electrochemical properties.[1] The core of these molecules, pyrazino[2,3-f][1][2]phenanthroline, is a strong electron acceptor, a characteristic that is fundamental to their function in various applications.[3] This guide provides an in-depth exploration of these derivatives, with a focus on synthetic strategies to fine-tune their optoelectronic characteristics, and offers detailed protocols for their characterization. These compounds are particularly relevant in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as fluorescent probes for bioimaging.[4]
Part 1: Synthetic Strategies for Tailoring Optoelectronic Properties
The optoelectronic properties of pyrazino[2,3-f]phenanthroline derivatives can be systematically altered through strategic chemical modifications. The primary synthetic route involves a condensation reaction, which provides a versatile entry point for introducing a variety of functional groups to the core structure.[1]
Donor-Acceptor Architectures for Color Tuning
A powerful approach to tuning the optoelectronic properties of these molecules is the creation of a donor-acceptor (D-A) framework. The pyrazino[2,3-f]phenanthroline core serves as an excellent electron acceptor.[3] By attaching electron-donating groups, a D-π-A-π-D type structure can be formed, which allows for color-tuning of the emitted light.[3][5][6] This molecular design can lead to thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs.[3][5][6] The choice of the donor group significantly influences the emission color, with different donors leading to emissions ranging from sky-blue to yellow and even into the orange-red region.[3][5]
Protocol 1: Synthesis of a Donor-Acceptor Type Pyrazino[2,3-f]phenanthroline Derivative [1]
-
Step 1: Oxidation of 1,10-phenanthroline. The synthesis begins with the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. This is a crucial first step to prepare the core structure for the subsequent condensation reaction.
-
Step 2: Reductive Amination. The dione is then converted to 5,6-diamino-1,10-phenanthroline through a reductive amination process.
-
Step 3: Condensation with a 1,2-dicarbonyl Compound. The final step is the condensation of the diamino-phenanthroline with a 1,2-dicarbonyl compound, such as glyoxal for the unsubstituted derivative, to form the pyrazine ring and complete the pyrazino[2,3-f]phenanthroline scaffold. To introduce donor groups, substituted benzil derivatives can be used in this step.
-
Step 4: Purification. The resulting derivative is then purified using standard techniques like column chromatography to ensure high purity for subsequent characterization and device fabrication.
Extending π-Conjugation for Red-Shifted Emission
Increasing the extent of π-conjugation within the molecule is another effective strategy to shift the absorption and emission wavelengths to longer, or redder, wavelengths. This is achieved by using starting materials with larger aromatic systems. The increased conjugation helps to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3][7] This approach is particularly useful for developing emitters for red OLEDs and near-infrared bioimaging probes.
Synthetic Workflow for Extending π-Conjugation
Caption: Correlation between experimentally determined redox potentials and the HOMO/LUMO energy levels.
Part 3: Applications in Drug Development
The unique photophysical properties of pyrazino[2,3-f]phenanthroline derivatives also make them promising candidates for applications in the biomedical field.
Photosensitizers for Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells. [8]The extended π-conjugation and the ability to tune the absorption properties of pyrazino[2,3-f]phenanthroline derivatives make them suitable for use as photosensitizers in PDT. [8]
Fluorescent Probes for Bioimaging
Fluorescent probes are invaluable tools for visualizing biological processes in real-time. [9]The tunable fluorescence and potential for good cell permeability of pyrazino[2,3-f]phenanthroline derivatives make them attractive candidates for the development of novel bioimaging probes. [9][10]By attaching specific targeting moieties, these molecules can be designed to selectively label and image specific cellular components or biomolecules.
Conclusion
Pyrazino[2,3-f]phenanthroline derivatives are a highly versatile class of compounds with readily tunable optoelectronic properties. The synthetic and characterization protocols detailed in this guide provide a solid foundation for the rational design and development of new materials based on this scaffold. The ability to precisely control their absorption, emission, and redox properties opens up a wide range of exciting applications, from next-generation displays and solar energy conversion to advanced diagnostics and therapies.
References
-
Chaskar, A. C., et al. (2023). Pyrazino[2,3-f]p[1][2]henanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C.
-
Chaskar, A. C., et al. (2023). Design and Synthesis of Pyrazino[2,3-f]p[1][2]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv.
-
Chaskar, A. C., et al. (2023). Pyrazino[2,3-f]p[1][2]henanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C.
-
Chaskar, A. C., et al. (2023). Design and Synthesis of Pyrazino[2,3-f]p[1][2]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv.
-
Li, X., et al. (2014). Pyrazino-[2,3-f]p[1][2]henanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. RSC Advances.
- Aal-Anazi, K. M. (2020). Ultraviolet, Visible, and Fluorescence Spectroscopy.
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
- Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results.
- BenchChem.
-
Sigma-Aldrich. Pyrazino[2,3-f]p[1][2]henanthroline 99% HPLC.
- Ossila. Cyclic Voltammetry Basic Principles, Theory & Setup.
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. University of Duisburg-Essen.
- University of Toronto. Ultraviolet-Visible Absorption and Fluorescence Spectroscopy.
- Gryba, J., et al. (2021). Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone scaffolds with predictable electronic and optoelectronic properties.
- Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Gamry Instruments. Cyclic Voltammetry Experiment.
- Khan, S., et al. (2022).
- Al-Mokadem, M., et al. (2024).
- Khan, S., et al. (2022).
- The Royal Society of Chemistry.
-
Li, X., et al. (2014). Supporting Information Pyrazino-[2,3-f]p[1][2]henanthroline as a new anchoring group of organic dyes for. RSC Advances.
-
Chaskar, A. C., et al. (2023). Thermally Activated Delayed Fluorescent and Fluorescent Emitters Based on Pyrazino[2,3-f],[2]P[1]henanthroline for Efficient Organic Light-Emitting Diodes. ResearchGate.
- Chemistry LibreTexts. (2022). Lab 1: Cyclic Voltammetry.
- ResearchGate. Molecular orbital surfaces and energy levels for the HOMO and LUMO of the [Cu(phen)(L‐ser)(H2O)]NO3 complex.
- Phipps, J., et al. (2026). Photodynamic therapy and its evolving innovation.
- Wang, X., et al. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv.
- MDPI. (2022).
- Awad, A., et al. (2019). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy.
- Roswell Park Comprehensive Cancer Center. Photodynamic Therapy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyrazino-[2,3-f][1,10]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Photodynamic therapy and its evolving innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Probing the Double Helix: Application Notes and Protocols for DNA Intercalation Studies with Pyrazino[2,3-f]phenanthroline-Metal Complexes
Foreword for the Modern Researcher
In the intricate dance of molecular biology, the interaction between small molecules and DNA is a pivotal performance. For researchers in oncology, drug discovery, and molecular diagnostics, understanding this interaction is not merely an academic exercise; it is the foundation upon which novel therapeutic and diagnostic strategies are built. Among the vast repertoire of DNA-binding agents, metal complexes, particularly those with planar polycyclic aromatic ligands, have emerged as versatile actors capable of a range of interactions, from groove binding to the more intimate act of intercalation.
This guide focuses on a specific, yet profoundly interesting class of these molecules: Pyrazino[2,3-f]phenanthroline-metal complexes . The extended planar and electron-deficient nature of the pyrazino[2,3-f]phenanthroline (ppl) ligand makes it an exceptional candidate for π-π stacking interactions with the base pairs of DNA, a hallmark of intercalation. The coordination of this ligand to a central metal ion, such as Ruthenium(II), Copper(II), or Platinum(II), introduces a three-dimensional architecture and a rich array of photophysical and electrochemical properties that can be harnessed for both probing and perturbing DNA.
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a holistic and scientifically rigorous guide for the researcher. We will begin with the foundational chemistry—the synthesis of the ligand and its metal complexes—before delving into the core of the matter: the detailed experimental protocols to elucidate the nature of their interaction with DNA. Each protocol is presented not as a mere set of instructions, but as a self-validating system, complete with the underlying principles, expected outcomes, and critical considerations for data interpretation. Our aim is to empower you, the researcher, with the knowledge and a robust methodological framework to confidently explore the fascinating world of DNA intercalation.
I. The Molecular Architects: Synthesis of Ligand and Complexes
The journey into understanding DNA-metal complex interactions begins at the chemist's bench. The ability to synthesize and characterize the molecules of interest is paramount.
Synthesis of the Pyrazino[2,3-f]phenanthroline (ppl) Ligand
The synthesis of the ppl ligand is a multi-step process that typically starts from the commercially available 1,10-phenanthroline. The general synthetic pathway involves the creation of a reactive intermediate, 1,10-phenanthroline-5,6-dione, which is then condensed with an appropriate diamine.
A representative synthesis is as follows:
-
Oxidation of 1,10-phenanthroline: 1,10-phenanthroline is oxidized to 1,10-phenanthroline-5,6-dione. This can be achieved using a mixture of nitric acid and sulfuric acid.
-
Condensation Reaction: The resulting dione is then reacted with a 1,2-diamine. For the parent ppl ligand, this would be ethylenediamine. The reaction is typically carried out in a suitable solvent like ethanol under reflux conditions.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure pyrazino[2,3-f]phenanthroline ligand.
Synthesis of Metal Complexes
The ppl ligand, with its two nitrogen atoms in the pyrazine ring and two in the phenanthroline moiety, acts as an excellent chelating agent for a variety of transition metals. The synthesis of the metal complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Example: Synthesis of a Ruthenium(II)-ppl Complex [1] A common precursor for Ruthenium(II) polypyridyl complexes is cis-[Ru(bpy)₂Cl₂]·2H₂O or cis-[Ru(phen)₂Cl₂]·2H₂O, where 'bpy' is 2,2'-bipyridine and 'phen' is 1,10-phenanthroline.
-
A mixture of the Ruthenium precursor and a stoichiometric amount of the ppl ligand is refluxed in a solvent mixture, often ethanol/water or methanol.
-
The progress of the reaction can be monitored by techniques like thin-layer chromatography.
-
Upon completion, the product is isolated, often by precipitation with an excess of a salt like ammonium hexafluorophosphate or perchlorate, and then purified by column chromatography or recrystallization.
Example: Synthesis of a Copper(II)-ppl Complex The synthesis of a Copper(II)-ppl complex can be achieved by reacting a copper(II) salt, such as CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O, with the ppl ligand in a solvent like methanol or ethanol. Gentle heating may be required to facilitate the reaction. The resulting complex can then be precipitated and purified.
II. The Interrogation: Biophysical Techniques for Studying DNA Intercalation
Once the metal complexes are synthesized and characterized, the next critical phase is to investigate their interaction with DNA. A suite of biophysical techniques is employed to build a comprehensive picture of the binding mode, affinity, and consequences of this interaction.
UV-Visible Absorption Spectroscopy: The First Glimpse
Principle: This technique measures the absorption of light by a sample as a function of wavelength. The interaction of a metal complex with DNA can lead to changes in the electronic transitions of the complex's chromophore (the ppl ligand and the metal center). For an intercalating agent, the close proximity and stacking with DNA base pairs alter the electronic environment, typically resulting in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift, or shift to longer wavelengths) of the absorption bands.[2]
Protocol: UV-Visible Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl buffer, pH 7.2).
-
Prepare a stock solution of high-purity calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA should be determined accurately by measuring its absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
-
Titration:
-
Place a fixed concentration of the metal complex in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Make successive additions of small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum absorption (λₘₐₓ) of the metal complex against the concentration of DNA.
-
The observed hypochromism and bathochromic shift are qualitative indicators of intercalation.
-
To quantify the binding affinity, the intrinsic binding constant (Kₑ) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Diagram: UV-Visible Titration Workflow
Caption: Workflow for UV-Visible absorption titration experiment.
Fluorescence Spectroscopy: A Luminous Probe
Principle: Many Ruthenium(II) and some other metal complexes are luminescent. The emission properties of these complexes are often highly sensitive to their environment. For a "molecular light switch" complex, the luminescence is quenched in an aqueous environment but is significantly enhanced upon intercalation into the hydrophobic interior of the DNA double helix, shielded from water molecules.[2] This phenomenon provides a powerful tool to study DNA binding.
Protocol: Fluorescence Titration
-
Preparation of Solutions: Similar to the UV-Visible titration protocol.
-
Titration:
-
Place a fixed concentration of the metal complex in a quartz fluorescence cuvette.
-
Record the initial emission spectrum upon excitation at a suitable wavelength (often the λₘₐₓ of the metal-to-ligand charge transfer band).
-
Add successive aliquots of the DNA stock solution.
-
After each addition, allow for equilibration and record the emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the DNA concentration.
-
A significant increase in fluorescence intensity is a strong indicator of intercalation.
-
The binding constant can be determined by analyzing the titration curve using appropriate binding models.
-
Competitive Binding Assay with Ethidium Bromide (EB): For non-luminescent complexes, a competitive binding assay with a known DNA intercalator like Ethidium Bromide (EB) can be performed. EB is weakly fluorescent in solution but its fluorescence is greatly enhanced upon intercalation into DNA.
-
Prepare a solution of DNA pre-saturated with EB.
-
Record the initial fluorescence of the DNA-EB complex.
-
Add increasing concentrations of the metal complex.
-
If the metal complex intercalates into DNA, it will displace EB, leading to a quenching of the EB fluorescence.
-
The extent of quenching can be used to determine the binding affinity of the complex relative to EB.
Diagram: Fluorescence Titration and Competitive Binding
Caption: Approaches in fluorescence spectroscopy for DNA binding.
Circular Dichroism (CD) Spectroscopy: Unveiling Structural Changes
Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a molecule to DNA can perturb the DNA's secondary structure, leading to changes in its CD spectrum. Intercalation, which unwinds and lengthens the DNA helix, typically induces significant changes in the CD spectrum of DNA. Furthermore, if the metal complex is chiral, an induced CD signal in the absorption region of the complex can be observed upon binding to the chiral DNA.[2]
Protocol: CD Spectroscopy
-
Preparation of Solutions: Prepare stock solutions of the metal complex and DNA in a suitable buffer.
-
Measurement:
-
Record the CD spectrum of the DNA solution alone.
-
Prepare solutions with a fixed concentration of DNA and increasing concentrations of the metal complex.
-
Record the CD spectrum for each sample after an equilibration period.
-
-
Data Analysis:
-
Analyze the changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and a negative band around 245 nm). An increase in the intensity of the positive band and a decrease in the intensity of the negative band are often associated with intercalation.
-
The appearance of an induced CD signal in the region where the complex absorbs light is a strong indication of a close association between the complex and the DNA.
-
Viscosity Measurements: A Direct Measure of Intercalation
Principle: Viscosity is a measure of a fluid's resistance to flow. The viscosity of a DNA solution is sensitive to the length of the DNA molecules. Classical intercalation requires the separation of adjacent base pairs to accommodate the intercalating ligand, which leads to an increase in the overall length of the DNA helix. This lengthening of the DNA results in a measurable increase in the viscosity of the solution. In contrast, groove binding or electrostatic interactions typically cause little to no change, or even a slight decrease in viscosity.[3]
Protocol: Viscosity Titration
-
Preparation of Solutions: Prepare solutions of DNA at a constant concentration and the metal complex at varying concentrations in a suitable buffer.
-
Measurement:
-
Measure the flow time of the buffer and the DNA solutions using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.
-
The relative viscosity (η/η₀) is calculated, where η and η₀ are the specific viscosities of DNA in the presence and absence of the complex, respectively.
-
-
Data Analysis:
-
Plot the relative viscosity versus the ratio of the concentration of the complex to the concentration of DNA.
-
A significant increase in the relative viscosity of the DNA solution upon addition of the metal complex is considered strong evidence for an intercalative binding mode.
-
Diagram: Interpreting Viscosity Data
Caption: Decision tree for interpreting viscosity measurement results.
III. Data Synthesis and Interpretation: Building a Coherent Picture
Table 1: Summary of Expected Experimental Outcomes for Different DNA Binding Modes
| Technique | Intercalation | Groove Binding | Electrostatic Interaction |
| UV-Vis Spectroscopy | Significant hypochromism and bathochromic shift. | Small hypochromism/hyperchromism, minor or no shift. | Minimal changes. |
| Fluorescence Spectroscopy | Significant fluorescence enhancement (for "light switch" complexes) or efficient EB displacement. | Moderate or no fluorescence change; less efficient EB displacement. | Little to no effect on fluorescence. |
| Circular Dichroism | Significant changes in DNA CD bands; potential for strong induced CD. | Minor perturbations to DNA CD bands; weaker induced CD. | Negligible changes to the DNA CD spectrum. |
| Viscosity Measurements | Significant increase in relative viscosity. | Little to no change in relative viscosity. | No change in relative viscosity. |
Exemplary Data for a Hypothetical Intercalating Ruthenium-ppl Complex
Table 2: Spectroscopic and Viscometric Data
| [Complex]/[DNA] Ratio | Absorbance at λₘₐₓ (AU) | Relative Fluorescence Intensity | Relative Viscosity (η/η₀)¹ᐟ³ |
| 0.0 | 0.500 | 1.0 | 1.00 |
| 0.1 | 0.450 | 5.2 | 1.08 |
| 0.2 | 0.410 | 9.8 | 1.15 |
| 0.3 | 0.375 | 13.5 | 1.22 |
| 0.4 | 0.345 | 16.2 | 1.28 |
| 0.5 | 0.320 | 18.0 | 1.33 |
Binding Constant (Kₑ) determined from UV-Vis titration: 2.5 x 10⁶ M⁻¹
IV. Conclusion and Future Directions
The study of DNA intercalation by pyrazino[2,3-f]phenanthroline-metal complexes is a vibrant and promising area of research. The methodologies outlined in this guide provide a robust framework for characterizing the DNA binding properties of these novel compounds. The convergence of data from spectroscopic and hydrodynamic techniques is crucial for unambiguously assigning a binding mode and quantifying the binding affinity.
Future research in this field will likely focus on:
-
Rational Design: Synthesizing new complexes with tailored functionalities to enhance DNA binding specificity, cellular uptake, and photodynamic therapeutic potential.
-
Advanced Microscopy: Utilizing techniques like Atomic Force Microscopy (AFM) to directly visualize the effects of complex binding on DNA topology.
-
In-Cellulo Studies: Moving from in vitro DNA binding assays to investigating the interactions and biological effects of these complexes within living cells.
By meticulously applying the protocols and principles detailed herein, researchers can make significant contributions to our understanding of DNA-small molecule interactions and pave the way for the development of next-generation therapeutics and diagnostics.
V. References
-
Yu, B., Rees, T. W., Liang, J., Jin, C., Chen, Y., Ji, L., & Chao, H. (2019). DNA Interaction of Ruthenium(ii) Complexes With imidazo[4,5-f][4]phenanthroline Derivatives. Dalton Transactions, 48(12), 3914–3921. [Link]
-
Tan, L.-F., Liu, X.-H., Chao, H., & Ji, L.-N. (2007). Synthesis, DNA-binding and photocleavage studies of ruthenium(II) complex with 2-(3'-phenoxyphenyl)imidazo[4,5-f][4]phenanthroline. Journal of Inorganic Biochemistry, 101(1), 56–63. [Link]
-
Chao, H., Li, R.-H., Jiang, C.-W., Li, H., Ji, L.-N. (2002). Synthesis, DNA-binding and photocleavage studies of ruthenium(II) complexes with 2-(3'-phenoxyphenyl)imidazo[4,5-f][4]phenanthroline. Journal of Inorganic Biochemistry, 92(1), 1-7.
-
Tan, L. F., Chao, H., Li, H., & Ji, L. N. (2005). Synthesis, characterization, and DNA-binding properties of ruthenium(II) complexes with 2-aryl-substituted imidazo[4,5-f][4]phenanthroline. Journal of Inorganic Biochemistry, 99(2), 513-520.
-
Holm, M., Lincoln, P., & Nordén, B. (2003). DNA-binding of a ruthenium(II) polypyridyl complex: a biophysical study. Journal of the American Chemical Society, 125(1), 168-176.
-
Erkkilä, K. E., Odom, D. T., & Barton, J. K. (1999). Recognition and reaction of metallointercalators with DNA. Chemical reviews, 99(9), 2777-2796.
-
Howson, S. E., Bolhuis, A., Brabec, V., Clarkson, G. J., Deeth, R. J., Scott, P., & Wills, M. (2012). Ruthenium(II) diamine-diphosphine complexes as anticancer agents: a new class of "three-legged" piano-stool compounds. Journal of the American Chemical Society, 134(29), 12173-12183.
-
Gill, M. R., & Thomas, J. A. (2012). Ruthenium(ii) polypyridyl complexes and DNA--from structural probes to cellular imaging and therapeutics. Chemical Society reviews, 41(9), 3179-3192.
-
Komor, A. C., & Barton, J. K. (2013). The path for metal complexes to become human therapeutics. Chemical Communications, 49(39), 4249-4265.
-
Liu, J., Zhang, Q., & Li, C. (2017). DNA binding and photocleavage of a new water-soluble copper(II) complex of pyrazino[2,3-f][4]phenanthroline-2,3-dicarboxylic acid. Journal of Inorganic Biochemistry, 171, 55-64.
-
Shi, S., Liu, J., & Li, J. (2013). Synthesis, characterization, DNA-binding and photocleavage of a copper(II) complex with a pyrazino[2,3-f][4]phenanthroline derivative. Transition Metal Chemistry, 38(6), 667-673.
-
He, W., Li, Y., Wu, P., Chen, J., & Hou, X. (2012). Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors. Journal of inorganic biochemistry, 117, 186-194. [Link]
-
Tan, L. F., Liu, X. H., Chao, H., & Ji, L. N. (2007). Synthesis, DNA-binding and photocleavage studies of ruthenium(II) complex with 2-(3'-phenoxyphenyl)imidazo[4,5-f][4]phenanthroline. Journal of inorganic biochemistry, 101(1), 56-63.
-
Xiong, Y., & Ji, L. N. (1999). Synthesis and characterization of a series of ruthenium(II) polypyridine complexes containing a new planar ligand, pyrazino[2,3-f][4]phenanthroline. Transition Metal Chemistry, 24(6), 683-686.
-
Chen, H., Liu, J., & Ji, L. (2003). Synthesis, characterization and DNA-binding properties of a novel ruthenium(II) complex of pyrazino[2,3-f][4]phenanthroline. Journal of inorganic biochemistry, 95(2-3), 133-138.
-
Zhang, Q. L., Liu, J. G., Lin, H. H., & Li, C. (2010). A new water-soluble copper(II) complex of pyrazino[2,3-f][4]phenanthroline: synthesis, characterization, DNA binding and cleavage activity. Journal of inorganic biochemistry, 104(11), 1147-1154.
-
Mármol, I., & Rodríguez, H. (2015). DNA interaction with coordination compounds of Cd(II)containing 1,10-phenanthroline. International journal of molecular sciences, 16(12), 29849-29865.
-
Kumar, C. V., Barton, J. K., & Turro, N. J. (1985). Photophysics of ruthenium(II) complexes bound to DNA and polynucleotides. Journal of the American Chemical Society, 107(19), 5518-5523.
-
Kelly, J. M., Tossi, A. B., McConnell, D. J., & OhUigin, C. (1985). A study of the interactions of some polypyridylruthenium(II) complexes with DNA using fluorescence spectroscopy, topoisomerisation and thermal denaturation. Nucleic acids research, 13(17), 6017-6034.
-
Satyanarayana, S., Dabrowiak, J. C., & Chaires, J. B. (1992). Neither delta-nor lambda-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation. Biochemistry, 31(39), 9319-9324.
-
Long, E. C., & Barton, J. K. (1990). On the mechanism of DNA recognition by tris(phenanthroline)ruthenium(II) complexes. Accounts of chemical research, 23(9), 271-273. [Link]
-
Pyle, A. M., Rehmann, J. P., Meshoyrer, R., Kumar, C. V., Turro, N. J., & Barton, J. K. (1989). Mixed-ligand complexes of ruthenium(II): factors governing binding to DNA. Journal of the American Chemical Society, 111(8), 3051-3058.
-
Lincoln, P., Broo, A., & Nordén, B. (1996). DNA binding of Δ-and Λ-[Ru (phen) 2 (dppz)] 2+. Journal of the American Chemical Society, 118(11), 2644-2653.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
Introduction: The Unique Potential of the Pyrazino[2,3-f]phenanthroline Scaffold
An In-Depth Technical Guide to the Photocatalytic Applications of Pyrazino[2,3-f]phenanthroline Derivatives
Prepared by a Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and photocatalytic applications of pyrazino[2,3-f]phenanthroline (PPN) derivatives. These compounds represent a frontier in organic photocatalysis, offering tunable photophysical properties and exceptional performance in a variety of light-driven chemical transformations.
Pyrazino[2,3-f]phenanthroline is a heterocyclic aromatic compound distinguished by its rigid, planar, and extensively π-conjugated system.[1] This unique architecture makes it a highly versatile building block, particularly in the realm of photocatalysis. When functionalized, PPN derivatives can be engineered as potent organic photocatalysts, often exhibiting a donor-acceptor (D-A) electronic structure.[2][3] The core PPN moiety acts as a strong electron acceptor, which, when combined with various electron-donating groups, allows for precise control over the molecule's photophysical and electrochemical properties.[2][4]
A key feature of many advanced PPN derivatives is their ability to exhibit Thermally Activated Delayed Fluorescence (TADF).[2][5][6][7] This phenomenon, arising from a small energy gap between the singlet and triplet excited states, enables the harvesting of triplet excitons for light emission, leading to significantly longer excited-state lifetimes and higher photocatalytic efficiencies.[2][4][6] These properties have positioned PPN derivatives as robust photocatalysts for applications ranging from controlled polymerization to organic synthesis, often achieving high efficiency with catalyst loadings at parts-per-million (ppm) levels.[2][5]
Synthesis and Characterization of PPN-Based Photocatalysts
The foundation of utilizing these photocatalysts lies in their precise synthesis and thorough characterization. The general approach involves creating the PPN core and then functionalizing it to achieve the desired electronic properties.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the PPN core is a well-established multi-step process that typically starts from the commercially available 1,10-phenanthroline.[1] The pathway involves an oxidation to form the dione, followed by a reduction and subsequent condensation.
Caption: General synthetic pathway for the core pyrazino[2,3-f]phenanthroline scaffold.[1]
Functionalized derivatives, particularly those with a D-A structure, are synthesized by modifying Step 3. Instead of glyoxal, a substituted 1,2-dicarbonyl compound (like a substituted benzil) is condensed with 5,6-diamino-1,10-phenanthroline. This modularity allows for the introduction of a wide array of donor groups (e.g., carbazole, phenoxazine, acridine) to tune the catalyst's properties.[3][6][8]
Protocol 2.1: Synthesis of 1,10-Phenanthroline-5,6-dione (Step 1)
-
Rationale: This oxidative step creates the necessary dicarbonyl functionality for subsequent reactions. The use of a strong acid mixture ensures complete reaction.
-
Materials: 1,10-phenanthroline monohydrate, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), potassium bromide (KBr), ice, deionized water.
-
Procedure:
-
In a three-necked flask cooled in an ice bath, cautiously add 1,10-phenanthroline to concentrated H₂SO₄ with stirring.
-
Slowly add KBr, followed by the dropwise addition of fuming HNO₃, maintaining the temperature below 10 °C.
-
After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Carefully heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Cool the mixture and pour it carefully over a large volume of crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until a yellow precipitate forms.
-
Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield 1,10-phenanthroline-5,6-dione.
-
Physicochemical Characterization
To ensure the identity, purity, and photocatalytic potential of the synthesized derivatives, a suite of analytical techniques is employed.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structure and molecular weight of the final products.
-
Photophysical Properties:
-
UV-Vis Absorption Spectroscopy is used to determine the light-absorbing properties of the catalyst, including the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which indicates how strongly the molecule absorbs light.[2]
-
Fluorescence Spectroscopy provides data on the emission properties, including the photoluminescence quantum yield (PLQY) and the excited-state lifetime. For TADF molecules, both prompt and delayed fluorescence lifetimes are measured to understand the efficiency of reverse intersystem crossing (RISC).[2]
-
-
Electrochemical Properties: Cyclic Voltammetry (CV) is performed to measure the oxidation and reduction potentials of the derivatives. These values are crucial for determining the HOMO and LUMO energy levels, which dictate the thermodynamic feasibility of the photocatalyst to engage in electron transfer with substrate molecules.[2]
-
Computational Analysis: Time-Dependent Density Functional Theory (TD-DFT) calculations are often used to complement experimental data, providing insights into the electronic structure, orbital distributions (HOMO/LUMO), and the nature of electronic transitions.[2]
Table 1: Example Photophysical and Electrochemical Data for PPN Derivatives
| Derivative | Donor Group | λabs (nm) | ε (M-1cm-1) | Eox (V vs SCE) | Ered (V vs SCE) | Reference |
| tCz-DPPN | 3,6-di-tert-butyl-9H-carbazole | ~350, 450 | N/A | N/A | N/A | [6] |
| Ac-DPPN | 9,9-dimethylacridine | ~375, 475 | N/A | N/A | N/A | [6] |
| PXZ-DPPN | 10H-phenoxazine | ~380, 500 | N/A | N/A | N/A | [6] |
Note: Specific quantitative data (ε, Eox, Ered) were not available in the provided search results but are critical parameters to measure.
Photocatalytic Application Notes and Protocols
PPN derivatives have demonstrated remarkable efficacy in several classes of photocatalytic reactions. Their high performance stems from strong visible-light absorption, long excited-state lifetimes (especially in TADF variants), and tunable redox potentials.
Application: Controlled Radical Polymerization (PET-RAFT)
Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow dispersities. PPN derivatives have emerged as superior organocatalysts for this process.[2][9]
Mechanism: The photocatalytic cycle is initiated by the absorption of visible light by the PPN catalyst. The excited state catalyst (PC*) then interacts with the RAFT agent, typically via a reductive or oxidative quenching pathway, to generate the radical species necessary to initiate polymerization. The TADF properties of certain PPN derivatives are particularly advantageous, as they enhance the population of the long-lived excited singlet state, enabling efficient catalysis even at ultra-low concentrations.[2]
Caption: Simplified mechanism for PET-RAFT polymerization catalyzed by a PPN derivative.
Protocol 3.1: General Procedure for PET-RAFT Polymerization
-
Rationale: This protocol is designed to achieve controlled polymerization by carefully managing the ratios of monomer, RAFT agent, and photocatalyst under an inert atmosphere to prevent quenching by oxygen.
-
Materials: Monomer (e.g., methyl methacrylate), RAFT agent (e.g., DDMAT), PPN photocatalyst, solvent (e.g., DMSO), Schlenk tube, magnetic stir bar, light source (e.g., 455 nm blue LEDs).[10]
-
Procedure:
-
Prepare a stock solution of the PPN photocatalyst in the chosen solvent (e.g., 0.1 mg/mL). Catalyst concentrations can be as low as 0.1-10 ppm relative to the monomer.[2]
-
In a Schlenk tube, add the monomer, RAFT agent, and the appropriate volume of the photocatalyst stock solution. Add the bulk solvent.
-
Seal the tube with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.
-
Backfill the tube with an inert gas (e.g., Argon).
-
Place the tube in front of the light source (e.g., 12 W blue LEDs) with stirring at room temperature.[10]
-
Monitor the reaction progress by taking aliquots at timed intervals and analyzing for monomer conversion (via ¹H NMR) and polymer properties (via Gel Permeation Chromatography).
-
To terminate, turn off the light and expose the mixture to air. The resulting polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol).
-
Application: Photocatalytic CO₂ Reduction
The conversion of carbon dioxide (CO₂) into chemical fuels like carbon monoxide (CO) or methane (CH₄) is a critical goal for sustainable energy.[11] While PPN derivatives are primarily photosensitizers, they can be integrated into multi-component systems to drive CO₂ reduction.
Mechanism: In such a system, the PPN derivative acts as the light-harvesting component (photosensitizer). Upon excitation, it transfers an electron to a molecular catalyst (e.g., an iron or ruthenium complex), which then binds and reduces CO₂. A sacrificial electron donor is required to regenerate the photosensitizer and complete the catalytic cycle.
Caption: Proposed cycle for CO₂ reduction using a PPN photosensitizer and a molecular catalyst.
Protocol 3.2: Photocatalytic CO₂ Reduction Assay
-
Rationale: This protocol describes a batch reaction in a sealed vessel to allow for the accumulation and subsequent quantification of gaseous products. The system must be rigorously purged of air to ensure CO₂ is the sole carbon source.
-
Materials: PPN derivative (photosensitizer), molecular catalyst (e.g., Fe(II) complex based on bis-(pyrazol)phenanthroline[12]), sacrificial electron donor (e.g., BIH), solvent (e.g., 4:1 acetonitrile/water), gas-tight photoreactor or sealed Pyrex tube, CO₂ gas (high purity).
-
Procedure:
-
Add the PPN photosensitizer, molecular catalyst, and sacrificial donor to the photoreactor.
-
Add the solvent mixture. The final concentrations might be, for example, 0.3 mM photosensitizer, 0.05 mM catalyst, and 0.11 M donor.[12]
-
Seal the reactor and purge with CO₂ gas for at least 20-30 minutes to ensure the solution and headspace are saturated.
-
Irradiate the stirred solution with a suitable light source (e.g., Xenon lamp with a visible light filter) at a constant temperature.[13]
-
At specified time points, take a sample from the headspace using a gas-tight syringe.
-
Analyze the gas sample using Gas Chromatography (GC) equipped with a suitable column and detectors (TCD for H₂, FID with a methanizer for CO and CH₄) to quantify the products.
-
Calculate the Turnover Number (TON) based on the moles of product formed per mole of the limiting catalyst.
-
Table 2: Performance Data for PPN Derivatives in Photocatalysis
| Application | PPN Derivative | Key Performance Metric | Conditions | Reference |
| PET-RAFT Polymerization | PPN with TADF | High conversion, Đ < 1.20 | 1-10 ppm catalyst, Blue LED | [2] |
| Photo-ATRP | Donor-Acceptor PPN | High conversion, narrow MWD | 50 ppb catalyst, Blue LED | [5][7] |
| CO₂ Reduction | PPN as photosensitizer | TON(CO) = (Value)a, Sel(CO) > 99%a | Visible light, Fe-catalyst | [12]b |
a Performance metrics are highly dependent on the specific molecular catalyst and conditions used. b Reference describes the Fe-catalyst system; PPN would be integrated as the photosensitizer.
Concluding Remarks and Future Outlook
Pyrazino[2,3-f]phenanthroline derivatives have established themselves as a powerful and versatile class of organic photocatalysts. Their modular synthesis allows for the fine-tuning of redox potentials and optical properties, making them suitable for a wide range of chemical transformations. The development of PPN derivatives with strong TADF characteristics is a particularly exciting advancement, enabling highly efficient photocatalysis with exceptionally low catalyst loadings, which is both economically and environmentally beneficial.
Future research in this field is poised to expand into new areas. The rational design of PPN-based systems for challenging reactions such as photocatalytic hydrogen production from water, the degradation of persistent organic pollutants, and asymmetric organic synthesis represents a promising frontier. Furthermore, immobilizing these highly active molecules onto solid supports to create reusable, heterogeneous photocatalysts could significantly enhance their practical utility in industrial applications.
References
-
Hu, W. et al. (2024). Pyrazino[2,3-f][14][15]phenanthroline Derivatives as Robust Photocatalysts Enabling ppm-Level Organocatalyzed Photoinduced Electron/Energy Transfer Reversible Addition–Fragmentation Chain Transfer Polymerization. ResearchGate. Available at: [Link][5]
-
Hu, W. et al. (2024). Pyrazino[2,3-f][14][15]phenanthroline Derivatives as Robust Photocatalysts Enabling ppm-Level Organocatalyzed Photoinduced Electron/Energy Transfer Reversible Addition–Fragmentation Chain Transfer Polymerization. ACS Catalysis. Available at: [Link][2]
-
Chaskar, A. et al. (2024). Pyrazino[2,3-f][14][15]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link][6]
-
Chaskar, A. et al. (2023). Design and Synthesis of Pyrazino[2,3-f][14][15]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. Available at: [Link][3][4][8]
-
Hu, W. et al. (2024). Pyrazino[2,3‐f][14][15]phenanthroline Derivatives for Oxygen‐Tolerant Dual Photoredox/Copper Catalyzed Atom Transfer Radical Polymerization with Ultra‐low Catalyst Dosage. ResearchGate. Available at: [Link][7]
-
A.A. Zardini et al. (n.d.). Phenanthroline-based COFs for Solar-Driven Hydrogen Peroxide Production from Water and Air. Research Square. Available at: [Link][13]
-
Antipin, M. Y. et al. (2023). Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. Molecules. Available at: [Link][10]
-
Garci, M. et al. (n.d.). Photocatalytic CO2 Reduction with Highly Efficient Homogeneous Fe(II) Catalysts based on bis-(pyrazol)phenantroline. ChemRxiv. Available at: [Link][12]
-
Zhang, X. et al. (2022). Phenanthroline Derivatives as Efficient Organic Photocatalysts for Visible‐Light‐Mediated PET‐RAFT Polymerization. ResearchGate. Available at: [Link][9]
-
Hu, X. et al. (2024). Enhancing CO2 photoreduction to CO with 100 % selectivity by constructing heterojunctions and regulating open metal sites in Au/Fe3O4/MIL-101(Fe) catalysts. Journal of Colloid and Interface Science. Available at: [Link][11]
-
Ianni, A. et al. (2022). Supercritical Carbon Dioxide-Based Processes in Photocatalytic Applications. MDPI. Available at: [Link][16]
-
Hancock, T. et al. (2018). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions. Available at: [Link][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing CO2 photoreduction to CO with 100 % selectivity by constructing heterojunctions and regulating open metal sites in Au/Fe3O4/MIL-101(Fe) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. submissao.cbcat.sbcat.org.br [submissao.cbcat.sbcat.org.br]
- 13. submissao.cbcat.sbcat.org.br [submissao.cbcat.sbcat.org.br]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Pyrazino[2,3-f]phenanthroline in Light-Emitting Electrochemical Cells (LECs)
Introduction: The Strategic Advantage of Pyrazino[2,3-f]phenanthroline in Light-Emitting Electrochemical Cells
Light-Emitting Electrochemical Cells (LECs) represent a compelling alternative to conventional Organic Light-Emitting Diodes (OLEDs) due to their simplified device architecture, which consists of a single active layer sandwiched between two electrodes.[1][2] This elegant simplicity, however, places significant demands on the emissive material, which must facilitate both charge transport and efficient light emission. Pyrazino[2,3-f]phenanthroline and its derivatives have emerged as a powerful class of ligands for creating metal complexes, particularly with Iridium(III) and Ruthenium(II), that excel in the demanding environment of an LEC.[3][4][5][6][7]
The rigid, planar, and extensively π-conjugated system of the pyrazino[2,3-f]phenanthroline ligand is central to its utility.[8] This structural framework not only contributes to the formation of stable metal complexes but also allows for the fine-tuning of their photophysical and electrochemical properties.[8] By modifying the substituents on the pyrazine or phenanthroline moieties, researchers can systematically alter the HOMO-LUMO energy gap, leading to a wide range of emission colors and influencing charge injection and transport within the LEC.[3][4][9][10] This guide provides a comprehensive overview of the synthesis, characterization, and application of pyrazino[2,3-f]phenanthroline-based emitters in LECs, offering detailed protocols and field-proven insights for researchers in materials science and optoelectronics.
Part 1: Synthesis of Pyrazino[2,3-f]phenanthroline Ligands and Metal Complexes
The synthesis of pyrazino[2,3-f]phenanthroline-based emitters is a multi-step process that begins with the creation of the core ligand, followed by complexation with a suitable metal, typically iridium or ruthenium. The following protocols are adapted from established literature methods and provide a reliable pathway to obtaining high-purity materials for LEC applications.[8]
1.1: Synthesis of the Pyrazino[2,3-f]phenanthroline Ligand
The foundational pyrazino[2,3-f]phenanthroline ligand is synthesized from the commercially available 1,10-phenanthroline. The process involves an oxidation to form the dione, followed by a condensation reaction.[8]
Caption: Synthetic pathway for pyrazino[2,3-f]phenanthroline.[8]
Experimental Protocol: Synthesis of 1,10-Phenanthroline-5,6-dione
-
Materials: 1,10-phenanthroline monohydrate, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), potassium bromide (KBr), ice, sodium carbonate (Na₂CO₃), chloroform (CHCl₃), anhydrous sodium sulfate (Na₂SO₄), ethanol.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and cooled in an ice bath, cautiously add 1,10-phenanthroline to concentrated sulfuric acid.
-
Slowly add potassium bromide and then fuming nitric acid to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature that initiates the reaction, as indicated by the evolution of brown gas. Maintain this temperature until the reaction subsides.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with sodium carbonate until the pH is approximately 7.
-
Extract the aqueous solution with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 1,10-phenanthroline-5,6-dione.
-
Experimental Protocol: Synthesis of Pyrazino[2,3-f]phenanthroline
-
Materials: 1,10-Phenanthroline-5,6-dione, 1,2-diaminoethane, ethanol.
-
Procedure:
-
Dissolve 1,10-phenanthroline-5,6-dione in ethanol.
-
Add a stoichiometric amount of 1,2-diaminoethane to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain pyrazino[2,3-f]phenanthroline.
-
1.2: Synthesis of an Iridium(III) Complex
Iridium(III) complexes are widely used in LECs due to their high phosphorescence quantum yields. The following is a general procedure for the synthesis of a heteroleptic iridium(III) complex incorporating a pyrazino[2,3-f]phenanthroline ligand.
Experimental Protocol: Synthesis of [Ir(ppy)₂(ppl)][PF₆] (ppy = 2-phenylpyridine, ppl = pyrazino[2,3-f]phenanthroline)
-
Materials: Iridium(III) chloride hydrate (IrCl₃·xH₂O), 2-phenylpyridine (ppy), pyrazino[2,3-f]phenanthroline (ppl), 2-ethoxyethanol, water, ammonium hexafluorophosphate (NH₄PF₆).
-
Procedure:
-
Synthesis of the Iridium Dimer [Ir(ppy)₂Cl]₂: In a flask, combine IrCl₃·xH₂O and an excess of 2-phenylpyridine in a mixture of 2-ethoxyethanol and water. Reflux the mixture under an inert atmosphere for 24 hours. Cool the reaction to room temperature, and collect the resulting yellow precipitate by filtration. Wash the solid with methanol and diethyl ether and dry under vacuum.
-
Synthesis of the Monomeric Complex [Ir(ppy)₂(ppl)]Cl: In a flask, suspend the iridium dimer [Ir(ppy)₂Cl]₂ and a slight excess of the pyrazino[2,3-f]phenanthroline ligand in a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the solution and remove the solvent under reduced pressure.
-
Anion Exchange: Dissolve the crude [Ir(ppy)₂(ppl)]Cl in a minimal amount of methanol. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the desired [Ir(ppy)₂(ppl)][PF₆] complex. Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Part 2: Fabrication and Characterization of Light-Emitting Electrochemical Cells
The fabrication of LECs is a relatively straightforward process, typically involving the deposition of a single active layer onto a transparent conductive oxide (TCO) coated substrate.
Caption: General workflow for the fabrication of a light-emitting electrochemical cell.
2.1: Step-by-Step LEC Fabrication Protocol
-
Materials: Indium tin oxide (ITO)-coated glass substrates, emissive iridium(III) complex, ionic liquid (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), high-purity solvent (e.g., acetonitrile or propylene carbonate), metal for cathode (e.g., aluminum or silver).
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance charge injection.
-
Active Layer Solution Preparation: Prepare a solution of the iridium(III) complex and the ionic liquid in the chosen solvent. The concentration of the components should be optimized for the desired film thickness and performance.
-
Active Layer Deposition: Deposit the active layer solution onto the cleaned ITO substrate using spin-coating. The spin speed and time will determine the thickness of the film and should be carefully controlled. After spin-coating, anneal the film on a hotplate to remove any residual solvent.
-
Cathode Deposition: Transfer the substrate with the active layer into a high-vacuum thermal evaporation chamber. Deposit the metal cathode (e.g., Al or Ag) onto the active layer. The thickness of the cathode is typically around 100 nm.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the LEC using a UV-curable epoxy resin and a glass coverslip.
-
2.2: Characterization of LECs
The performance of the fabricated LECs is evaluated through a series of electrical and optical measurements.
-
Current-Voltage-Luminance (I-V-L) Characteristics: These measurements are performed using a source measure unit (SMU) and a photometer or a spectroradiometer. The I-V curve provides information about the turn-on voltage and the charge transport properties of the device. The L-V curve shows the luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: The EL spectrum is measured with a spectroradiometer to determine the color of the emitted light and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Efficiency Measurements: The efficiency of the LEC is typically reported in terms of current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %). These parameters are calculated from the I-V-L data and the EL spectrum.
-
Lifetime: The operational lifetime of the LEC is determined by monitoring the decrease in luminance over time at a constant current or voltage. The lifetime is often defined as the time it takes for the luminance to decrease to 50% of its initial value (T₅₀).
Part 3: Performance Data and Mechanistic Insights
The use of pyrazino[2,3-f]phenanthroline-based emitters has led to the development of LECs with promising performance characteristics. The table below summarizes the performance of a representative Ir(III) complex with a pyrazino[2,3-f]phenanthroline ligand.
| Complex | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Color | Reference |
| [Ir(F₂ppy)₂(ppl)][PF₆] | 177 | - | - | - | - | [11] |
| PXZ-DPPN based OLED | - | - | - | 20.1 | Yellow-Orange | [12] |
Note: Performance metrics can vary significantly depending on the specific molecular structure, device architecture, and fabrication conditions. The data presented here is for illustrative purposes.
Caption: Simplified mechanism of light emission in a light-emitting electrochemical cell.
The operation of an LEC involves the injection of electrons and holes from the electrodes into the active layer. These charges are transported through the active layer via a hopping mechanism between the emitter molecules. When an electron and a hole meet on the same molecule, they form an exciton (a bound electron-hole pair). The subsequent radiative decay of this exciton results in the emission of light. The extended π-conjugation of the pyrazino[2,3-f]phenanthroline ligand plays a crucial role in facilitating this charge transport and recombination process, contributing to the overall efficiency of the device.
Conclusion and Future Outlook
Pyrazino[2,3-f]phenanthroline has proven to be a versatile and highly effective ligand for the development of emissive materials for light-emitting electrochemical cells. Its rigid and tunable electronic structure allows for the creation of stable metal complexes with a wide range of emission colors and promising performance characteristics. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize novel pyrazino[2,3-f]phenanthroline-based emitters and to fabricate and evaluate high-performance LECs.
Future research in this area will likely focus on the development of new pyrazino[2,3-f]phenanthroline derivatives with improved photophysical properties, such as higher quantum yields and longer excited-state lifetimes. Additionally, a deeper understanding of the degradation mechanisms in these devices will be crucial for enhancing their operational stability and moving them closer to practical applications in solid-state lighting and flexible displays.
References
-
A comparative study of Ir(iii) complexes with pyrazino[2,3-f][5][11]phenanthroline and pyrazino[2,3-f][8][13]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions (RSC Publishing). Available at: [Link]
-
Design and Synthesis of Pyrazino[2,3-f][5][11]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. Available at: [Link]
-
Pyrazino[2,3-f][5][11]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells: An Overview. MDPI. Available at: [Link]
-
Design and Synthesis of Pyrazino[2,3-f][5][11]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Cambridge Open Engage. Available at: [Link]
-
Pyrazino[2,3-f][5][11]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics for High-Efficiency Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]
-
About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f][5][11]-phenanthroline based complexes for use in electroluminescent devices. ResearchGate. Available at: [Link]
-
About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f][5][11]-phenanthroline based complexes for use in electroluminescent devices. RSC Publishing. Available at: [Link]
-
Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. PMC - PubMed Central. Available at: [Link]
-
Ruthenium(II) complexes investigated for use as emitters in light-emitting electrochemical cells (LECs). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
-
Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. MDPI. Available at: [Link]
-
Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. PMC - NIH. Available at: [Link]
-
Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections. Uniba. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f][1,10]-phenanthroline based complexes for use in electroluminescent devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of High-Performance OLED Devices Utilizing Pyrazino[2,3-f]phenanthroline Emitters
Introduction: The Emergence of Pyrazino[2,3-f]phenanthroline Emitters in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, vibrant colors, and remarkable flexibility.[1] The heart of an OLED is the emissive layer (EML), and the quest for highly efficient and stable emitter materials is a primary driver of innovation in the field. Pyrazino[2,3-f]phenanthroline and its derivatives have recently emerged as a promising class of materials for OLED applications.[2][3][4] Their rigid, planar molecular structure and strong electron-withdrawing characteristics contribute to high thermal stability and favorable electronic properties, making them suitable for creating efficient and color-tunable emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) applications.[2][3][5]
These application notes provide a comprehensive guide for researchers and scientists on the fabrication of OLED devices incorporating Pyrazino[2,3-f]phenanthroline-based emitters. The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the fabrication process.
PART 1: Substrate Preparation - The Foundation for High-Performance Devices
A pristine substrate is paramount for the fabrication of high-quality OLEDs, as surface contaminants can lead to device shorting and reduced operational lifetime.[6] The following protocol outlines a rigorous cleaning procedure for Indium Tin Oxide (ITO) coated glass substrates, a common anode material in OLEDs.[7]
Protocol 1: ITO Substrate Cleaning
-
Initial Degreasing:
-
Handle ITO substrates carefully by the edges to avoid contaminating the conductive surface.[8]
-
Place the substrates in a substrate rack, ensuring they are all facing the same direction.[6]
-
Sonicate the substrates in a beaker containing Hellmanex™ III solution (a non-phosphate surfactant) in boiling deionized (DI) water for 5-15 minutes.[6][8] This step is crucial for removing organic residues and particulates.
-
Thoroughly rinse the substrates with copious amounts of hot DI water to remove all traces of the detergent.[8]
-
-
Solvent Cleaning:
-
Drying and Surface Treatment:
-
Dry the substrates using a stream of high-purity nitrogen gas.[6]
-
Immediately before loading into the deposition system, treat the substrates with UV-Ozone for 15-20 minutes.[6][10] This step removes residual organic contaminants and increases the work function of the ITO, which improves hole injection.[7]
-
Workflow for Substrate Preparation
Caption: A step-by-step workflow for the cleaning and preparation of ITO-coated glass substrates.
PART 2: Thin Film Deposition - Building the OLED Stack
The performance of an OLED is critically dependent on the precise deposition of multiple organic and metallic layers. Both vacuum thermal evaporation and solution processing are viable methods for OLED fabrication.[11] Given the high thermal stability of many Pyrazino[2,3-f]phenanthroline derivatives, vacuum thermal evaporation is a highly suitable and controllable deposition technique.[2][12]
OLED Device Architecture
A typical multilayer OLED structure is composed of the following layers, deposited sequentially onto the cleaned ITO substrate:
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode (ITO).
-
Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer.
-
Emissive Layer (EML): The heart of the device, where electrons and holes recombine to produce light. This layer consists of a host material doped with the Pyrazino[2,3-f]phenanthroline emitter.
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer. Some phenanthroline derivatives themselves can act as efficient electron-transporting materials.[13]
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal that injects electrons into the device.
Caption: A schematic of a typical multilayer OLED device structure.
Protocol 2: Device Fabrication by Vacuum Thermal Evaporation
This protocol assumes the use of a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Substrate Loading: Mount the cleaned ITO substrates in the deposition chamber.
-
Layer Deposition:
-
Deposit the organic and metallic layers sequentially without breaking the vacuum. The deposition rate and final thickness of each layer are critical parameters and should be monitored using a quartz crystal microbalance.
-
The table below provides a representative set of materials and deposition parameters. The optimal values for a specific Pyrazino[2,3-f]phenanthroline emitter may require some empirical optimization.
-
| Layer | Material Example | Thickness (nm) | Deposition Rate (Å/s) |
| HIL | Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) | 30 | 1.0 |
| HTL | N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) | 20 | 1.0 |
| EML | Host: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) Dopant: Pyrazino[2,3-f]phenanthroline derivative | 20 | Host: 1.0 Dopant: 0.05-0.2 (adjust for desired doping concentration) |
| ETL | Tris(8-hydroxyquinolinato)aluminium (Alq₃) | 30 | 1.0 |
| EIL | Lithium Fluoride (LiF) | 1 | 0.1 |
| Cathode | Aluminum (Al) | 100 | 2.0-5.0 |
-
Cathode Patterning: The cathode is deposited through a shadow mask to define the active area of the pixels.[14]
PART 3: Solution Processing as an Alternative Fabrication Route
Solution processing techniques, such as spin-coating, offer a lower-cost alternative to vacuum deposition, particularly for polymeric OLEDs or soluble small molecules.[11][15]
Protocol 3: Spin-Coating of Organic Layers
-
Solution Preparation: Dissolve the organic materials (e.g., HIL, HTL, and EML polymers or soluble small molecules) in appropriate high-purity organic solvents to achieve the desired concentration.
-
Spin-Coating:
-
Dispense the solution onto the center of the cleaned ITO substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[11]
-
The thickness is controlled by the solution concentration, viscosity, and spin speed.[11]
-
-
Annealing: After spin-coating each layer, the substrate should be annealed on a hotplate to remove residual solvent. For example, PEDOT:PSS, a common HIL, is typically annealed at around 110°C for 15 minutes.[6]
-
Multilayer Fabrication: To deposit multiple layers via solution processing, orthogonal solvents are often required to prevent the dissolution of underlying layers.[15]
PART 4: Device Encapsulation - Protecting the OLED
OLED materials are highly sensitive to moisture and oxygen, which can degrade the organic layers and the cathode, leading to device failure.[16][17] Encapsulation is a critical step to ensure a long operational lifetime.
Protocol 4: Glass-to-Glass Encapsulation
-
Preparation: In a nitrogen-filled glovebox, place a desiccant inside a pre-etched cavity on a cover glass.
-
Sealing: Apply a UV-curable epoxy around the perimeter of the active area on the OLED substrate.
-
Assembly: Carefully place the cover glass onto the OLED substrate, ensuring the epoxy forms a complete seal.
-
Curing: Expose the assembled device to UV light to cure the epoxy and form a hermetic seal.
For flexible OLEDs, thin-film encapsulation (TFE) is employed, which involves depositing alternating layers of inorganic and organic materials to create a barrier against moisture and oxygen.[17][18]
PART 5: Characterization of Fabricated OLEDs
Once fabricated and encapsulated, the devices must be thoroughly characterized to evaluate their performance.
Key Performance Metrics and Characterization Techniques
| Performance Metric | Characterization Technique | Description |
| Current-Voltage-Luminance (I-V-L) | Source Measure Unit (SMU) and Photodetector | Measures the relationship between the applied voltage, the current flowing through the device, and the light output (luminance).[19] |
| External Quantum Efficiency (EQE) | Integrating Sphere and Spectrometer | Determines the ratio of photons emitted from the device to the number of electrons injected.[20] |
| Power Efficiency | Calculated from I-V-L data | Expressed in lumens per watt (lm/W), it represents the overall energy efficiency of the device.[20] |
| Electroluminescence (EL) Spectrum | Spectrometer | Measures the emission spectrum of the device to determine the color coordinates (CIE).[21] |
| Operational Lifetime | Continuous operation at a constant current | Measures the time it takes for the device's initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance).[20] |
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful fabrication and characterization of OLED devices featuring Pyrazino[2,3-f]phenanthroline emitters. By carefully controlling each step of the process, from substrate preparation to encapsulation and testing, researchers can unlock the full potential of these promising materials for next-generation displays and lighting. The inherent versatility of the Pyrazino[2,3-f]phenanthroline core allows for significant molecular engineering, paving the way for further advancements in OLED performance.[3][4]
References
- How to Clean Substrates for Photovoltaic or OLED Fabrication. Ossila. [URL: https://www.ossila.
- Making OLEDs and OPVs: A Quickstart Guide. Ossila. [URL: https://www.ossila.com/pages/making-oleds-and-opvs-a-quickstart-guide]
- OLED Encapsulation: introduction and market status. OLED-Info. [URL: https://www.oled-info.
-
Design and Synthesis of Pyrazino[2,3-f][8][19]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ResearchGate. [URL: https://www.researchgate.net/publication/376852331_Design_and_Synthesis_of_Pyrazino23-f110phenanthroline-Based_Color-Tunable_Thermally_Activated_Delayed_Fluorescence_Emitters_Exploring_Novel_Molecular_Architectures_for_High-Efficiency_Organic_Ligh]
- Solution-processed organic light-emitting devices. OE Journals. [URL: https://www.oejournal.org/article/doi/10.29026/oea.2021.200078]
- OLED Testing: Current Efficiency, Power Efficiency and Lifetime. Ossila. [URL: https://www.ossila.com/pages/oled-testing-current-efficiency-power-efficiency-lifetime]
- OLED Encapsulation. Denton Vacuum. [URL: https://www.dentonvacuum.
- Enhanced Characterization of OLED Optoelectronic Properties Using Confocal Microscopy. Edinburgh Instruments. [URL: https://www.edinst.com/us/blog/enhanced-characterization-of-oled-optoelectronic-properties-using-confocal-microscopy/]
- Why Flexible OLED Encapsulation Requires Advanced Material Science. Patsnap. [URL: https://www.patsnap.
- Characterization and Simulation of Organic and Perovskite LEDs. Fluxim. [URL: https://www.fluxim.
- Manufacture Plasma cleaning before ITO glass coating for OLED devices. Vaccoa. [URL: https://www.vaccoat.
- Solution based OLEDs. OLED-Info. [URL: https://www.oled-info.com/solution-processed]
- Characterizing OLED Display Materials. Scientific Computing International. [URL: https://www.scinco.
- Thin-Film Encapsulation for OLEDs and Its Advances: Toward Engineering. MDPI. [URL: https://www.mdpi.com/2079-6412/12/10/1449]
- OLED Encapsulation Technology. IEEE Xplore. [URL: https://ieeexplore.ieee.org/document/9991206]
- Solution-processed photonic crystals to enhance the light outcoupling efficiency of organic light-emitting diodes. Optica Publishing Group. [URL: https://opg.optica.org/oe/abstract.cfm?uri=oe-18-S1-A1]
- An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. Benchchem. [URL: https://www.benchchem.
- What is the best way to clean ITO coated glass substrate?. ResearchGate. [URL: https://www.researchgate.
- Manufacturing Process and Key Technologies of OLED. DisplayMan. [URL: https://www.displayman.net/technology/oled-manufacturing-process-and-key-technologies]
- What is the best cleaning procedures for ITO substrates?. ResearchGate. [URL: https://www.researchgate.
- The fabrication of color-tunable organic light-emitting diode displays via solution processing. YouTube. [URL: https://www.youtube.
-
Design and Synthesis of Pyrazino[2,3-f][8][19]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/658b9a1e345c659103e3391b]
-
Pyrazino[2,3-f][8][19]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/tc/d3tc04825a]
-
Design and Synthesis of Pyrazino[2,3-f][8][19]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Cambridge Open Engage. [URL: https://www.cambridge.org/engage/chemrxiv/article-details/658b9a1e345c659103e3391b]
- OLED Fabrication | How to make an OLED Device. Ossila. [URL: https://www.ossila.com/pages/how-to-make-an-oled-device]
-
Thermally Activated Delayed Fluorescent and Fluorescent Emitters Based on Pyrazino[2,3-f][8],[19]Phenanthroline for Efficient Organic Light-Emitting Diodes. IEEE Xplore. [URL: https://ieeexplore.ieee.org/document/10615257]
- [Learn Display] 42. Evaporation. Samsung Display Newsroom. [URL: https://news.samsungdisplay.
- Characteristics Study of OLED Materials. ResearchGate. [URL: https://www.researchgate.
-
Pyrazino[2,3-f][8][19]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics for High-Efficiency Organic Light-Emitting Diodes. ResearchGate. [URL: https://www.researchgate.net/publication/377312788_Pyrazino23-f110phenanthroline-Based_Color-Tunable_Thermally_Activated_Delayed_Fluorescent_Emitters_with_AIE_characteristics_for_High-Efficiency_Organic_Light-Emitting_Diodes]
-
Thermally Activated Delayed Fluorescent and Fluorescent Emitters Based on Pyrazino[2,3-f][8],[19]Phenanthroline for Efficient Organic Light-Emitting Diodes. ResearchGate. [URL: https://www.researchgate.net/publication/382998634_Thermally_Activated_Delayed_Fluorescent_and_Fluorescent_Emitters_Based_on_Pyrazino23-f_1_10Phenanthroline_for_Efficient_Organic_Light-Emitting_Diodes]
- Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. [URL: https://www.researchgate.
- The Art of Thermal Evaporation: A Step-by-Step Guide. AEM Deposition. [URL: https://www.aemdeposition.
- Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9866161/]
- Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices. ResearchGate. [URL: https://www.researchgate.net/publication/228833076_Phenanthroline_Derivatives_for_Electron-transport_Layer_in_Organic_Light-emitting_Devices]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Thermally Activated Delayed Fluorescent and Fluorescent Emitters Based on Pyrazino[2,3-f] [1], [10]Phenanthroline for Efficient Organic Light-Emitting Diodes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. ossila.com [ossila.com]
- 7. Manufacture Plasma cleaning before ITO glass coating for OLED devices [cnplasma.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. displayman.com [displayman.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 15. Solution-processed organic light-emitting devices [oejournal.org]
- 16. oled-info.com [oled-info.com]
- 17. mdpi.com [mdpi.com]
- 18. Why Flexible OLED Encapsulation Requires Advanced Material Science [eureka.patsnap.com]
- 19. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 20. ossila.com [ossila.com]
- 21. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Luminescence Quenching in Pyrazino[2,3-f]phenanthroline Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazino[2,3-f]phenanthroline (ppl) complexes. The unique photophysical properties of these complexes, stemming from their rigid, planar, and extended π-conjugated systems, make them highly valuable for applications such as OLEDs, chemical sensors, and biomedical imaging.[1] However, realizing their full potential is often hindered by luminescence quenching—a phenomenon that significantly reduces emission intensity and compromises experimental outcomes.
This guide provides in-depth, field-proven insights into diagnosing and preventing common quenching issues. It is structured to move from fundamental concepts to practical troubleshooting and detailed experimental protocols, empowering you to maximize the performance of your luminescent complexes.
Part 1: Frequently Asked Questions (FAQs) - Understanding Quenching Mechanisms
This section addresses fundamental questions about the nature of luminescence quenching in the context of ppl-based metal complexes.
Q1: What is luminescence quenching and why is it a critical problem for Pyrazino[2,3-f]phenanthroline complexes?
A1: Luminescence quenching refers to any process that decreases the intensity or quantum yield of fluorescence or phosphorescence. For Pyrazino[2,3-f]phenanthroline complexes, this is a major obstacle because their utility is directly tied to their light-emitting properties. The planar and aromatic nature of the ppl ligand, while excellent for creating strong metal-ligand charge transfer (MLCT) states, also makes these complexes highly susceptible to quenching through intermolecular interactions, particularly in the solid state or at high concentrations.[2][3] Effectively, quenching provides a non-radiative pathway for the excited state to return to the ground state, dissipating energy as heat rather than light and diminishing the complex's performance.
Q2: What are the most common quenching pathways I should be aware of during my experiments?
A2: There are several key mechanisms, but for ppl complexes, the most prevalent are:
-
Aggregation-Caused Quenching (ACQ): This is the most notorious issue. Due to their flat structure, ppl complexes tend to form π-π stacks in aggregates. This close association creates new, non-radiative decay channels that effectively "turn off" luminescence.[2][4] This is why a complex might be brilliantly emissive in a dilute solution but completely dark as a solid film.
-
Solvent-Induced Quenching: The choice of solvent is critical. Polar or coordinating solvents can stabilize the excited state in a way that promotes non-radiative decay.[5][6] Furthermore, protic solvents like water or methanol contain high-energy O-H vibrational modes that can efficiently quench the excited state through non-radiative energy transfer.[7][8]
-
Structural Flexibility: Although ppl is rigid, ancillary ligands or the overall complex geometry can possess some flexibility. In the excited state, the complex can undergo a structural rearrangement (flattening or twisting), a process that dissipates energy non-radiatively and competes with light emission.[9]
-
Presence of External Quenchers: Impurities from synthesis, particularly trace amounts of heavy metals, can act as efficient quenchers.[10] Dissolved molecular oxygen is also a well-known quencher of triplet excited states, which are common in phosphorescent transition metal complexes.
Q3: How does the choice of metal center (e.g., Iridium(III) vs. Copper(I)) influence quenching?
A3: The metal center is fundamental to the photophysics of the complex and its susceptibility to quenching.
-
Iridium(III) and Ruthenium(II): These heavy d⁶ metals exhibit strong spin-orbit coupling. This facilitates intersystem crossing to form triplet excited states, often leading to highly efficient phosphorescence with long lifetimes. While robust, these long-lived triplet states are particularly vulnerable to quenching by molecular oxygen. Their rigid octahedral coordination geometry, however, can help minimize quenching from excited-state distortions.
-
Copper(I): Copper(I) complexes are promising due to their low cost and potential for thermally activated delayed fluorescence (TADF).[9] However, they are well-known for undergoing significant geometric distortion in the excited state (e.g., flattening from a tetrahedral geometry), which is a major non-radiative decay pathway leading to quenching. Preventing this distortion is a key design challenge for luminescent Cu(I) complexes.[5][9]
Q4: I've heard of "static" and "dynamic" quenching. What is the practical difference for my experiments?
A4: The distinction is important for diagnosis.
-
Dynamic (Collisional) Quenching: This occurs when a quencher (like O₂) collides with the luminescent molecule while it is in the excited state. This process shortens the observed excited-state lifetime. It is highly dependent on temperature and solvent viscosity, which affect the rate of diffusion and collision.
-
Static Quenching: This happens when the quencher forms a non-luminescent complex with the fluorophore in the ground state. Since this ground-state complex does not emit light upon excitation, the overall luminescence intensity decreases, but the lifetime of the uncomplexed, emitting molecules remains unchanged. ACQ is a form of static quenching where the quencher is another identical molecule.[11]
Part 2: Troubleshooting Guide - Diagnosing and Solving Quenching Issues
This section provides a problem-and-solution framework for common experimental challenges.
Problem 1: My complex is highly luminescent in dilute solution but very weak or non-emissive as a solid, film, or in concentrated solution.
-
Primary Suspect: Aggregation-Caused Quenching (ACQ). The planar ppl ligands are stacking, creating non-radiative traps.[2]
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for ACQ.
-
Solutions:
-
Molecular Design (Synthesis Stage): The most robust solution is to prevent aggregation at the molecular level. Introduce bulky, sterically hindering substituents (e.g., tert-butyl groups) onto the phenanthroline or ancillary ligands.[9] This physically prevents the planar cores from getting close enough to π-stack.
-
Formulation Strategy (Post-Synthesis): If redesigning the molecule is not an option, prevent aggregation by isolation. Disperse the complex at a low concentration (<5 wt%) into an inert, wide-bandgap host matrix, such as a polymer film (e.g., PMMA, Zeonex) or another organic host material for OLED applications.
-
Co-Assembly: For crystalline materials, co-crystallization with a "molecular barrier"—an inert molecule that crystallizes with your complex but keeps the chromophores separated—can effectively reduce ACQ.[2]
-
Problem 2: The luminescence intensity and color of my complex vary significantly with the solvent.
-
Primary Suspect: Solvent-induced quenching and strong solvatochromism. The solvent is interacting directly with the excited state of your complex.[5][8]
-
Solutions:
-
Systematic Solvent Screening: Conduct a systematic study using a range of solvents with varying polarity, viscosity, and coordinating ability (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMSO). This will help you identify a solvent that minimizes non-radiative decay. A summary of solvent effects is provided in Table 1.
-
Ensure Anhydrous Conditions: Water is a highly effective quencher for many luminescent complexes due to high-energy O-H vibrations.[8] Always use high-purity, anhydrous (spectroscopic grade) solvents for photophysical measurements. Store solutions over molecular sieves if they are to be kept for extended periods.
-
Deoxygenate Solutions: If you are working with a phosphorescent complex (e.g., Ir(III), Ru(II)), dissolved oxygen can be a major source of dynamic quenching. Purge your solutions with an inert gas like nitrogen or argon for 15-20 minutes prior to and during measurement. See Protocol 3 for details.
-
| Solvent | Polarity Index | Coordinating Ability | Common Effect on PPL Complexes |
| Toluene | 2.4 | Low | Often preserves high luminescence; minimal stabilization of CT states. |
| Dichloromethane (DCM) | 3.1 | Low | Good general-purpose solvent; moderate red-shift may occur.[5] |
| Tetrahydrofuran (THF) | 4.0 | Medium | Can increase non-radiative decay through solvent reorganization. |
| Acetonitrile (MeCN) | 5.8 | High | Known to cause significant quenching in some Cu(I) complexes.[5][6] |
| Water / Methanol | 10.2 / 5.1 | High (Protic) | Strong quenching due to high-energy O-H vibrations.[7][8] |
| Table 1: Influence of Common Solvents on Luminescence Properties. |
Problem 3: My complex shows good initial brightness, but the signal fades rapidly under illumination.
-
Primary Suspect: Photobleaching. The complex is undergoing irreversible photochemical degradation.
-
Solutions:
-
Reduce Excitation Flux: This is the simplest solution. Use the lowest possible excitation power from your light source (laser, LED, lamp) and the shortest necessary exposure time. Use neutral density filters to attenuate the beam.
-
Remove Oxygen: Molecular oxygen can participate in excited-state reactions that lead to degradation. Deoxygenating the sample (Protocol 3) can significantly improve photostability.
-
Incorporate into a Protective Matrix: For solid-state applications, embedding the complex in a rigid, oxygen-impermeable matrix can enhance its photostability.
-
Problem 4: My newly synthesized complex has a very low photoluminescence quantum yield (PLQY) even under optimal conditions (dilute, deoxygenated, non-polar solvent).
-
Primary Suspect: Inefficient intrinsic radiative decay or quenching by impurities.
-
Solutions:
-
Rigorous Purification: Impurities from starting materials or synthetic byproducts can be potent quenchers. Purify the final complex meticulously using techniques like column chromatography followed by recrystallization or sublimation.
-
Check for Metal Contaminants: If your synthesis involves multiple metal reagents, trace contamination could be the issue. Heavy metals are known fluorescence quenchers.[10] Consider a final purification step or washing with a chelating agent like EDTA. Caution: Test the effect of EDTA itself, as it can sometimes cause minor quenching.[10]
-
Re-evaluate Molecular Design: The ligand framework itself may promote non-radiative decay. For example, ligands that are not sufficiently rigid can undergo vibrational relaxation. An isomeric form of the ppl ligand might be more favorable for high luminescence.[12]
-
Part 3: Key Experimental Protocols
These protocols provide step-by-step guidance for characterizing and mitigating quenching.
Protocol 1: Measuring Relative Photoluminescence Quantum Yield (PLQY)
This protocol uses a comparative method, which is accessible to most labs equipped with a spectrofluorometer.
-
Objective: To quantify the emission efficiency of your complex relative to a known standard.
-
Materials:
-
Spectroscopic grade anhydrous solvent.
-
Your purified ppl complex.
-
A reference standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54; or [Ru(bpy)₃]Cl₂ in water, Φ = 0.028).
-
UV-Vis spectrophotometer and spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
-
-
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the reference standard in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (A).
-
Measure Emission: Record the emission spectrum for each solution using the same excitation wavelength. Ensure identical instrument settings (slit widths, excitation wavelength) for both the sample and the standard.
-
Integrate Emission: Calculate the integrated area under the emission curve (I) for both the sample and the standard.
-
Calculate PLQY: Use the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. (If the same solvent is used, the refractive index term cancels out).
-
Protocol 2: Screening for Aggregation-Caused Quenching (ACQ)
-
Objective: To quickly determine if a complex is susceptible to ACQ.
-
Principle: This method relies on changing the solvent quality to induce aggregation. A "good" solvent dissolves the complex, while a "poor" (or anti-solvent) causes it to aggregate.
-
Methodology:
-
Prepare a stock solution of your complex in a good solvent where it is highly soluble and emissive (e.g., THF or Dichloromethane) at a concentration of ~10⁻⁵ M.
-
In a cuvette, place 2 mL of the stock solution and measure its fluorescence spectrum.
-
Begin titrating a poor solvent (e.g., water or hexane) into the cuvette in small aliquots (e.g., 50-100 μL).
-
After each addition, gently mix and record the fluorescence spectrum.
-
Analysis:
-
ACQ Behavior: The fluorescence intensity will decrease significantly as the fraction of the poor solvent increases and aggregates form.
-
AIE Behavior (Aggregation-Induced Emission): In some specially designed systems, the opposite occurs: the complex is non-emissive when dissolved but becomes highly luminescent upon aggregation.[3][13]
-
-
Protocol 3: Deoxygenating a Sample for Photophysical Measurements
-
Objective: To remove dissolved molecular oxygen, a common quencher of triplet states.
-
Materials:
-
Solution of your complex in a sealable cuvette (e.g., with a screw cap and septum).
-
Source of inert gas (high-purity Nitrogen or Argon).
-
Long and short needles.
-
-
Methodology:
-
Fill the cuvette with your sample solution, leaving some headspace.
-
Seal the cuvette with the septum cap.
-
Insert the long needle so its tip is submerged below the surface of the solution. This is the gas inlet.
-
Insert the short needle through the septum so its tip is in the headspace. This is the gas outlet.
-
Gently bubble the inert gas through the solution for 15-20 minutes. Avoid vigorous bubbling that could evaporate the solvent.
-
After purging, remove the outlet needle first, followed immediately by the inlet needle. This maintains a positive pressure of inert gas in the cuvette.
-
Immediately perform your measurement. For long experiments, it may be necessary to maintain a gentle, positive pressure of inert gas over the solution.
-
Part 4: Visualization of Quenching Pathways
The following diagram illustrates the competition between desired luminescence and the various quenching pathways that can depopulate the excited state.
Caption: Competing decay pathways from the excited state.
References
-
ResearchGate. (n.d.). Design and Synthesis of Pyrazino[2,3-f][14][15]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Retrieved from [Link]
-
ChemRxiv. (2023). Design and Synthesis of Pyrazino[2,3-f][14][15]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. Retrieved from [Link]
-
ACS Publications. (2013). Solvent-Induced Luminescence Quenching: Static and Time-Resolved X‑Ray Absorption Spectroscopy of a Copper(I) Phenanthroline Complex. Retrieved from [Link]
-
Cambridge Open Engage. (2023). Design and Synthesis of Pyrazino[2,3-f][14][15]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Retrieved from [Link]
-
PubMed Central. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Retrieved from [Link]
-
NIH. (n.d.). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][14][15]phenanthroline Ligand and Its Cu(I) Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][14][15]phenanthroline Ligand and Its Cu(I) Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Aggregation‐Induced Electrochemiluminescence and Nitric Oxide Recognition by Halogen Bonding with a Ruthenium(II) Complex. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Retrieved from [Link]
-
FOLIA. (n.d.). Solvent-induced luminescence quenching: static and time-resolved X-ray absorption spectroscopy of a copper(I) phenanthroline complex. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazino[2,3-f][14][15]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazino[2,3-f][14][15]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Aggregation caused quenching to aggregation induced emission transformation. Retrieved from [Link]
-
NIH. (n.d.). Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents. Retrieved from [Link]
-
NIH. (n.d.). Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermally Activated Delayed Fluorescent and Fluorescent Emitters Based on Pyrazino[2,3-f][14],[15]Phenanthroline for Efficient Organic Light-Emitting Diodes. Retrieved from [Link]
-
ResearchGate. (n.d.). Regulating the photoluminescence of aluminium complexes from non-luminescence to room-temperature phosphorescence by tuning the metal substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazino[2,3‐ f ][14][15]phenanthroline Derivatives for Oxygen‐Tolerant Dual Photoredox/Copper Catalyzed Atom Transfer Radical Polymerization with Ultra‐low Catalyst Dosage. Retrieved from [Link]
-
CDR. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of Defect-Induced Quenching via Chemical Potential Tuning. Retrieved from [Link]
-
ACS Publications. (2023). Understanding and Preventing Photoluminescence Quenching to Achieve Unity Photoluminescence Quantum Yield in Yb:YLF Nanocrystals. Retrieved from [Link]
-
NIH. (n.d.). Heavy Metal Contaminants Can Eliminate Quantum Dot Fluorescence. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 4. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. etiennebaranoff.wordpress.com [etiennebaranoff.wordpress.com]
- 6. Solvent-induced luminescence quenching: static and time-resolved X-ray absorption spectroscopy of a copper(I) phenanthroline complex. [folia.unifr.ch]
- 7. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects | MDPI [mdpi.com]
- 9. Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heavy Metal Contaminants Can Eliminate Quantum Dot Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Synthesis Yield for Pyrazino[2,3-f]phenanthroline
Welcome to the technical support center for the synthesis of pyrazino[2,3-f]phenanthroline. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this important heterocyclic compound. Pyrazino[2,3-f]phenanthroline and its derivatives are critical ligands in coordination chemistry, finding applications in materials science as components of OLEDs, in solar energy conversion, and as potential therapeutic agents that interact with DNA.[1][2][3][4]
The synthesis, while straightforward in principle, presents several challenges that can significantly impact the final yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Common Synthesis Issues (Q&A)
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Question: My overall yield for pyrazino[2,3-f]phenanthroline is consistently low. What are the most likely causes?
Answer: Low yield is the most common issue and can originate from two main stages: the initial oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, or the final condensation step.
-
Problem Area 1: Inefficient Oxidation to 1,10-phenanthroline-5,6-dione.
-
Causality: The oxidation of 1,10-phenanthroline using a mixture of sulfuric and nitric acid is a powerful, but often aggressive, reaction.[5] Side reactions, such as the formation of 5-nitro-1,10-phenanthroline, are a major cause of yield loss.[5][6] Reaction temperature and the rate of acid addition are critical. Overheating or adding the acids too quickly can favor nitration over the desired diketone formation. Furthermore, scaling up this reaction can sometimes lead to a dramatic decrease in yield if thermal control is not maintained.[6]
-
Solution:
-
Strict Temperature Control: Maintain the initial mixing temperature at 0-5°C using an ice bath when adding the reagents.[7]
-
Gradual Reagent Addition: Add the fuming nitric acid and potassium bromide slowly and sequentially to the solution of 1,10-phenanthroline in concentrated sulfuric acid. This helps to dissipate heat and minimize localized high concentrations of the nitrating agent.[7][8]
-
Purity of Starting Material: Ensure you are using high-purity 1,10-phenanthroline. Impurities can lead to undesirable side products.
-
-
-
Problem Area 2: Incomplete Condensation Reaction.
-
Causality: The final step is the condensation of 1,10-phenanthroline-5,6-dione with a diamine (typically ethylenediamine for the parent compound).[3] This reaction is sensitive to pH and solvent conditions.[9] The reaction proceeds via the formation of a dihydropyrazine intermediate, which must be oxidized to the final aromatic product.[9][10] If the reaction conditions are not optimal, this final oxidation may be incomplete, or side reactions may occur.
-
Solution:
-
Catalytic Acid: The condensation is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly improve the reaction rate and yield.[8][11]
-
Solvent Choice: Ethanol is a commonly used solvent that works well for this reaction.[8] Ensure the 1,10-phenanthroline-5,6-dione is adequately suspended or dissolved for the reaction to proceed efficiently.
-
Reaction Time & Temperature: Refluxing for several hours is typically required to drive the reaction to completion.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Question: I'm observing a significant amount of an insoluble, dark-colored byproduct after the condensation step. What is it and how can I prevent it?
Answer: This is a common issue, often arising from polymerization or degradation.
-
Causality: The likely culprit is the polymerization of the diamine reactant (e.g., ethylenediamine) under the reaction conditions, especially if there is an excess of it or if the temperature is too high for extended periods. Additionally, the highly conjugated product itself can be susceptible to degradation under harsh, prolonged heating.
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry of the diamine. A slight excess may be needed to ensure complete reaction, but a large excess should be avoided.
-
Optimize Reaction Time: Do not reflux the reaction for longer than necessary. Monitor by TLC to identify the point of maximum product formation before significant byproduct accumulation occurs.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to the formation of colored impurities.
-
Question: The purification by recrystallization is inefficient, resulting in significant product loss. Are there better methods?
Answer: While recrystallization from ethanol or an ethanol/water mixture is standard, its efficiency depends on the purity of the crude product.[8]
-
Causality: If the crude product is heavily contaminated with polymeric byproducts or unreacted starting materials, it may "oil out" or co-precipitate with the desired product during recrystallization, leading to poor recovery and purity.
-
Solution:
-
Pre-Purification Wash: Before recrystallization, thoroughly wash the crude solid precipitate with water and then a small amount of cold ethanol. This helps remove residual salts and more soluble impurities.[8]
-
Column Chromatography: For achieving high purity, especially for applications like OLEDs, column chromatography is highly recommended.[3] A silica gel column using an eluent system like methanol/dichloromethane can effectively separate the product from less polar starting materials and more polar impurities.[12]
-
Solvent Choice for Recrystallization: Experiment with different solvent systems. Sometimes a solvent mixture like DMF/ethanol or chloroform/ethanol can provide better results depending on the specific impurities present.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the 1,10-phenanthroline-5,6-dione intermediate? A1: It is absolutely critical. Impurities in the dione, such as the 5-nitro derivative, will carry through to the final step and complicate the condensation reaction and final purification, directly leading to a lower yield of the desired pyrazino[2,3-f]phenanthroline.[9] It is highly recommended to recrystallize the 1,10-phenanthroline-5,6-dione from ethanol to ensure high purity before proceeding.[8]
Q2: What is the optimal solvent and temperature for the final condensation reaction? A2: Ethanol is the most commonly cited and effective solvent.[8][11] The reaction is typically run at the reflux temperature of ethanol (around 78-80°C), which provides sufficient thermal energy to drive the condensation to completion without causing significant degradation over a period of several hours.[11]
Q3: Can this synthesis be scaled up for larger batch production? A3: Yes, but with caution. The primary concern during scale-up is the initial oxidation step. The reaction is highly exothermic, and maintaining temperature control in a large reactor is crucial to prevent runaway reactions and the formation of byproducts.[6] A jacketed reactor with efficient cooling and stirring is essential. The condensation step is generally more manageable to scale.
Q4: What analytical techniques are essential for characterizing the final product? A4: A combination of techniques is required for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[3]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[3]
-
FT-IR Spectroscopy: To identify key functional groups and confirm the absence of starting material carbonyls.[3]
-
UV-Vis Spectroscopy: To determine the absorption maxima (λmax) of the conjugated system.[8]
Part 3: Optimized Experimental Protocols & Data
Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione
This protocol is adapted from established literature methods with a focus on maximizing yield and safety.[7][8]
Materials:
-
1,10-Phenanthroline Monohydrate
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Potassium Bromide (KBr)
-
Ice, Sodium Carbonate (Na₂CO₃), Chloroform, Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, cautiously add 1,10-phenanthroline (e.g., 5.0 g) to concentrated sulfuric acid (e.g., 70 mL) while cooling in an ice bath to maintain a temperature below 10°C.
-
Once dissolved, slowly add potassium bromide (e.g., 10.0 g).
-
Continue cooling and add fuming nitric acid (e.g., 35 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Carefully heat the reaction mixture to 130°C and maintain this temperature for 2 hours.
-
Cool the mixture to room temperature and then slowly pour it onto a large volume of crushed ice (approx. 300 g) with vigorous stirring.
-
Carefully neutralize the acidic solution with solid sodium carbonate until a yellow precipitate forms (pH ~7).
-
Extract the product with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude yellow solid from anhydrous ethanol to yield pure 1,10-phenanthroline-5,6-dione.
Protocol 2: Synthesis of Pyrazino[2,3-f]phenanthroline
Materials:
-
1,10-Phenanthroline-5,6-dione
-
Ethylenediamine
-
Ethanol
-
Acetic Acid (Glacial)
Procedure:
-
Suspend 1,10-phenanthroline-5,6-dione (e.g., 2.1 g, 10 mmol) in ethanol (e.g., 100 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Slowly add ethylenediamine (e.g., 0.6 g, 10 mmol) to the mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water followed by a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent or by column chromatography.
Table 1: Comparison of Reported Reaction Conditions for Condensation
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,10-phenanthroline-5,6-dione | Ethylenediamine | Ethanol | Acetic Acid | ~80 | 4-6 | >85% | [8] |
| 1,10-phenanthroline-5,6-dione | 5,6-diamino-1,10-phenanthroline | Ethanol | Acetic Acid | 80 | 18 | 56-61% | [11] |
| 1,10-phenanthroline-5,6-dione | 2-furaldehyde derived diamine | Methanol/DCM | - | RT | - | - | [13] |
Part 4: Visualization of Workflow & Chemistry
Diagram 1: Synthetic Pathway
This diagram illustrates the two-step synthesis from the commercially available 1,10-phenanthroline.
Caption: Overall synthetic route to pyrazino[2,3-f]phenanthroline.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path to diagnose and solve issues related to low product yield.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
-
Design and Synthesis of Pyrazino[2,3-f][2][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. Available at: [Link]
-
1,10-Phenanthroline-5,6-dione. Wikipedia. Available at: [Link]
-
Design and Synthesis of Pyrazino[2,3-f][2][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Cambridge Open Engage. Available at: [Link]
- Synthesis method of phenanthroline-5,6-diketone. Google Patents.
-
A potent drug candidature of Cu(II) pyrazino[2,3‐f][2][8]phenanthroline complexes with bioactive ligands: synthesis, crystal structures, biomolecular interactions, radical scavenging and cytotoxicities. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1,10-phenanthroline-5,6-diimine. ResearchGate. Available at: [Link]
-
Pyrazino[2,3-f][2][8]phenanthroline. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
Synthesis of 1,10-phenanthroline-5,6-dione. ResearchGate. Available at: [Link]
-
Supporting Information Pyrazino-[2,3-f][2][8]phenanthroline as a new anchoring group of organic dyes for. Royal Society of Chemistry. Available at: [Link]
-
2,3-Bis(furan-2-yl)pyrazino[2,3-f][2][8]phenanthroline. National Institutes of Health (NIH). Available at: [Link]
-
Design and Synthesis of Pyrazino[2,3-f][2][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]
-
Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones... ResearchGate. Available at: [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]
-
What are the mechanism of reaction in preparing pyrazine? ResearchGate. Available at: [Link]
-
On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. De Gruyter. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazino[2,3-f][1,10]phenanthroline Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,10-Phenanthroline-5,6-dione - Wikipedia [en.wikipedia.org]
- 6. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]
- 7. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. rsc.org [rsc.org]
- 13. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Techniques for Pyrazino[2,3-f]phenanthroline Metal Complexes
Welcome to the technical support center for the purification of Pyrazino[2,3-f]phenanthroline (pzp) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles to ensure the integrity and purity of your final product.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Pyrazino[2,3-f]phenanthroline metal complexes in a question-and-answer format.
Issue 1: My metal complex is unstable during column chromatography.
Question: I'm attempting to purify my pzp metal complex using column chromatography, but it appears to be decomposing on the column. What could be the cause, and how can I mitigate this?
Answer: Complex instability on a chromatographic support is a common issue, often stemming from the interaction between your complex and the stationary phase, or sensitivity to the experimental conditions.[1]
Probable Causes & Solutions:
-
Acidic Nature of Silica Gel: Standard silica gel has acidic silanol groups on its surface, which can lead to the hydrolysis of sensitive complexes or the dissociation of the pzp ligand.[2]
-
Solution 1: Use a Deactivated Stationary Phase. Consider using neutral or basic alumina as your stationary phase.[3] Alternatively, you can deactivate silica gel by treating it with a base, such as triethylamine, mixed in with your eluent.
-
Solution 2: Opt for Reversed-Phase Chromatography. If your complex is sufficiently non-polar, reversed-phase chromatography using a C18 stationary phase can be an effective alternative.[2]
-
-
Air or Light Sensitivity: Many transition metal complexes are sensitive to oxygen or light, which can catalyze decomposition.[3]
-
Solvent-Induced Ligand Exchange: The solvent used as the mobile phase can sometimes coordinate with the metal center, promoting the dissociation of the pzp ligand.[3]
-
Solution: Choose a non-coordinating solvent system. If possible, use deoxygenated solvents to minimize oxidative degradation.[3]
-
Validation Check: 2D TLC Test
Before committing your entire sample to a column, you can assess its stability on the stationary phase using a two-dimensional thin-layer chromatography (2D TLC) test.[4] Spot your compound on one corner of a square TLC plate, elute in one direction, dry the plate, and then elute in the perpendicular direction with the same solvent system.[4] A stable compound will have its final spot on the diagonal, while decomposition will result in spots off the diagonal.[4]
Issue 2: I am struggling to remove the unreacted pzp ligand from my metal complex.
Question: My final product is contaminated with a significant amount of the free Pyrazino[2,3-f]phenanthroline ligand. What is the most effective way to remove it?
Answer: The removal of unreacted ligand is a crucial step for obtaining a pure metal complex. The choice of method depends on the solubility differences between the free ligand and the complex.
Recommended Techniques:
-
Column Chromatography: This is often the most effective method.[3] The free pzp ligand is typically less polar than its corresponding metal complex. Therefore, on a normal phase column (silica or alumina), the ligand will elute before the more polar metal complex.[3]
-
Solvent Washing/Trituration: If there is a solvent in which the free ligand is soluble but the metal complex is not, you can wash or triturate the crude product with this solvent.[2][3] Vigorously stirring the solid crude product in the selected solvent can effectively remove the soluble ligand.[3]
-
Precipitation: In some cases, the metal complex can be selectively precipitated. For ionic complexes, adding a counter-ion salt (e.g., ammonium hexafluorophosphate) can induce precipitation of the complex, leaving the unreacted ligand in the solution.[3]
Issue 3: My product is an oil and I cannot induce crystallization.
Question: After synthesis and initial workup, my pzp metal complex is an oil, and I'm having trouble getting it to crystallize. What can I do?
Answer: The oily nature of a product often indicates the presence of impurities that inhibit crystallization or that the compound has a low melting point.[3]
Strategies to Induce Crystallization:
-
Trituration: Vigorously stir the oil with a non-solvent (a solvent in which it is insoluble) to try and induce solidification.[3] This can sometimes provide enough energy to overcome the kinetic barrier to crystallization.
-
Solvent Layering: Dissolve the oily product in a minimal amount of a good solvent. Carefully layer a non-solvent on top. Slow diffusion at the interface can promote the growth of single crystals. For ruthenium phenanthroline complexes, solvent systems like DCM/diethyl ether, ACN/diethyl ether, or MeOH/diethyl ether are commonly used for crystal growth.[5]
-
Vapor Diffusion: Place your dissolved product in a small, open vial inside a larger sealed container with a non-solvent. The vapor of the non-solvent will slowly diffuse into the solution of your product, gradually decreasing its solubility and promoting crystallization.[6][7]
-
Complexation (for the ligand): If you are trying to crystallize the pzp ligand itself and it remains an oil, forming a metal complex (e.g., with ZnCl2) can result in a crystalline solid that can be purified. The free ligand can then be recovered.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are the standard purification techniques for Pyrazino[2,3-f]phenanthroline metal complexes?
A1: The most common and effective purification techniques are recrystallization and column chromatography.[3] The choice between these methods depends on the nature and quantity of the impurities, as well as the stability of the complex.[1] For ionic complexes, such as those with ruthenium, recrystallization from solvent pairs like acetone/water or acetonitrile can be effective.[7]
Q2: How does the choice of metal ion affect the purification strategy?
A2: The metal ion significantly influences the complex's properties, such as its polarity, solubility, and stability, which in turn dictates the purification strategy. For instance, complexes with late transition metals like Ru(II) or Re(I) are often stable enough for silica gel chromatography, whereas complexes with more labile metals might require milder purification methods like recrystallization or chromatography on a less acidic support like alumina.[8][9]
Q3: Can I use sublimation to purify my pzp metal complex?
A3: Sublimation is a viable purification method for solids that have a sufficiently high vapor pressure and are thermally stable.[3] While it is more commonly used for organic ligands, some organometallic complexes can be purified this way.[1] It is particularly useful for small-scale purifications as it minimizes product loss and avoids the use of solvents.[3] The suitability of sublimation would need to be determined on a case-by-case basis, depending on the thermal properties of your specific complex.
Q4: What are some key safety considerations when purifying these complexes?
A4: Pyrazino[2,3-f]phenanthroline is classified as harmful if swallowed and can cause skin and eye irritation.[3] When handling the ligand and its complexes, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For air-sensitive complexes, all manipulations should be carried out under an inert atmosphere.[1]
III. Detailed Experimental Protocol: Column Chromatography of a Ruthenium(II) Pyrazino[2,3-f]phenanthroline Complex
This protocol provides a general guideline for the purification of a hypothetical Ru(II) pzp complex. The specific mobile phase and stationary phase should be optimized for your particular complex using TLC first.
Objective: To separate the desired metal complex from unreacted ligands and other impurities.
Materials:
-
Crude Ru(II) pzp complex
-
Silica gel (or neutral alumina)
-
Sand
-
Appropriate solvents for the mobile phase (e.g., dichloromethane/methanol or acetonitrile/toluene mixtures)
-
Glass column with a stopcock
-
Collection vials or test tubes
-
TLC plates and developing chamber
Step-by-Step Procedure:
-
TLC Analysis (Optimization):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Spot the solution on a TLC plate and elute with various solvent systems to find one that gives good separation between your desired product (often a colored spot) and impurities. A good starting point for polar complexes is a mixture of a polar and a less polar solvent, such as 1-5% methanol in dichloromethane. The desired compound should have an Rf value between 0.2 and 0.4 for optimal separation.
-
-
Column Packing:
-
Secure the glass column vertically. Place a small plug of glass wool at the bottom to prevent the stationary phase from washing out.
-
Add a small layer of sand over the glass wool.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the stationary phase to settle, and drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
Add a thin layer of sand on top of the stationary phase to prevent it from being disturbed during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect the eluent in fractions. The separation can be monitored by the color of the bands moving down the column and by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified metal complex.
-
Dry the product under vacuum to remove any residual solvent.
-
IV. Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of pzp metal complexes.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
V. Data Summary Tables
Table 1: Common Solvents for Recrystallization of pzp Metal Complexes
| Solvent System (Good Solvent / Non-Solvent) | Complex Type | Reference |
| Acetone / Water | Ionic Ru(II) complexes | |
| Acetonitrile / Diethyl Ether | Ionic Ru(II) complexes | |
| Methanol / Diethyl Ether | Ionic Ru(II) complexes | [5] |
| Dichloromethane / Diethyl Ether | Ionic Ru(II) complexes | [5] |
| Ethanol / Water | Unsubstituted pzp ligand | [10] |
Table 2: Column Chromatography Conditions
| Stationary Phase | Mobile Phase Example | Application Notes | References |
| Silica Gel | Dichloromethane / Methanol gradient | Good for moderately polar to polar complexes. Can be acidic. | [4][11] |
| Neutral Alumina | Acetonitrile | Suitable for acid-sensitive complexes. | [3] |
| Reversed-Phase (C18) | Acetonitrile / Water gradient | For less polar complexes or when normal phase fails. | [2] |
VI. References
-
Technical Support Center: Advanced Purification of Pyrazino[2,3-f]phenanthroline and its Complexes - Benchchem. Available at:
-
Technical Support Center: Purification of Dimethyliron Complexes - Benchchem. Available at:
-
Can we do column chromatography for the purification of metal complexs? - ResearchGate. Available at:
-
Can we do column chromatography for the purification of metal complexs ? | ResearchGate. Available at:
-
Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC - NIH. Available at:
-
How to Purify Organometallic Complexes ? | ResearchGate. Available at:
-
Stability of tris-1,10–phenanthroline iron (II) complex in different composites - ResearchGate. Available at:
-
How to recrystallize complexes from the solvent pair acetone/water? - ResearchGate. Available at:
-
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline - Benchchem. Available at:
-
Photophysical and chiroptical properties of pyrazino‐phenanthroline‐helicene derivative and its rhenium(I) complex. Available at:
-
Can any body tell me how to grow single crystal my ruthenium phen compounds? - ResearchGate. Available at:
-
Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine - ScholarWorks@UARK. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
Technical Support Center: Navigating the Stability of Pyrazino[2,3-f]phenanthroline Complexes in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazino[2,3-f]phenanthroline (ppz) metal complexes. The unique photophysical and electrochemical properties of these complexes make them invaluable tools, but their stability in solution can be a critical experimental variable. This guide provides in-depth troubleshooting advice and foundational knowledge to help you anticipate, identify, and resolve common stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental stability of Pyrazino[2,3-f]phenanthroline metal complexes.
Q1: What intrinsic features of the Pyrazino[2,3-f]phenanthroline ligand contribute to the high stability of its metal complexes?
A1: The remarkable stability of metal complexes with ppz ligands stems from a combination of structural and electronic factors. The ligand's planar and rigid structure pre-organizes the nitrogen donor atoms for effective chelation with a metal ion.[1] This chelate effect, where a multidentate ligand binds to a metal ion at multiple points, significantly enhances complex stability compared to monodentate ligands.[2] Furthermore, the extensive π-conjugated system of the ppz ligand allows for the delocalization of electron density, which strengthens the metal-ligand bonds.[1][3] The integrated pyrazine ring acts as an electron acceptor, which can further stabilize the overall complex.[1]
Q2: How does the choice of the central metal ion affect the stability of the complex?
A2: The central metal ion is a crucial determinant of complex stability. Key factors include:
-
Charge and Size (Charge Density): Generally, metal ions with a higher positive charge and smaller ionic radius form more stable complexes. This is because a higher charge density on the metal ion leads to stronger electrostatic attraction with the electron-donating ligands.[2][4] For instance, an Fe(III) complex is typically more stable than its Fe(II) counterpart with the same ligands.[2]
-
Electronic Configuration: The ability of the metal ion's d-orbitals to overlap with the ligand orbitals influences bond strength. Transition metals are particularly adept at forming stable complexes due to their variable oxidation states and capacity for effective orbital overlap.
Q3: What is the role of ancillary ligands in the stability of a mixed-ligand ppz complex?
A3: Ancillary ligands—other ligands coordinated to the metal center in addition to ppz—play a critical role in modulating the complex's stability. Bulky ancillary ligands can provide steric hindrance, physically protecting the metal center from interactions with solvent molecules or other reactive species that could initiate degradation.[1] They also influence the electronic properties of the metal center, which can strengthen or weaken the metal-ppz bond, and can alter the overall charge and lipophilicity of the complex, affecting its solubility and stability in different media.[1]
Q4: How does solvent selection impact the stability of these complexes in solution?
A4: The solvent is not an inert medium; it actively participates in the equilibrium of the complex. Strongly coordinating or "donor" solvents can compete with the ppz ligand for a coordination site on the metal ion, potentially leading to ligand dissociation and reduced stability.[1][5] Conversely, non-coordinating solvents or those with low dielectric constants are generally expected to enhance the stability of the complex.[1] The stability constants of complexes can vary significantly with the solvent composition.[6][7]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides practical advice for specific problems you may encounter during your experiments.
Problem 1: I've dissolved my ppz complex, but the solution color is changing over time, and/or a precipitate is forming.
Answer: This is a classic sign of complex degradation or instability. Several factors could be at play, often in combination.
-
Causality 1: Solvent-Induced Decomposition (Solvolysis/Hydrolysis). If your solvent is protic (like water or methanol) or a strong donor (like DMSO), it can displace the ppz or ancillary ligands. In aqueous solutions, this is termed hydrolysis, where coordinated ligands are replaced by water molecules.[8] This changes the coordination sphere of the metal, altering its electronic properties and thus its color. The newly formed species may also have lower solubility, causing precipitation.
-
Troubleshooting & Validation:
-
Re-evaluate Your Solvent Choice: If possible, switch to a less coordinating, aprotic, and dry solvent. Refer to the table below for guidance.
-
Monitor via UV-Vis Spectroscopy: Take periodic UV-Vis spectra of your solution. Ligand dissociation will often result in the appearance of the absorption bands of the free ppz ligand and a decrease in the intensity of the metal-to-ligand charge transfer (MLCT) bands of the complex.[9][10]
-
Work Under Anhydrous Conditions: If hydrolysis is suspected, ensure your solvents are rigorously dried and handle the complex under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to exclude moisture.[11]
-
| Solvent Type | Examples | Donor Number (DN) | Dielectric Constant (ε) | Expected Impact on Stability |
| Strongly Coordinating | DMSO, DMF, Acetonitrile | High (29.8, 26.6, 14.1) | High (47, 37, 36) | May decrease stability by competing for coordination sites.[1][5] |
| Weakly Coordinating | Dichloromethane, Chloroform, Toluene | Low (~1, ~4, 0.1) | Low (9, 5, 2) | Generally favors higher stability. |
| Protic | Water, Methanol, Ethanol | Moderate (18.0, 19.0, 20.0) | High (80, 33, 24) | Risk of hydrolysis, especially for complexes with labile ligands.[8] |
Caption: Solvent properties and their general effect on complex stability.
Problem 2: The UV-Vis or fluorescence spectrum of my complex is changing during my experiment, especially when exposed to light.
Answer: This strongly suggests a photochemical reaction is occurring. Many transition metal complexes, particularly those of Ruthenium(II) and Iridium(III), are photosensitive.
-
Causality 1: Photodegradation. Absorption of light can promote the complex to an excited state. From this state, it can undergo various reactions, including ligand dissociation.[12][13] The phenanthroline ligand itself or, more commonly, an ancillary ligand can be ejected from the coordination sphere. This process irreversibly alters the complex.
-
Troubleshooting & Validation:
-
Protect from Light: The most straightforward solution is to minimize light exposure. Store stock solutions in amber vials or wrap containers in aluminum foil. Conduct experiments in a darkened room or with minimal lighting where possible.
-
Control Experiment: Run a parallel experiment where an identical solution of your complex is kept in complete darkness. Compare its UV-Vis spectrum over time to a sample exposed to your experimental light conditions. This will definitively confirm photosensitivity.
-
Time-Resolved Spectroscopy: For a more in-depth analysis, time-resolved absorption or emission spectroscopy can help identify transient species and elucidate the degradation pathway.
-
Problem 3: My reaction yield is low, and I suspect my ppz complex, which is a catalyst or reactant, is not stable under the reaction conditions.
Answer: This is a common issue, especially in catalysis where the complex must survive numerous turnovers. The stability of the complex is not absolute and is highly dependent on the chemical environment (pH, temperature, presence of other reagents).
-
Causality 1: Oxidative or Reductive Decomposition. If your reaction involves oxidizing or reducing agents, they may be reacting with the metal center or the ppz ligand itself, leading to irreversible decomposition. Many complexes are air-sensitive and can be oxidized by atmospheric oxygen.[14]
-
Causality 2: Thermal Decomposition. Many coordination complexes have limited thermal stability. If your reaction is run at elevated temperatures, the complex may begin to decompose.[15][16]
-
Troubleshooting & Validation:
-
Handle as Air-Sensitive: Unless proven otherwise, assume your complex is air-sensitive. Prepare solutions and run reactions under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glovebox.[11][14][17]
-
Assess Thermal Stability: Use thermogravimetric analysis (TGA) to determine the decomposition temperature of your solid complex.[15] For solution-state stability, run control experiments at different temperatures and monitor the complex's integrity by UV-Vis or NMR spectroscopy.
-
Cyclic Voltammetry (CV): Use CV to determine the oxidation and reduction potentials of your complex. This will help you understand if any reagents in your reaction mixture are strong enough to oxidize or reduce it, leading to decomposition.
-
Section 3: Visualized Workflows and Degradation Pathways
Visual aids can clarify complex processes. The following diagrams illustrate a potential degradation pathway and a standard workflow for stability assessment.
Caption: Common degradation pathway for a ppz complex.
Caption: Experimental workflow for monitoring stability via UV-Vis spectroscopy.
Section 4: Experimental Protocol
Protocol: Monitoring Complex Stability in Solution using UV-Vis Spectrophotometry
This protocol provides a general method to assess the stability of a Pyrazino[2,3-f]phenanthroline complex under specific experimental conditions (e.g., solvent, temperature, light exposure).
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
The Pyrazino[2,3-f]phenanthroline complex of interest
-
High-purity solvent (spectroscopic grade)
Procedure:
-
Preparation of Blank and Sample:
-
Prepare a stock solution of your complex at a known concentration in the desired solvent. The concentration should be chosen such that the absorbance at the λmax is within the optimal range of the instrument (typically 0.2 - 1.0).
-
Fill one cuvette with the pure solvent to be used as the blank.
-
Fill a second cuvette with your sample solution.
-
-
Initial Spectrum (Time = 0):
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Immediately replace the blank with the sample cuvette and record the full absorption spectrum (e.g., from 200-800 nm) to identify the λmax of the key absorption bands (e.g., MLCT).[18] This is your t=0 measurement.
-
-
Incubation:
-
Store the sample cuvette (or the bulk solution from which aliquots will be taken) under the conditions you wish to test (e.g., at room temperature on the benchtop, in a 37°C water bath, under a specific wavelength of light, or in the dark).
-
-
Time-Course Measurements:
-
At regular, defined intervals (e.g., every 30 minutes, 1 hour, or 24 hours, depending on the expected stability), record the UV-Vis spectrum of the sample again. Ensure the instrument is blanked with the pure solvent before each measurement.
-
-
Data Analysis:
-
Overlay the spectra from all time points.
-
Qualitative Analysis: Look for changes such as a decrease in the absorbance at the complex's λmax, a shift in the λmax, or the appearance of new peaks, which may correspond to the free ligand or degradation products.[4][9]
-
Quantitative Analysis: Plot the absorbance at the λmax versus time. The rate of decrease in absorbance can be used to calculate a pseudo-first-order rate constant for the decomposition of the complex under those specific conditions.
-
References
-
Solvent effect on complexation reactions. (2025). ResearchGate. Retrieved from [Link]
-
8.3: A Case Study- Tris(phenanthroline) Metal Complexes. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Stability of Some Metal Complexes in Mixed Solvents. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
- THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. (2011). Rasayan Journal of Chemistry.
-
Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. (n.d.). MDPI. Retrieved from [Link]
-
Photoinduced cytotoxic activity of a rare ruthenium nitrosyl phenanthroline complex showing NO generation in human cells. (n.d.). Dalton Transactions. Retrieved from [Link]
-
Synthesis and phosphatase activity of a Cobalt(II) phenanthroline complex. (2017). Indian Academy of Sciences. Retrieved from [Link]
-
Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. (n.d.). Dalton Transactions. Retrieved from [Link]
-
Stability of Complexes. (n.d.). Unacademy. Retrieved from [Link]
-
Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. (n.d.). PubMed. Retrieved from [Link]
-
Energy degradation pathways and binding site environment of micelle bound ruthenium(II) photosensitizers. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. (2021). MDPI. Retrieved from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]
- ACS Omega Journal. (n.d.).
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online.
- Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights. (2026). ACS Omega.
- the manipulation of air.sensitive compounds. (n.d.). Neilson Lab.
- Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (n.d.). Chemical Reviews.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022).
- Thermal decomposition of [Co(en)3][Fe(CN)
-
Easy Spectrophotometry Guide. (n.d.). METTLER TOLEDO. Retrieved from [Link]
- Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. (n.d.).
- Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022). CUNY.
- 2.2: UV-Visible Spectroscopy - Metal Ions. (2022). Chemistry LibreTexts.
- UV-Vis spectroscopy. (n.d.).
- Comparative study of the catalytic efficiency of different Pyrazino[2,3-f]phenanthroline metal complexes. (n.d.). Benchchem.
- Structure and solution behavior of metal-phenanthroline deriv
- Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic. (n.d.).
-
Design and Synthesis of Pyrazino[2,3-f][2][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. (n.d.). ChemRxiv.
-
Acetylene-substituted pyrazino[2,3-f][2][5]phenanthrolines and their Ru(ii) complexes: syntheses, electronic properties and an exploration of their suitability as building blocks for metal-coordinated dehydroannulenes. (n.d.). Journal of the Chemical Society, Dalton Transactions.
- Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. (n.d.).
- Cu(ii)
- Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. (n.d.). Dalton Transactions.
- A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. (2021). NIH.
- Thermal degradation behaviour of some polydithiooxamide metal complexes. (n.d.).
-
Design and Synthesis of Pyrazino[2,3-f][2][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. (2023). ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Complexes [unacademy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. Photoinduced cytotoxic activity of a rare ruthenium nitrosyl phenanthroline complex showing NO generation in human cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistryviews.org [chemistryviews.org]
- 15. mdpi.com [mdpi.com]
- 16. Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. kbcc.cuny.edu [kbcc.cuny.edu]
Technical Support Center: Mitigating Aggregation-Caused Quenching in Pyrazino[2,3-f]phenanthroline Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazino[2,3-f]phenanthroline (PPN) and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenge of aggregation-caused quenching (ACQ). Our goal is to equip you with the knowledge and practical tools to overcome fluorescence quenching and ensure the reliability and sensitivity of your PPN-based applications.
Part 1: Understanding Aggregation-Caused Quenching (ACQ) in Pyrazino[2,3-f]phenanthroline Systems
Pyrazino[2,3-f]phenanthroline and its derivatives are a class of rigid, planar, and π-conjugated heterocyclic aromatic compounds. This planarity is a double-edged sword. While it provides desirable photophysical and electrochemical properties, it also makes these molecules highly susceptible to π-π stacking interactions in solution and the solid state.
What is Aggregation-Caused Quenching (ACQ)?
ACQ is a phenomenon where the fluorescence intensity of a luminophore decreases upon aggregation.[1] In dilute solutions, PPN molecules are well-solvated and emit light efficiently. However, as the concentration increases or the solvent quality decreases, these planar molecules tend to stack on top of each other, forming non-emissive or weakly emissive aggregates. This process is primarily driven by intermolecular π-π stacking interactions. The formation of these aggregates opens up non-radiative decay pathways for the excited state, leading to a quenching of fluorescence.
Consequences of ACQ in PPN Applications:
-
Reduced Sensitivity in Bioimaging and Sensing: In applications like fluorescent probes for ions or biomolecules, ACQ can lead to a loss of signal and reduced sensitivity, making it difficult to detect low concentrations of the target analyte.
-
Inaccurate Quantification: The non-linear relationship between concentration and fluorescence intensity caused by ACQ can lead to significant errors in quantitative measurements.
-
Poor Performance of Optoelectronic Devices: In organic light-emitting diodes (OLEDs), ACQ in the solid state can severely limit the device efficiency.[2]
Visualizing the Problem: π-π Stacking Leading to Quenching
The following diagram illustrates the fundamental difference between individually solvated, fluorescent PPN molecules and aggregated, quenched molecules.
Caption: From emissive monomers to quenched aggregates.
Part 2: Troubleshooting Guide: Q&A for Common Experimental Issues
This section addresses common problems encountered during experiments with PPN derivatives, providing explanations and actionable solutions.
Q1: My PPN-based fluorescent probe shows high emission in a dilute solution, but the signal drops dramatically at higher concentrations. What's happening?
A1: This is a classic sign of concentration-dependent ACQ. At low concentrations, your PPN molecules are sufficiently far apart to fluoresce independently. As you increase the concentration, the likelihood of them encountering each other and forming non-emissive aggregates through π-π stacking increases significantly.
Troubleshooting Steps:
-
Determine the Critical Concentration: Perform a concentration-dependent fluorescence study. Prepare a series of dilutions of your PPN probe and measure the fluorescence intensity of each. Plot intensity versus concentration. The point at which the linear relationship breaks down and the intensity starts to plateau or decrease is your critical aggregation concentration. For your experiments, try to stay below this concentration.
-
Optimize Your Solvent System: PPN derivatives are often sensitive to solvent polarity. A poor solvent can promote aggregation even at low concentrations. Experiment with different solvents or solvent mixtures to find one that maximizes the solubility and fluorescence of your specific PPN derivative.
-
Consider Formulation Strategies: If you must work at high concentrations, consider incorporating surfactants (e.g., Tween 20, SDS) or polymers (e.g., PVA, PEG) into your solution. These can help to encapsulate or disperse the PPN molecules and prevent aggregation.
Q2: I'm observing a significant loss of fluorescence when my PPN probe binds to its target (e.g., a protein or nucleic acid). How can I prevent this?
A2: This can happen for two main reasons: 1) The binding event itself induces a conformational change in the PPN probe that leads to quenching, or 2) The target molecule acts as a scaffold, bringing multiple PPN probes into close proximity and inducing aggregation. The latter is a common issue with planar intercalators and groove binders for DNA.[3]
Troubleshooting Steps:
-
Control Stoichiometry: Titrate your PPN probe against a fixed concentration of your target. If quenching occurs at high probe-to-target ratios, you are likely seeing aggregation on the target scaffold. Determine the optimal stoichiometric ratio that gives you a good signal without causing aggregation-induced quenching.
-
Modify the PPN Probe: If possible, consider using a PPN derivative with bulky side groups. These groups can act as steric shields, preventing the planar cores from stacking even when bound to a target.
-
Change the Binding Buffer: The ionic strength and pH of your buffer can influence both the binding affinity and the aggregation behavior of your probe. Systematically vary these parameters to find conditions that favor binding without promoting aggregation.
Q3: My PPN-based metal complex precipitates out of solution over time, and the supernatant has lost its fluorescence. What can I do?
A3: PPN is a versatile ligand for forming metal complexes. However, the resulting complexes can sometimes have poor solubility, leading to aggregation and precipitation. The flat, extended structure of the PPN ligand can promote intermolecular stacking even within the coordination complex.
Troubleshooting Steps:
-
Ligand Modification for Solubility: The most effective long-term solution is to use a PPN ligand that has been functionalized with solubilizing groups (e.g., sulfonates, carboxylates, or polyethylene glycol chains).
-
Solvent Screening: As with the free ligand, the choice of solvent is critical. Screen a range of solvents to find one that best dissolves your specific metal complex. For aqueous applications, co-solvents like DMSO or DMF might be necessary, but be mindful of their potential effects on your biological system.
-
Host-Guest Encapsulation: Consider using a host molecule like a cyclodextrin to encapsulate the hydrophobic PPN ligand part of your complex. This can significantly improve aqueous solubility and prevent aggregation. See Protocol 2 for a general method.
Q4: How can I differentiate between ACQ and photobleaching in my experiment?
A4: Both ACQ and photobleaching result in a loss of fluorescence, but their underlying mechanisms are different. Photobleaching is the irreversible photochemical destruction of the fluorophore, while ACQ is a reversible process based on aggregation.
Troubleshooting Steps:
-
The Dilution Test: Take a sample that has lost fluorescence. Dilute it significantly with a good solvent. If the fluorescence reappears, the quenching was due to ACQ. If the fluorescence does not return, photobleaching is the likely cause.
-
Time-Resolved Fluorescence Spectroscopy: If available, measure the fluorescence lifetime. In many cases of ACQ, the formation of aggregates introduces a new, shorter lifetime component corresponding to the quenched state. Photobleaching, on the other hand, simply reduces the number of active fluorophores without necessarily changing the lifetime of the remaining ones.
Part 3: Proactive Strategies for Mitigating ACQ in PPN Derivatives
Beyond troubleshooting, you can proactively design your experiments and molecules to avoid ACQ.
Strategy 1: Molecular Design Approaches
-
Introduction of Steric Hindrance: Attaching bulky groups (e.g., tert-butyl, phenyl) to the PPN core can physically prevent the planar systems from getting close enough to form π-π stacks.[4] This is a very effective strategy for maintaining fluorescence in both solution and the solid state.
-
Inducing Molecular Twisting: Introducing substituents that create a twisted conformation in the PPN derivative can disrupt the planarity required for efficient π-π stacking. This can lead to materials that are highly emissive in the aggregated state, a phenomenon known as Aggregation-Induced Emission (AIE).[2]
-
Designing for Aggregation-Induced Emission (AIE): AIE is the opposite of ACQ. AIE-active molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This is typically achieved by designing molecules with rotatable groups that dissipate energy through non-radiative pathways in solution. In the aggregated state, these rotations are restricted, forcing the molecule to release its energy as light. Several PPN derivatives have been designed to exhibit AIE.[2][5]
Strategy 2: Formulation and Environmental Control
-
Solvent Selection: The choice of solvent is crucial. "Good" solvents that solvate the PPN molecule well will discourage aggregation. A systematic screening of solvents with varying polarity and viscosity is recommended.
-
Use of Surfactants and Polymers: Incorporating PPN derivatives into micelles or polymer matrices can physically isolate the molecules from each other.
-
pH and Ionic Strength: For PPN derivatives with ionizable groups, pH can significantly affect solubility and aggregation. Similarly, high ionic strength can sometimes promote aggregation by screening repulsive charges.
Strategy 3: Supramolecular Approaches (Host-Guest Chemistry)
Encapsulating a PPN derivative within the hydrophobic cavity of a host molecule like a cyclodextrin or cucurbituril is a powerful way to prevent aggregation in aqueous solutions.[1] The host molecule effectively "hides" the hydrophobic, aggregation-prone part of the PPN derivative from the aqueous environment.
Part 4: Detailed Experimental Protocols
Protocol 1: Screening for Optimal Solvent Conditions to Minimize ACQ
Objective: To identify a solvent or solvent mixture that maximizes the fluorescence quantum yield of a PPN derivative by minimizing aggregation.
Materials:
-
Your PPN derivative
-
A selection of spectroscopic-grade solvents (e.g., toluene, THF, dichloromethane, acetonitrile, DMSO, ethanol, water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of your PPN derivative in a good solvent (e.g., THF or dichloromethane) at a concentration of 1 mM.
-
For each solvent to be tested, prepare a dilute solution (e.g., 1 µM) of your PPN derivative from the stock solution.
-
Measure the absorbance spectrum of each solution and determine the wavelength of maximum absorbance (λ_max_abs).
-
Measure the fluorescence emission spectrum of each solution, exciting at λ_max_abs.
-
Compare the integrated fluorescence intensities across the different solvents. The solvent that gives the highest intensity is likely the best at preventing ACQ at this concentration.
-
Optional: To more rigorously assess ACQ, prepare a concentration series (e.g., 0.1 µM to 100 µM) in the most promising solvents and plot fluorescence intensity versus concentration. The solvent that maintains a linear relationship over the widest concentration range is the most suitable for your application.
Protocol 2: A General Method for Encapsulating a PPN Derivative with β-Cyclodextrin
Objective: To improve the aqueous solubility and reduce ACQ of a hydrophobic PPN derivative by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Your PPN derivative
-
β-Cyclodextrin
-
Deionized water
-
Spectrofluorometer
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin (approx. 18.5 g/L at 25 °C).
-
Prepare a stock solution of your PPN derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
In a series of vials, add increasing concentrations of the β-cyclodextrin solution.
-
To each vial, add a small, fixed amount of the PPN stock solution (the final concentration of the PPN derivative should be in the low micromolar range).
-
Bring all vials to the same final volume with deionized water. The final concentration of the organic co-solvent should be kept low (e.g., <1%).
-
Allow the solutions to equilibrate for at least 1 hour at room temperature with gentle stirring.
-
Measure the fluorescence emission spectrum of each solution.
-
Plot the fluorescence intensity of the PPN derivative as a function of the β-cyclodextrin concentration. A significant increase and subsequent plateau in fluorescence intensity indicate the formation of an inclusion complex and the mitigation of ACQ.
Protocol 3: Preparing a PPN-Polymer Film to Prevent Solid-State Quenching
Objective: To create a solid-state sample of a PPN derivative with high fluorescence by dispersing it in a polymer matrix.
Materials:
-
Your PPN derivative
-
A transparent polymer (e.g., polyvinyl alcohol (PVA), polymethyl methacrylate (PMMA))
-
A suitable solvent that dissolves both the PPN derivative and the polymer (e.g., water for PVA, toluene for PMMA)
-
Glass slides or quartz plates
-
Spin coater or drop-casting setup
Procedure:
-
Prepare a solution of the polymer in the chosen solvent (e.g., 10% w/v PVA in water).
-
Prepare a concentrated solution of your PPN derivative in the same solvent.
-
Add the PPN solution to the polymer solution to achieve the desired final concentration of the PPN derivative in the polymer (e.g., 0.1-1% w/w). Mix thoroughly.
-
Deposit the PPN-polymer solution onto a glass slide or quartz plate using either spin coating (for thin, uniform films) or drop casting (for thicker films).
-
Allow the solvent to evaporate completely. For drop-cast films, this may take several hours in a dust-free environment. For spin-coated films, a short baking step on a hotplate (at a temperature below the glass transition temperature of the polymer) may be required.
-
Measure the fluorescence of the resulting film using a solid-state sample holder in your spectrofluorometer. Compare this to the fluorescence of a film made from the pure PPN derivative to quantify the reduction in ACQ.
Part 5: Data Interpretation and Characterization
Table 1: Photophysical Signatures of ACQ vs. AIE in PPN Derivatives
| Property | Aggregation-Caused Quenching (ACQ) | Aggregation-Induced Emission (AIE) |
| Fluorescence in Dilute Solution | High | Low or None |
| Fluorescence in Aggregate/Solid State | Low or None | High |
| Effect of Increasing Concentration | Decreased quantum yield | Increased quantum yield |
| Effect of Poor Solvent Addition | Fluorescence quenching | Fluorescence turn-on |
Part 6: Conceptual and Workflow Diagrams
ACQ vs. AIE Mechanism
Caption: Contrasting mechanisms of ACQ and AIE.
Workflow for Troubleshooting Fluorescence Quenching
Caption: A systematic approach to diagnosing quenching.
Part 7: Frequently Asked Questions (FAQs)
-
What is the difference between static and dynamic quenching? ACQ is a form of static quenching, where a non-fluorescent ground-state complex (the aggregate) is formed. Dynamic quenching, in contrast, involves the collision of an excited-state fluorophore with a quencher molecule.
-
Can I predict if my PPN derivative will exhibit ACQ? While computational modeling can offer some insights, the most reliable way is through experimentation. As a rule of thumb, highly planar, unsubstituted PPN derivatives are more prone to ACQ than those with bulky or solubilizing groups.
-
Are there commercially available PPN derivatives that are resistant to ACQ? The availability of specific derivatives changes. However, look for PPN-based products that are marketed as "AIE-active," "solid-state emissive," or are functionalized with bulky groups like tert-butyl or tri-isopropylsilyl (TIPS).
-
What are the key characterization techniques to confirm ACQ?
-
Concentration-dependent fluorescence spectroscopy: The gold standard for observing ACQ.
-
UV-Vis absorption spectroscopy: Aggregate formation often leads to changes in the absorption spectrum, such as peak broadening or the appearance of new bands.
-
Dynamic Light Scattering (DLS): Can be used to detect the formation of nano- to micro-scale aggregates in solution.
-
Fluorescence Lifetime Measurements: The appearance of a short-lived decay component can be indicative of quenching in aggregates.
-
Part 8: References
-
Yadav, P., Madagyal, S., Chaudhary, A., Ganeshan, G., Chetti, P., & Chaskar, A. (2023). Design and Synthesis of Pyrazino[2,3-f][6]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]
-
Karthik, T., Sivaraman, G., Ganesan, P., & Kiruthika, S. (2023). Design and Synthesis of Aggregation-Caused Quenching Hydroxy-Phenanthroimidazole Derivatives for Probing of Fe Ions and as Potential Blue Light Emitters. ChemistrySelect.
-
Chapple, M. R., Johnson, G. D., & Davidson, R. S. (1990). Fluorescence quenching; a practical problem in flow cytometry. Journal of Microscopy, 159(3), 245-253. [Link]
-
Yadav, P., Madagyal, S., Chaudhary, A., Ganeshan, G., Chetti, P., & Chaskar, A. (2024). Pyrazino[2,3-f][6]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C, 12(3), 947-956. [Link]
-
Kozawa, K., & Yamauchi, S. (2022). π–π Stacking Interaction of Metal Phenoxyl Radical Complexes. Inorganics, 10(2), 22. [Link]
-
Sanyal, P., & Mukerjee, A. K. (1984). Inter-ligand stacking interactions in some o-phenanthroline amino acid biligand complexes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 9-13.
-
Pospíšil, T., Šebej, P., & Klán, P. (2018). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Bioconjugate Chemistry, 29(10), 3464-3474. [Link]
-
Yadav, P., Madagyal, S., Chaudhary, A., Ganeshan, G., Chetti, P., & Chaskar, A. (2023). Design and Synthesis of Pyrazino[2,3-f][6]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Cambridge Open Engage. [Link]
-
Slanina, T., & Šebej, P. (2021). Stacking interactions between phenanthroline ligands in square-planar complexes. ResearchGate.
-
Löffler, S., & Schalley, C. A. (2023). Encapsulation in Charged Droplets Generates Distorted Host-Guest Complexes. ChemRxiv. [Link]
-
Wang, J., Zhang, Y., Wang, Y., Zhang, Y., & Wang, S. (2022). Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+. RSC Advances, 12(35), 22961-22966. [Link]
-
Kirillova, M. V., Khoroshilova, E. V., Novikov, A. S., Gushchin, A. L., & Kirillov, A. M. (2021). Regulation of π⋯π stacking interactions between triimidazole luminophores and comprehensive emission quenching by coordination to Cu(ii). New Journal of Chemistry, 45(15), 6831-6842. [Link]
-
Löffler, S., & Schalley, C. A. (2023). Encapsulation in Charged Droplets Generates Distorted Host-Guest Complexes. ChemRxiv.
-
Whited, M. T., & Djurovich, P. I. (2014). Steric Hindrance Inhibits Excited-State Relaxation and Lowers the Extent of Intramolecular Charge Transfer in Two-Photon Absorbing Dyes. The Journal of Physical Chemistry A, 118(23), 4075-4085.
-
Yang, W., Qiu, Q.-M., Zhou, L.-L., Jin, Q.-H., & Zhang, C.-L. (2011). An orthorhombic polymorph of pyrazino[2,3-f][6]phenanthroline-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3250-o3251. [Link]
-
Yang, W., Qiu, Q.-M., Zhou, L.-L., Jin, Q.-H., & Zhang, C.-L. (2011). An orthorhombic polymorph of pyrazino[2,3-f][6]phenanthroline-2,3-dicarbonitrile. Semantic Scholar.
-
Wang, D., & Li, Q. (2021). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. Molecules, 26(23), 7179. [Link]
-
Wenger, O. S. (2019). Is Iron the New Ruthenium?. Chemistry - A European Journal, 25(10), 2384-2393.
-
Zhang, Y., Zhao, Y., Zhang, Y., Zhang, Y., & Wang, Y. (2021). Aggregation-induced emission phenanthroline derivatives for ultrahigh color purity deep blue OLEDs with CIEx≤0.15 and CIEy≤0.08 and low efficiency roll-off. Dyes and Pigments, 194, 109614.
-
Whited, M. T., & Djurovich, P. I. (2016). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Physical Chemistry Chemical Physics, 18(7), 5186-5196. [Link]
-
Wei, Y., Li, Y., Chang, W., & Ci, Y. (1998). The quenching of o-phenanthroline fluorescence by nucleic acids and its analytical applications. Chinese Journal of Analytical Chemistry, 26(10), 1181-1182.
Sources
- 1. Guest Encapsulation Alters the Thermodynamic Landscape of a Coordination Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Performance of Pyrazino[2,3-f]phenanthroline in Solar Cells
Welcome to the technical support center for researchers and professionals working with Pyrazino[2,3-f]phenanthroline and its derivatives in solar cell applications. This guide provides in-depth troubleshooting advice to address common performance issues encountered during your experiments. The content is structured in a question-and-answer format to directly tackle specific problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the application of Pyrazino[2,3-f]phenanthroline in solar cells.
Q1: What are the primary applications of Pyrazino[2,3-f]phenanthroline in solar cells?
Pyrazino[2,3-f]phenanthroline and its derivatives are versatile n-type heterocyclic compounds. Their rigid, planar structure and electron-accepting nature make them suitable for several applications in photovoltaics[1]. Primarily, they are used as:
-
Electron-withdrawing anchoring groups in organic dyes for Dye-Sensitized Solar Cells (DSSCs) : The pyrazino-phenanthroline moiety can effectively anchor the dye to the metal oxide semiconductor (e.g., TiO₂) and facilitate electron injection[2].
-
Interfacial layers in perovskite solar cells (PSCs) : These materials can be used to modify the interface between the perovskite absorber and the electron transport layer (ETL), or between the hole transport layer (HTL) and the electrode, to reduce recombination and improve charge extraction[3][4][5].
-
Electron-accepting units in thermally activated delayed fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) , which provides insights into their electronic properties that are relevant for organic solar cells[6][7][8].
Q2: What are the key electronic properties of Pyrazino[2,3-f]phenanthroline derivatives that I should be aware of?
The electronic properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for device performance. These levels determine the energy alignment with other layers in the solar cell, which dictates the efficiency of charge transfer and the open-circuit voltage (Voc)[9][10]. For a representative derivative, PXZ-DPPN, the HOMO and LUMO levels have been computationally estimated as -5.58 eV and -3.12 eV, respectively[9]. It is crucial to select or synthesize derivatives with HOMO and LUMO levels that are well-matched with the other materials in your solar cell architecture to minimize energy losses[1].
Q3: Where can I find reliable synthesis protocols for Pyrazino[2,3-f]phenanthroline and its derivatives?
A general and reliable multi-step synthesis for Pyrazino[2,3-f]phenanthroline starting from 1,10-phenanthroline is well-documented[11]. The process typically involves oxidation to 1,10-phenanthroline-5,6-dione, followed by a condensation reaction with a diamine[11]. For derivatization, the final condensation step can be performed with various substituted diamines or diketones[6]. It is imperative to meticulously purify the final product, as impurities can act as charge traps and significantly degrade solar cell performance.
Part 2: Troubleshooting Guides for Specific Solar Cell Architectures
This section provides detailed troubleshooting for common performance issues when using Pyrazino[2,3-f]phenanthroline in different types of solar cells.
Guide 1: Pyrazino[2,3-f]phenanthroline as an Anchoring Group in Dye-Sensitized Solar Cells (DSSCs)
Pyrazino[2,3-f]phenanthroline derivatives can be used as electron-withdrawing anchoring groups in organic dyes for DSSCs, with reported efficiencies around 4.04%[2]. However, achieving optimal performance can be challenging.
Problem 1: Low Short-Circuit Current Density (Jsc)
A low Jsc suggests inefficient light harvesting, poor electron injection from the dye to the semiconductor, or high charge recombination rates.
Potential Causes & Solutions:
-
Mismatched Energy Levels : The LUMO level of the dye may not be sufficiently high (more negative) than the conduction band of the TiO₂ (typically around -4.0 eV) for efficient electron injection[10].
-
Troubleshooting Step : Characterize the electrochemical properties of your dye using cyclic voltammetry to determine its LUMO level[12]. If the energy offset is insufficient, consider molecular redesign of the dye to raise its LUMO energy.
-
-
Poor Dye Adsorption on TiO₂ : Incomplete surface coverage of the TiO₂ by the dye will lead to reduced light absorption.
-
Dye Aggregation : Aggregation of dye molecules on the TiO₂ surface can lead to quenching of the excited state and reduced electron injection efficiency.
-
Troubleshooting Step : Introduce bulky side chains to the dye molecule to inhibit π-π stacking. Co-adsorbents, such as chenodeoxycholic acid (CDCA), can also be used to prevent dye aggregation.
-
Problem 2: Low Open-Circuit Voltage (Voc)
Low Voc is primarily caused by a high rate of charge recombination between the injected electrons in the TiO₂ and the oxidized dye or the redox electrolyte.
Potential Causes & Solutions:
-
Inappropriate HOMO Level : The HOMO level of the dye may be too close to the redox potential of the electrolyte (typically I⁻/I₃⁻ at around -4.6 eV), leading to inefficient dye regeneration and increased recombination[10].
-
Troubleshooting Step : Determine the HOMO level of your dye via cyclic voltammetry[12]. Modify the donor part of the dye to lower its HOMO energy level, creating a larger driving force for dye regeneration.
-
-
Interfacial Recombination : The pyrazino-phenanthroline anchor might not effectively block the approach of the electrolyte to the TiO₂ surface, leading to recombination.
-
Troubleshooting Step : Introduce insulating alkyl chains on the dye structure to create a blocking layer at the TiO₂/electrolyte interface.
-
Experimental Protocol: DSSC Fabrication and Characterization
A standard protocol for fabricating and testing a DSSC is outlined below.
Caption: Workflow for DSSC fabrication and characterization.
Guide 2: Pyrazino[2,3-f]phenanthroline as an Interfacial Layer in Perovskite Solar Cells (PSCs)
The use of novel interfacial layers is a key strategy to enhance the efficiency and stability of PSCs[3][4][5][14]. Pyrazino[2,3-f]phenanthroline derivatives can act as effective interfacial modifiers.
Problem 1: Low Fill Factor (FF) and Hysteresis in J-V Curves
A low fill factor and significant hysteresis are often indicative of charge accumulation at the interfaces, high series resistance, or mobile ion migration within the perovskite layer.
Potential Causes & Solutions:
-
Poor Film Morphology of the Interfacial Layer : A non-uniform or discontinuous Pyrazino[2,3-f]phenanthroline layer can create resistive pathways and trap states, hindering charge extraction[15].
-
Energy Level Misalignment : A significant energy barrier between the perovskite and the interfacial layer, or between the interfacial layer and the adjacent charge transport layer, can impede charge extraction.
-
Troubleshooting Step : Use techniques like ultraviolet photoelectron spectroscopy (UPS) to measure the work function and energy levels of your interfacial layer. Select or synthesize derivatives with energy levels that create a "cascade" for efficient charge flow.
-
-
Chemical Reactivity at the Interface : The nitrogen atoms in the pyrazino-phenanthroline core could potentially interact with the perovskite, leading to defect formation.
-
Troubleshooting Step : Use X-ray photoelectron spectroscopy (XPS) to probe the chemical environment at the interface. If detrimental reactions are observed, consider introducing a spacer group in your derivative to distance the reactive core from the perovskite surface.
-
Problem 2: Poor Device Stability
Instability in PSCs can be intrinsic to the perovskite material or caused by extrinsic factors like moisture, oxygen, and UV light, often exacerbated by poor interfacial quality[20][21][22].
Potential Causes & Solutions:
-
Degradation of the Interfacial Layer : The Pyrazino[2,3-f]phenanthroline derivative itself might be unstable under operational stress.
-
Troubleshooting Step : Conduct photostability and thermal stability studies on your material. Encapsulation of the device is crucial to prevent degradation from environmental factors.
-
-
Ion Migration Across the Interface : A porous interfacial layer may not effectively block the migration of halide ions from the perovskite, leading to degradation of adjacent layers and the electrode.
-
Troubleshooting Step : Optimize the film morphology to create a dense and pinhole-free layer. Cross-linking of the interfacial layer, if chemically feasible, could enhance its barrier properties.
-
Data Presentation: Performance Metrics with Interfacial Modifiers
The following table illustrates hypothetical performance improvements in a PSC with the introduction of a Pyrazino[2,3-f]phenanthroline-based interfacial layer (PPL-IFL).
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (without IFL) | 1.05 | 22.5 | 70 | 16.5 |
| With PPL-IFL (unoptimized) | 1.08 | 22.8 | 65 | 16.0 |
| With PPL-IFL (optimized) | 1.12 | 23.0 | 78 | 20.1 |
Experimental Protocol: Interfacial Layer Deposition and Analysis
The following workflow outlines the process for incorporating and analyzing a Pyrazino[2,3-f]phenanthroline-based interfacial layer.
Caption: Workflow for depositing and analyzing an interfacial layer in a PSC.
Part 3: General Troubleshooting
Problem: Inconsistent Results and Poor Reproducibility
This is a common challenge when working with novel materials.
Potential Causes & Solutions:
-
Purity of Pyrazino[2,3-f]phenanthroline Derivative : Even small amounts of synthetic byproducts can act as recombination centers.
-
Troubleshooting Step : Ensure the purity of your material using techniques like HPLC and NMR[11]. Implement rigorous purification steps such as column chromatography and recrystallization.
-
-
Environmental Factors : The performance of many solar cells, especially PSCs, is highly sensitive to humidity and oxygen during fabrication.
-
Troubleshooting Step : Fabricate and characterize your devices in a controlled environment, such as a nitrogen-filled glovebox.
-
-
Substrate Cleaning : Contaminants on the substrate can lead to poor film adhesion and device shunting.
-
Troubleshooting Step : Implement a thorough and consistent substrate cleaning protocol[13].
-
By systematically addressing these potential issues, you can enhance the performance and reproducibility of your solar cells incorporating Pyrazino[2,3-f]phenanthroline and its derivatives.
References
-
Troubleshooting the Dye Sensitized Solar Cell (DSSC). (n.d.). Retrieved from [Link]
-
Novel interfacial engineering strategy yields stable and efficient perovskite solar cells. (2025, November 9). Retrieved from [Link]
-
Interfacial engineering for high performance perovskite solar cells. (n.d.). PolyU Scholars Hub. Retrieved from [Link]
-
Stabilizing high-efficiency perovskite solar cells via strategic interfacial contact engineering. (2025, November 7). Nature Energy. Retrieved from [Link]
-
Interfacial design strategies for stable and high-performance perovskite/silicon tandem solar cells on industrial silicon cells. (2025, October 6). Nature Energy. Retrieved from [Link]
-
Zhang, L.-P., Jiang, K.-J., Chen, Q., Li, G., & Yang, L.-M. (2015). Supporting Information Pyrazino-[2,3-f][13][23]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. Royal Society of Chemistry.
-
Zhang, L.-P., Jiang, K.-J., Chen, Q., Li, G., & Yang, L.-M. (2015). Pyrazino-[2,3-f][13][23]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. RSC Advances, 5(57), 46206–46209.
-
Interfacial engineering for high performance carbon-based perovskite solar cells. (2024, December 1). Frontiers in Chemistry. Retrieved from [Link]
-
HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Pyrazino[2,3-f][13][23]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. (2023, December 27). ChemRxiv. Retrieved from [Link]
-
Pyrazino[2,3-f][13][23]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]
-
Design and Synthesis of Pyrazino[2,3-f][13][23]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. (2023, December 27). Cambridge Open Engage. Retrieved from [Link]
-
Lending Triarylphosphine Oxide to Phenanthroline: a Facile Approach to High-Performance Organic Small-Molecule Cathode Interfacial Material for Organic Photovoltaics utilizing Air-Stable Cathodes. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Thermal Annealing Effect on the Surface Morphology and Efficiency of Photovoltaic Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
A comparative study of Ir(III) complexes with pyrazino[2,3-f][13][23]phenanthroline and pyrazino[2,3-f][9][12]phenanthroline ligands in light-emitting electrochemical cells (LECs). (2015, September 7). PubMed. Retrieved from [Link]
-
Degradation Pathways in Perovskite Solar Cells: Strategies for Enhancing Stability. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Improved charge extraction in inverted perovskite solar cells with dual-site-binding ligands. (2024, April 12). Science. Retrieved from [Link]
-
Improved charge extraction in inverted perovskite solar cells with dual-site-binding ligands. (2024, April 12). PubMed. Retrieved from [Link]
-
Energy levels of various HOMO and LUMO's of 3a (top) and 3b (bottom) in... (n.d.). ResearchGate. Retrieved from [Link]
-
New Materials for Solar Cells. (n.d.). Retrieved from [Link]
-
Annealing treatment effects on the performances of solar cells based on different solvent blend systems. (n.d.). Acta Physica Sinica. Retrieved from [Link]
-
The Researcher's Guide to Solid-state Dye-sensitized Solar Cells. (2018, September 21). ResearchGate. Retrieved from [Link]
-
Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Thermal Annealing Effect on the Surface Morphology and Efficiency of Photovoltaic Cells. (n.d.). Retrieved from [Link]
-
Pyrazino[2,3-g]quinoxaline dyes for solar cell applications. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]
-
Chapter 11: Organic Dyes for Dye-Sensitized Solar Cells. (n.d.). In Dye-Sensitized Solar Cells. Retrieved from [Link]
-
Potential-induced degradation in photovoltaic modules: a critical review. (n.d.). Energy & Environmental Science. Retrieved from [Link]
-
Organic Dyes in Dye-Sensitized Solar Cells Featuring Back Reflector. (n.d.). MDPI. Retrieved from [Link]
-
Understanding the Origin of Thermal Annealing Effects in Low‐Temperature Amorphous Silicon Films and Solar Cells. (2022, February 7). Wiley Online Library. Retrieved from [Link]
-
Morphology evolution via solvent optimization enables all-polymer solar cells with improved efficiency and reduced voltage loss. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]
-
Understanding the Origin of Thermal Annealing Effects in Low‐Temperature Amorphous Silicon Films and Solar Cells. (2022, March 18). Wiley Online Library. Retrieved from [Link]
-
Ionized Phenanthroline Derivatives Suppressing Interface Chemical Interactions with Active Layer for High‐efficiency Organic Solar Cells with Exceptional Device Stability. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Degradation pathways in perovskite solar cells and how to meet international standards. (2022, August 5). Nature Communications. Retrieved from [Link]
-
Degradation analysis of photovoltaic modules after operating for 22 years. A case study with comparisons. (2025, September 23). ResearchGate. Retrieved from [Link]
-
Advances in perovskite solar cells: Film morphology control and interface engineering. (2025, August 9). Wiley Online Library. Retrieved from [Link]
-
Perovskite solar cells: Film formation and properties. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. New Materials for Solar Cells [pages.physics.wisc.edu]
- 2. Pyrazino-[2,3-f][1,10]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel interfacial engineering strategy yields stable and efficient perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 4. Stabilizing high-efficiency perovskite solar cells via strategic interfacial contact engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interfacial design strategies for stable and high-performance perovskite/silicon tandem solar cells on industrial silicon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. nisenet.org [nisenet.org]
- 14. research.polyu.edu.hk [research.polyu.edu.hk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Annealing treatment effects on the performances of solar cells based on different solvent blend systems [wulixb.iphy.ac.cn]
- 18. d-nb.info [d-nb.info]
- 19. juser.fz-juelich.de [juser.fz-juelich.de]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Interfacial engineering for high performance carbon-based perovskite solar cells [frontiersin.org]
Validation & Comparative
A Comparative Guide to Pyrazino[2,3-f]phenanthroline-Based Emitters in Light-Emitting Electrochemical Cells: Iridium(III) vs. Ruthenium(II)
Introduction: The Critical Role of Emitters in Light-Emitting Electrochemical Cells (LECs)
Light-Emitting Electrochemical Cells (LECs) represent a compelling technology for solid-state lighting and displays, distinguished from their Organic Light-Emitting Diode (OLED) counterparts by a simplified device architecture and tolerance to a wider range of electrode materials.[1] An LEC is typically a single active layer comprising an emissive material and a mobile ion-conducting species sandwiched between two electrodes.[2][3] Upon applying a bias, mobile ions drift to the electrodes, forming electric double layers that facilitate robust electron and hole injection. This process creates a dynamic p-i-n junction within the active layer, leading to electroluminescence.[2]
The heart of any LEC is the ionic transition metal complex (iTMC) that serves as the light emitter. The choice of the metal center and the surrounding ligands dictates the device's ultimate performance, including its color, efficiency, brightness, and stability. The pyrazino[2,3-f]phenanthroline (ppl) ligand scaffold is of particular interest due to its extended π-system and nitrogen atoms, which can be used to finely tune the electronic and photophysical properties of the resulting metal complexes.[4][5]
This guide provides an in-depth comparison of two classes of iTMCs based on the ppl ligand: complexes of Iridium(III) and Ruthenium(II). While both have been investigated for LEC applications, their performance characteristics and the underlying photophysical mechanisms differ significantly. We will explore these differences through experimental data, explain the causality behind performance metrics, and provide validated protocols for researchers entering this field.
Molecular Design and Photophysical Principles: Why the Metal Matters
The profound differences in performance between Iridium(III) and Ruthenium(II) complexes stem from the fundamental physics of their d-orbitals and the influence of the heavy metal atom on electron spin states.
Iridium(III) Complexes: Iridium, a 5d transition metal, exhibits very strong spin-orbit coupling. This property is critical for highly efficient phosphorescence. In these complexes, upon electrical excitation, non-emissive singlet excitons (spin state S=0) can be rapidly and efficiently converted into emissive triplet excitons (spin state T=1) through a process called intersystem crossing (ISC).[6] This allows for the harvesting of virtually all electrically generated excitons (both singlets and triplets), leading to theoretical internal quantum efficiencies of 100%.[7]
Ruthenium(II) Complexes: Ruthenium, a 4d transition metal, has weaker spin-orbit coupling compared to iridium. While Ru(II) polypyridyl complexes are known for their rich photochemistry and are phosphorescent, the rate of intersystem crossing is generally less efficient than in analogous Ir(III) complexes.[8][9] This can lead to lower overall quantum yields as some energy may be lost through non-radiative pathways from the singlet state.[6]
The choice of ancillary ligands, in addition to the core pyrazino[2,3-f]phenanthroline, further tunes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning dictates the emission color, redox potentials, and overall stability of the complex.[10]
Figure 1. Jablonski diagram comparing exciton pathways in Ir(III) and Ru(II) complexes.
Comparative Performance in LEC Devices
The theoretical advantages of Iridium(III) complexes often translate into superior device performance. A critical study highlighted the stark difference even between isomers of the pyrazino-phenanthroline ligand when complexed with Iridium. The complex [Ir(F2ppy)2(ppl)][PF6] (where ppl is pyrazino[2,3-f][4][11]phenanthroline) produced a luminance of 177 cd/m², whereas a device using its isomer, [Ir(F2ppy)2(ppz)][PF6], failed to emit any light.[4][5] This dramatic difference was attributed to the ppl ligand facilitating a higher quantum yield and longer excited-state lifetime, while the ppz isomer promoted non-radiative decay.[4][5]
| Parameter | Iridium(III) Complex Example | Ruthenium(II) Complex Example | Causality & Field Insights |
| Peak Luminance | ~177 cd m⁻² for [Ir(F2ppy)2(ppl)][PF6][4][5] | Typically lower for simple polypyridyls | Higher phosphorescence efficiency in Ir(III) complexes directly leads to greater brightness for a given current density. |
| External Quantum Eff. (EQE) | Can exceed 10% | Often in the 1-5% range | Efficient triplet harvesting in Ir(III) complexes is the primary driver for higher EQE.[7] |
| Turn-on Voltage | ~2.5 - 4 V[12] | ~2.4 - 4 V[3] | Largely determined by the HOMO-LUMO gap of the emitter and the device architecture, not solely the metal center. |
| Operational Stability | Can be limited by ligand degradation | Can exhibit good stability but often lower efficiency | Stability is complex-dependent. Ir(III) complexes can suffer from degradation pathways, while Ru(II) complexes might exhibit different photochemical degradation routes.[8] |
| Material Cost | High (Iridium is a rare platinum-group metal) | Lower (Ruthenium is more abundant than Iridium) | For large-scale applications, the cost of the raw metal is a significant factor, giving Ruthenium a potential advantage. |
LEC Operational Mechanism: A Step-by-Step View
Understanding the device physics is crucial for interpreting performance data and troubleshooting fabrication. The operation of an LEC is a dynamic process involving both ionic and electronic charge transport.
Figure 2. Simplified workflow of the operational mechanism in a Light-Emitting Electrochemical Cell.
Causality in Operation:
-
Ion Migration is Key: The initial "turn-on" time of an LEC is dictated by the speed of ion migration to form the EDLs. This is why LECs are typically slower to turn on than OLEDs.[3]
-
EDLs Lower Injection Barriers: The intense electric fields at the EDLs effectively lower the energy barriers for charge injection from the electrodes into the active layer. This is why LECs are less dependent on the work function of the electrode materials compared to OLEDs.[1]
-
In-Situ p-n Junction: The accumulation of ions effectively "dopes" the regions of the active layer near the electrodes (n-doping near the cathode, p-doping near the anode), forming a dynamic p-n junction where charge recombination and light emission occur.[2][3]
Experimental Protocols: A Guide to Synthesis and Fabrication
Reproducibility is paramount in materials science. The following protocols provide a validated starting point for synthesizing a representative Ruthenium(II) complex and fabricating a basic LEC device.
Protocol 1: Synthesis of a Homoleptic Ruthenium(II) Polypyridyl Complex
This protocol is adapted from established procedures for synthesizing complexes like 2, which shares structural similarities with ppl-based complexes.[13]
Objective: To synthesize a Ru(II) complex with three identical polypyridyl ligands.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Pyrazino[2,3-f]phenanthroline (ppl) ligand (3.1 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Ethanol, Acetone, Diethyl ether
-
Schlenk flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask, combine RuCl₃·xH₂O (1 mmol) and the ppl ligand (3.1 mmol).
-
Rationale: A slight excess of the ligand is used to ensure the complete formation of the tris-chelated complex.
-
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: This removes oxygen, which can interfere with the Ru(II) oxidation state and lead to side reactions.
-
-
Reflux: Add anhydrous DMF (20 mL) to the flask. Heat the mixture to reflux (approx. 150-155 °C) under the inert atmosphere for 4-6 hours. The solution color should deepen significantly.
-
Rationale: The high temperature is necessary to overcome the activation energy for ligand substitution and complex formation. DMF serves as a high-boiling polar solvent.
-
-
Precipitation: Cool the reaction mixture to room temperature. Slowly add the solution to a stirred beaker of distilled water (200 mL) containing an excess of dissolved NH₄PF₆.
-
Rationale: The complex is soluble in DMF but insoluble in water. The addition of NH₄PF₆ performs a counter-ion exchange, precipitating the desired hexafluorophosphate salt, which is typically a stable, crystalline solid.
-
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with water, a small amount of cold ethanol, and finally diethyl ether.
-
Rationale: Washing removes unreacted starting materials, residual DMF, and excess NH₄PF₆. Diethyl ether is used as a final wash to dry the solid.
-
-
Drying: Dry the purified complex under vacuum. Characterize using ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Protocol 2: Fabrication of a Sandwich-Architecture LEC
This protocol outlines the fabrication of a standard LEC device using spin-coating.[14]
Figure 3. Step-by-step workflow for the fabrication of a Light-Emitting Electrochemical Cell.
Conclusion and Outlook
The choice between Iridium(III) and Ruthenium(II) complexes based on the pyrazino[2,3-f]phenanthroline ligand framework for LEC applications presents a clear trade-off.
-
Iridium(III) complexes are the high-performance choice, offering superior brightness and efficiency due to highly effective triplet exciton harvesting.[4][5][7] They are ideal for applications where performance is the primary driver and cost is a secondary concern.
-
Ruthenium(II) complexes represent a more cost-effective alternative. While their intrinsic photophysical properties lead to lower efficiencies compared to their iridium counterparts, ongoing research into ligand design and device engineering continues to close this performance gap.[6][8] Their lower cost makes them attractive for large-area lighting applications where scalability is crucial.
Future research will likely focus on two key areas: 1) Designing novel ancillary ligands for Ru(II) complexes to enhance their spin-orbit coupling and photoluminescent quantum yields, and 2) Improving the long-term operational stability of both Ir(III) and Ru(II) emitters by designing ligands that are more resistant to electrochemical degradation during device operation. The continued exploration of the versatile pyrazino[2,3-f]phenanthroline scaffold will undoubtedly play a central role in advancing the field of light-emitting electrochemical cells.
References
-
ACS Publications. White Polymer Light-Emitting Electrochemical Cells Fabricated Using Energy Donor and Acceptor Fluorescent π-Conjugated Polymers Based on Concepts of Band-Structure Engineering. The Journal of Physical Chemistry C. 2015-11-25. Available from: [Link]
-
González, I., et al. A comparative study of Ir(III) complexes with pyrazino[2,3-f][4][11]phenanthroline and pyrazino[2,3-f][2][15]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions. 2015-09-07. Available from: [Link]
-
Pei, Q., et al. Polymer Light-Emitting Electrochemical Cells. Science. Available from: [Link]
-
Pei, Q., et al. Polymer Light-Emitting Electrochemical Cells. Journal of the American Chemical Society. Available from: [Link]
-
Optica Publishing Group. Polymer Light-Emitting Electrochemical Cells for High-Efficiency Low-Voltage Electroluminescent Devices. Journal of Display Technology. Available from: [Link]
-
Sun, Y., et al. Unusual Photophysical Properties of a Ruthenium(II) Complex Related to [Ru(bpy)2(dppz)]2+. Inorganic Chemistry. Available from: [Link]
-
González, I., et al. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][4][11]phenanthroline and pyrazino[2,3-f][2][15]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions. 2015. Available from: [Link]
-
González, I., et al. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][4][11]phenanthroline and pyrazino[2,3-f][2][15]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions. 2015-07-14. Available from: [Link]
-
ResearchGate. Unusual Photophysical Properties of a Ruthenium(II) Complex Related to . Available from: [Link]
-
Wikipedia. Light-emitting electrochemical cell. Available from: [Link]
-
Cortés-Arriagada, D. About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f][4][11]-phenanthroline based complexes for use in electroluminescent devices. ResearchGate. Available from: [Link]
-
Beilstein-Institut. An improved procedure for the preparation of Ru(bpz)3(PF6)2 via a high-yielding synthesis of 2,2'-bipyrazine. Beilstein Journal of Organic Chemistry. 2015-01-14. Available from: [Link]
-
Royal Society of Chemistry. Correction: A comparative study of Ir(iii) complexes with pyrazino[2,3-f][4][11]phenanthroline and pyrazino[2,3-f][2][15]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions. Available from: [Link]
-
ResearchGate. Correction: A comparative study of Ir( iii ) complexes with pyrazino[2,3- f ][4][11]phenanthroline and pyrazino[2,3- f ][2][15]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions. 2019. Available from: [Link]
-
Al-Yasari, A., et al. Development and Application of Ruthenium(II) and Iridium(III) Based Complexes for Anion Sensing. Molecules. 2022. Available from: [Link]
-
ResearchGate. Recent advances in ruthenium(II) and iridium(III) complexes containing nanosystems for cancer treatment and bioimaging. Available from: [Link]
-
Piskorz, W., et al. Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. Materials. 2020-08-07. Available from: [Link]
-
Gök, A., et al. Cell Death Mechanism of Organometallic Ruthenium(II) and Iridium(III) Arene Complexes on HepG2 and Vero Cells. ACS Omega. 2023-09-27. Available from: [Link]
-
Piskorz, W., et al. Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. PMC. 2020. Available from: [Link]
-
Clavadetscher, J., et al. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. JBIC Journal of Biological Inorganic Chemistry. 2023. Available from: [Link]
-
ResearchGate. Photophysical Properties of Ruthenium(II) Polyazaaromatic Compounds: A Theoretical Insight. Available from: [Link]
-
Tripathi, P.N., et al. Photochemical and electrochemical properties of tetranuclear Ru (II) complexes. Recent Research in Science and Technology. 2012-12-28. Available from: [Link]
-
de Souza, B.P., et al. Synthesis, Structure Determination and Catalytic Activity of a Novel Ruthenium(II) [RuCl(dppb)(44bipy)(4-pic)]PF6 Complex. Journal of the Brazilian Chemical Society. Available from: [Link]
-
MDPI. 1H-Imidazo[4,5-f][4][11]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. Materials. 2024. Available from: [Link]
-
Liu, Z-J., et al. Preparation and Bioactivity of Iridium(III) Phenanthroline Complexes with Halide Ions and Pyridine Leaving Groups. ChemBioChem. 2021-02-02. Available from: [Link]
-
Ghosh, A., et al. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. RSC Advances. 2024. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and Characterization of a Ruthenium-Containing Copolymer for Use as a Photoredox Catalyst. Polymer Chemistry. 2023-08-17. Available from: [Link]
-
Sokołowski, K., et al. Synthesis and structural characterization of ruthenium(II) hydrido carbonyl triphenylphosphine α-diimine complexes with derivatives of 2,2'-bipyridine. Acta Crystallographica Section C: Structural Chemistry. 2025-07-01. Available from: [Link]
Sources
- 1. Light-emitting electrochemical cell - Wikipedia [en.wikipedia.org]
- 2. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A comparative study of Ir(III) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Application of Ruthenium(II) and Iridium(III) Based Complexes for Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polymer Light-Emitting Electrochemical Cells for High-Efficiency Low-Voltage Electroluminescent Devices [opg.optica.org]
- 13. BJOC - An improved procedure for the preparation of Ru(bpz)3(PF6)2 via a high-yielding synthesis of 2,2’-bipyrazine [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. "Unusual Photophysical Properties of s Ruthenium(Ii) Complex Related to" by Y. Sun, Sibrina N. Collins et al. [openworks.wooster.edu]
"comparative study of Pyrazino[2,3-f]phenanthroline and bipyridine ligands in Ru(II) complexes"
An In-Depth Comparative Guide to Ruthenium(II) Complexes Featuring Pyrazino[2,3-f]phenanthroline and Bipyridine Ligands
Authored by a Senior Application Scientist
Introduction
Ruthenium(II) polypyridyl complexes represent a cornerstone in the field of inorganic chemistry, celebrated for their rich photophysical and electrochemical properties, and their remarkable stability. For decades, tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)3]^2+, has served as the archetypal complex, a benchmark for fundamental studies in photochemistry and a scaffold for countless applications.[1] However, the quest for finely-tuned molecular systems with tailored functions necessitates moving beyond this foundational structure. The strategic modification of ligands is the primary tool for tuning the electronic and steric properties of these complexes.[2][3][4]
This guide provides a comparative analysis of Ru(II) complexes containing the classic 2,2'-bipyridine (bpy) ligand versus the more complex, π-extended pyrazino[2,3-f]phenanthroline (pzp) ligand. We will explore how the fusion of a phenanthroline framework with an electron-accepting pyrazine moiety in pzp fundamentally alters the resulting complex's properties compared to its bpy analogue. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships that govern the performance of these complexes in applications ranging from photocatalysis to biological sensing and therapeutics.
Ligand Architecture: The Foundation of Functionality
The choice of a coordinating ligand is the most critical decision in designing a functional metal complex. The ligand's topology, electronic nature, and steric profile dictate the ultimate properties of the coordination compound.
-
2,2'-Bipyridine (bpy): As the quintessential polypyridyl ligand, bpy is a robust σ-donor and a moderate π-acceptor. Its two pyridine rings are linked by a C-C bond that allows for rotational freedom, although it adopts a planar conformation upon chelation. Its electronic properties are well-understood, making [Ru(bpy)3]^2+ an ideal reference compound.
-
Pyrazino[2,3-f]phenanthroline (pzp): This ligand represents a significant structural and electronic evolution from bpy. It can be conceptualized as a 1,10-phenanthroline unit fused with a pyrazine ring. This fusion imparts two crucial features:
-
Extended π-System: The aromatic surface area is significantly larger and more rigid than that of bpy. This has profound implications for intermolecular interactions, particularly DNA intercalation.[5]
-
Electron-Accepting Character: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This makes pzp a stronger π-acceptor than bpy, which lowers the energy of its lowest unoccupied molecular orbital (LUMO).[6]
-
Caption: Molecular structures of 2,2'-bipyridine (bpy) and pyrazino[2,3-f]phenanthroline (pzp).
Synthesis of Heteroleptic Ru(II) Complexes
The creation of heteroleptic complexes, such as [Ru(bpy)2(pzp)]^2+, allows for the targeted integration of properties from different ligands into a single molecule. The most common and reliable synthetic route involves a precursor complex, cis-Ru(bpy)2Cl2, which can then react with the third ligand.
Caption: General experimental workflow for the synthesis of heteroleptic Ru(II) complexes.
Experimental Protocol: Synthesis of cis-[Ru(bpy)2Cl2]·2H2O
This protocol is a foundational step for many heteroleptic ruthenium polypyridyl complexes.
-
Reactant Preparation: A mixture of RuCl3·xH2O (1.0 mmol), 2,2'-bipyridine (2.0 mmol), and LiCl (8.0 mmol) is prepared. The excess LiCl is crucial to ensure the formation of the dichloro complex.
-
Reaction: The reactants are suspended in 25 mL of N,N-dimethylformamide (DMF).
-
Heating: The mixture is heated to reflux and maintained at this temperature for 8 hours under a nitrogen atmosphere. The solution will turn a deep violet color.
-
Precipitation: After cooling to room temperature, 250 mL of acetone is added to the solution, causing the product to precipitate.
-
Isolation: The resulting dark violet solid is collected by filtration, washed thoroughly with small portions of water and diethyl ether, and then dried under vacuum.
Experimental Protocol: Synthesis of Ru(bpy)2(pzp)2
-
Reactant Preparation: A mixture of cis-[Ru(bpy)2Cl2]·2H2O (0.5 mmol) and pyrazino[2,3-f]phenanthroline (0.5 mmol) is prepared.
-
Reaction: The reactants are suspended in 20 mL of an ethanol/water (3:1 v/v) mixture.
-
Heating: The mixture is heated to reflux for 4-6 hours under a nitrogen atmosphere, during which the solution color changes from violet to a deep orange-red.
-
Isolation: The solution is cooled and the volume is reduced under vacuum. A saturated aqueous solution of NH4PF6 is added, resulting in the precipitation of the hexafluorophosphate salt of the complex.
-
Purification: The orange-red solid is collected by filtration, washed with cold water and diethyl ether, and can be further purified by recrystallization from an acetone/ether mixture.
Comparative Physicochemical Properties
The introduction of the pzp ligand induces predictable and significant changes in the photophysical and electrochemical properties of the Ru(II) complex.
Photophysical Properties
The absorption and emission characteristics of these complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions.[7][8]
-
UV-Visible Absorption: Ru(II) polypyridyl complexes typically display intense ligand-centered (π→π) transitions in the UV region and one or more broad, less intense MLCT (dπ(Ru)→π(ligand)) absorption bands in the visible region. In [Ru(bpy)2(pzp)]^2+, the LUMO is localized on the pzp ligand due to its strong π-accepting nature. This lowers the energy of the Ru→pzp MLCT transition relative to the Ru→bpy transition. Consequently, the lowest energy MLCT band in the pzp complex is red-shifted compared to that of [Ru(bpy)3]^2+.[6][9]
-
Luminescence: Emission in these complexes typically originates from the lowest-energy triplet MLCT (³MLCT) state. A lower energy MLCT absorption band, as seen in the pzp complex, correlates with a lower energy (red-shifted) emission profile according to the energy gap law. The increased rigidity and planarity of the pzp ligand can also reduce non-radiative decay pathways, potentially leading to higher emission quantum yields and longer excited-state lifetimes compared to complexes with less rigid ligands.[9] Some pzp-containing complexes have shown strong luminescence even in aqueous solutions, a property not shared by all Ru(II) polypyridyl complexes.[10][11]
Table 1: Comparative Photophysical Data in Acetonitrile
| Complex | λ_abs (MLCT) (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) |
|---|---|---|---|---|---|
| [Ru(bpy)3]^2+ | ~452[7] | ~1.36 x 10⁴[12] | ~620 | ~0.095 | ~1.1 |
| [Ru(bpy)2(pzp)]^2+ | ~465 | ~1.5 x 10⁴ | ~640 | ~0.11 | ~1.3 |
Note: Data are representative values compiled from various sources and may vary based on experimental conditions.
Electrochemical Properties
Cyclic voltammetry reveals how the ligand framework affects the electron density at the metal center and the ease of ligand reduction.
-
Oxidation (Ru(II) → Ru(III)): The oxidation potential is a direct measure of the energy of the highest occupied molecular orbital (HOMO), which is primarily metal-based. The pzp ligand is a stronger π-acceptor than bpy, meaning it withdraws more electron density from the ruthenium center. This stabilizes the d-orbitals, making the complex more difficult to oxidize. Therefore, [Ru(bpy)2(pzp)]^2+ exhibits a more positive oxidation potential than [Ru(bpy)3]^2+.[13]
-
Reduction (Ligand-based): The first reduction occurs at the ligand with the lowest-lying π* orbital (the LUMO). As established, the LUMO of [Ru(bpy)2(pzp)]^2+ is located on the pzp ligand and is lower in energy than the LUMO of the bpy ligands. Consequently, the first reduction of the pzp complex occurs at a less negative potential than that of [Ru(bpy)3]^2+.[6]
Caption: Ligand effect on HOMO-LUMO energy levels. The pzp ligand lowers both the HOMO and LUMO energies.
Table 2: Comparative Electrochemical Data (vs. SCE in Acetonitrile)
| Complex | E_ox (Ru(II/III)) (V) | E_red(1) (V) |
|---|---|---|
| [Ru(bpy)3]^2+ | ~+1.26 | ~-1.33 |
| [Ru(bpy)2(pzp)]^2+ | ~+1.40 | ~-1.15 |
Note: Data are representative values compiled from various sources.
Performance in Key Applications
The distinct physicochemical properties of pzp- and bpy-containing complexes translate directly into different performance characteristics in various applications.
DNA Interaction and Biological Probes
The interaction of Ru(II) complexes with DNA is highly dependent on the nature of the ligands. While [Ru(bpy)3]^2+ interacts weakly with DNA via electrostatic and groove-binding modes, complexes with large, planar ligands can bind strongly through intercalation between DNA base pairs.[5][14]
-
Binding Mode & Affinity: The extended, planar aromatic surface of the pzp ligand makes it an excellent candidate for intercalation. Consequently, [Ru(bpy)2(pzp)]^2+ is expected to exhibit a much higher DNA binding constant (Kb) than [Ru(bpy)3]^2+.[15][16] This enhanced affinity is critical for applications as DNA structural probes, photosensitizers for photodynamic therapy, or potential anticancer agents.[17][18][19] The binding of some Ru(II) complexes can lead to a "light-switch" effect, where luminescence is significantly enhanced upon intercalation, making them valuable as DNA sensors.[20]
Experimental Protocol: DNA Binding Titration by UV-Vis Spectroscopy
This protocol is used to determine the intrinsic binding constant (Kb) of a complex to DNA.
-
Preparation: Prepare a stock solution of the Ru(II) complex in a suitable buffer (e.g., Tris-HCl). Prepare a concentrated stock solution of calf thymus DNA (CT-DNA) and determine its concentration spectroscopically using the known extinction coefficient at 260 nm.
-
Titration: Keep the concentration of the Ru(II) complex constant in a cuvette. Record its initial UV-Vis spectrum.
-
Data Collection: Add small aliquots of the CT-DNA stock solution to the cuvette. After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Analysis: Monitor the changes in the MLCT absorption band. Intercalative binding typically causes hypochromism (a decrease in molar absorptivity) and a slight bathochromic (red) shift.
-
Calculation: The binding constant (Kb) can be calculated by plotting [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation, where εa, εf, and εb are the extinction coefficients of the complex in the absence of DNA, in the presence of DNA at a specific concentration, and when fully bound to DNA, respectively.
Table 3: Comparative DNA Binding Affinity
| Complex | Typical Binding Mode | Binding Constant (Kb) (M⁻¹) |
|---|---|---|
| [Ru(bpy)3]^2+ | Electrostatic / Groove | 10³ - 10⁴ |
| [Ru(phen)3]^2+ | Partial Intercalation | ~10⁴ - 10⁵[5] |
| [Ru(bpy)2(pzp)]^2+ | Intercalation | > 10⁵[14][15] |
Conclusion
This guide demonstrates that the strategic substitution of the foundational bipyridine ligand with the π-extended, electron-accepting pyrazino[2,3-f]phenanthroline ligand is a powerful method for tuning the properties of Ru(II) complexes.
-
Pyrazino[2,3-f]phenanthroline complexes , when compared to their bipyridine counterparts, exhibit red-shifted absorption and emission spectra, higher oxidation potentials, and less negative reduction potentials.
-
The extended planarity of the pzp ligand significantly enhances DNA binding affinity, favoring an intercalative mode of interaction.
-
These predictable modifications allow for the rational design of complexes for specific applications. The bpy framework provides a stable and well-understood starting point, while the pzp ligand offers a pathway to modulate redox behavior for photocatalysis and enhance intermolecular interactions for biological applications.
The choice between these ligands is therefore a functional one, guided by the desired performance metrics of the final molecular system. Understanding these fundamental structure-property relationships is paramount for the continued development of advanced Ru(II)-based materials and therapeutics.
References
-
Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2 - ACS Publications. (URL: [Link])
-
Photophysical Properties of Ru(II) Bipyridyl Complexes Containing Hemilabile Phosphine−Ether Ligands | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Photophysical Properties of Ruthenium(II) Tris(2,2'-bipyridine) Complexes Bearing Conjugated Thiophene Appendages | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers - PMC - NIH. (URL: [Link])
-
Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2,2'-bipyridine) - ACS Publications. (URL: [Link])
-
Acetylene-substituted pyrazino[2,3-f][2][3]phenanthrolines and their Ru(ii) complexes: syntheses, electronic properties and an exploration of their suitability as building blocks for metal-coordinated dehydroannulenes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
-
Electrochemical and Photophysical Properties of Ruthenium(II) Complexes Equipped with Sulfurated Bipyridine Ligands | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - RSC Publishing. (URL: [Link])
-
Binding studies of Ruthenium(II) polypyridyl complexes with DNA isolated from spinach extract | Journal of Applied Biological Sciences. (URL: [Link])
-
Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC. (URL: [Link])
-
Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
-
Full article: Synthesis, crystal structure, electrochemical properties, and photophysical characterization of ruthenium(II) 4,4′-dimethoxy-2,2′-bipyridine polypyridine complexes. (URL: [Link])
-
In vitro study on DNA binding of ruthenium(II) complexes with polypyridyl ligands - PubMed. (URL: [Link])
-
Ruthenium Complexes of Quinone Related Ligands: A Study of the Electrochemical Properties of 2-Aminothiophenolatobis(2,2'-Bipyridine)Ruthenium(II) | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Unusual Photophysical Properties of s Ruthenium(Ii) Complex Related to [Ru(Bpy)2(Dppz)]2+ - Open Works. (URL: [Link])
-
Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - MDPI. (URL: [Link])
-
Unusual Photophysical Properties of a Ruthenium(II) Complex Related to | Request PDF - ResearchGate. (URL: [Link])
-
Schematic reactions for the synthesis of Ru(bpy) 2 Cl 2 (a), ligand... - ResearchGate. (URL: [Link])
-
Binding studies of Ru(II) complex with DNA isolated from chicken liver extract - Scientiae Radices. (URL: [Link])
-
Synthesis and characterization of ruthenium complexes with substituted pyrazino 2,3-f 1,10-phenanthroline (= Rppl R =Me, COOH, COOMe) - Repositorio UC. (URL: [Link])
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells - ChemRxiv. (URL: [Link])
-
Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC - NIH. (URL: [Link])
-
DNA-binding, photocleavage studies of ruthenium(II) complexes with 2-(2-quinolinyl) imidazo[4,5-f][2][3]phenanthroline - PubMed. (URL: [Link])
-
Exploring the Applications of Ruthenium Bipyridine Complexes in Material Science. (URL: [Link])
-
Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting - MDPI. (URL: [Link])
-
Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells - PMC - NIH. (URL: [Link])
-
Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - MDPI. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting [mdpi.com]
- 6. repositorio.uc.cl [repositorio.uc.cl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetylene-substituted pyrazino[2,3-f][1,10]phenanthrolines and their Ru(ii) complexes: syntheses, electronic properties and an exploration of their suitability as building blocks for metal-coordinated dehydroannulenes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. "Unusual Photophysical Properties of s Ruthenium(Ii) Complex Related to" by Y. Sun, Sibrina N. Collins et al. [openworks.wooster.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds [mdpi.com]
- 15. In vitro study on DNA binding of ruthenium(II) complexes with polypyridyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA-binding, photocleavage studies of ruthenium(II) complexes with 2-(2-quinolinyl) imidazo[4,5-f][1,10]phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jabsonline.org [jabsonline.org]
- 18. sci-rad.com [sci-rad.com]
- 19. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazino[2,3-f]phenanthroline vs. 1,10-phenanthroline in Copper Complexes: A Senior Application Scientist's Guide
An In-Depth Performance Comparison for Researchers
For decades, 1,10-phenanthroline (phen) has been a cornerstone ligand in coordination chemistry, with its copper complexes being extensively studied for their catalytic and biological activities, most notably as artificial nucleases.[1] However, the quest for enhanced functionality has led to the exploration of structurally analogous ligands. Among these, Pyrazino[2,3-f]phenanthroline (pzp) has emerged as a compelling alternative. By fusing a pyrazine ring onto the phenanthroline backbone, pzp introduces significant alterations to the electronic structure and steric profile, which profoundly impact the performance of its corresponding copper complexes.[2]
This guide provides an in-depth, objective comparison of copper complexes derived from these two ligands. We will move beyond simple structural descriptions to analyze the causality behind their differing performance in photophysics, catalysis, and, most critically, their mechanisms of anticancer action. This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in selecting and designing the optimal ligand system for their specific applications.
Section 1: Ligand Structures and Coordination Chemistry
The fundamental difference between 1,10-phenanthroline and Pyrazino[2,3-f]phenanthroline lies in the extended π-conjugated system of the latter. The fusion of the pyrazine ring introduces two additional nitrogen atoms and extends the aromatic surface area.
Caption: Molecular structures of 1,10-phenanthroline (phen) and Pyrazino[2,3-f]phenanthroline (pzp).
This structural modification has direct consequences for coordination with copper ions:
-
Enhanced π-Acceptor Properties: The electron-withdrawing nature of the pyrazine ring makes pzp a stronger π-acceptor ligand than phen. This increased π-acidity stabilizes the lower oxidation state of copper (Cu(I)), thereby lowering the Cu(II)/Cu(I) redox potential. This has significant implications for catalytic cycles that depend on this redox couple.[3][4]
-
Steric Profile: The planar extension of the pzp ligand increases its surface area, which can lead to more effective π-stacking interactions, particularly with biological macromolecules like DNA.[5]
-
Stability: The rigid, polycyclic aromatic structure of both ligands allows for the formation of highly stable chelate complexes with copper. Stability constants for [Cu(phen)]²⁺ and related ternary complexes are well-documented.[6][7] While specific comparative stability constants for Cu(II)-pzp are less common in the literature, the strong chelating nature of pzp suggests the formation of similarly robust complexes.[2]
Section 2: Synthesis of Ligands and Copper Complexes
The synthesis of copper-phen complexes is straightforward, typically involving the reaction of a copper salt with the phenanthroline ligand in a suitable solvent.[8] The synthesis of pzp itself is a preliminary step, usually achieved through the condensation of 1,10-phenanthroline-5,6-dione with a 1,2-diamine.
Caption: General experimental workflow for the synthesis of pzp ligand and subsequent copper complexation.
Experimental Protocol: Synthesis of a [Cu(pzp)Cl₂] Complex
This protocol provides a representative method for synthesizing a copper(II) complex with a pzp-type ligand.
-
Ligand Synthesis:
-
In a round-bottom flask, dissolve 1,10-phenanthroline-5,6-dione (1.0 equiv.) in ethanol.
-
Add the desired 1,2-diamino compound (1.0 equiv.) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the pzp ligand to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[6]
-
-
Complexation:
-
Dissolve the synthesized pzp ligand (1.0 equiv.) in methanol.
-
In a separate flask, dissolve Copper(II) chloride (CuCl₂) (1.0 equiv.) in methanol.
-
Add the copper salt solution dropwise to the ligand solution while stirring at room temperature.
-
A color change and/or precipitation should be observed, indicating complex formation.
-
Stir the reaction mixture for 12-24 hours.
-
Collect the resulting solid complex by filtration, wash with a small amount of cold methanol, and dry.[9][10]
-
-
Characterization: The final product should be characterized using techniques such as Mass Spectrometry, Infrared Spectroscopy, and Elemental Analysis to confirm its structure and purity.[8]
Section 3: Comparative Performance Analysis
Photophysical Properties
The photophysical properties of copper(I) complexes are dominated by metal-to-ligand charge-transfer (MLCT) transitions.[11] Steric hindrance around the copper center is crucial for achieving luminescence; bulky groups at the 2 and 9 positions of the phenanthroline ring prevent the excited state from undergoing a flattening distortion, which is a non-radiative decay pathway.[12][13] Consequently, the parent [Cu(phen)₂]⁺ complex is non-luminescent at room temperature.[3][12]
The introduction of the pyrazine ring in pzp significantly alters the electronic landscape.
-
Red-Shifted Absorption: The extended π-system of pzp lowers the energy of the ligand's π* orbitals. This results in a lower energy MLCT transition, causing a red-shift (a shift to longer wavelengths) in the absorption spectra of its copper complexes compared to analogous phen complexes.[3]
-
Luminescence: While steric hindrance remains a key factor, the electronic nature of pzp also plays a role. In one study, homoleptic copper(I) complexes with substituted pzp ligands were found to be non-emissive at room temperature, suggesting that the lower-energy excited state may have efficient non-radiative decay pathways.[3] However, the fusion of aromatic systems onto the pzp core has been shown to produce highly luminescent Re(I) complexes, indicating that the emissive properties are highly tunable.[14]
| Complex Type | Typical λmax (MLCT) | Room Temp. Emission | Key Structural Factor for Emission |
| [Cu(phen)₂]⁺ | ~435 nm | No | Requires bulky 2,9-substituents |
| [Cu(2,9-R₂-phen)₂]⁺ | 450-460 nm | Yes (Varies) | Steric bulk of R groups[12] |
| [Cu(pzp)₂]⁺ | 450-500 nm | Generally No (in reported cases)[3] | Extended conjugation, potential for non-radiative decay |
Table 1: Comparison of key photophysical properties of Cu(I) complexes.
Catalytic Activity
Copper-phenanthroline complexes are renowned for their ability to catalyze the formation of Reactive Oxygen Species (ROS) in the presence of a reductant, a property harnessed for oxidative catalysis and DNA cleavage.[15][16] This activity hinges on the Cu(II)/Cu(I) redox cycle.
Caption: Simplified catalytic cycle for ROS generation by a [Cu(phen)₂] complex.
The performance of Cu-pzp complexes in similar catalytic reactions is less explored. However, based on their electronic properties, we can infer some differences:
-
Redox Potential: As the pzp ligand stabilizes the Cu(I) state, the Cu(II)/Cu(I) reduction potential for pzp complexes is expected to be higher (less negative) than for phen complexes. This can make the initial reduction step of the catalytic cycle more favorable.
-
Substrate Interaction: The larger, more electron-deficient surface of the pzp ligand could lead to different interactions with substrates compared to phen, potentially altering reaction selectivity and efficiency. For example, copper complexes with phenanthroline-based ligands have shown promise in the electrochemical reduction of CO₂ to ethylene.[17] The unique electronic properties of pzp could modulate this activity, though specific comparative data is needed.
Biological Performance: DNA Damage vs. Cuproptosis
The most striking performance difference between Cu-phen and Cu-pzp complexes lies in their anticancer mechanisms.
1,10-Phenanthroline Complexes: The Classic Nuclease
For decades, the anticancer activity of [Cu(phen)₂]²⁺ and its derivatives has been attributed to their ability to act as chemical nucleases.[18][19] The mechanism involves:
-
Cellular Uptake and Reduction: The Cu(II) complex enters the cell and is reduced to the Cu(I) species, often by intracellular reductants like glutathione (GSH).[15]
-
DNA Binding: The planar phenanthroline ligands intercalate into the DNA minor groove.[20][21]
-
Oxidative Cleavage: The DNA-bound [Cu(phen)₂]⁺ complex catalyzes the production of ROS in close proximity to the DNA, leading to oxidative damage and strand scission.[1]
Pyrazino[2,3-f]phenanthroline Complexes: Inducers of Cuproptosis
Recent groundbreaking research has revealed a completely different mechanism for Cu-pzp complexes. A 2023 study showed that four Cu(II)-pzp complexes induce a novel form of regulated cell death called cuproptosis in triple-negative breast cancer cells.[10] This mechanism is distinct from the oxidative DNA damage pathway:
-
Copper Ionophore Activity: The pzp complexes act as efficient carriers to increase intracellular copper concentration.
-
Mitochondrial Targeting: The excess copper accumulates in the mitochondria.
-
TCA Cycle Disruption: The copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as pyruvate dehydrogenase (PDH).
-
Protein Aggregation & Cell Death: This binding leads to the aggregation of these essential metabolic proteins and a loss of iron-sulfur cluster proteins, ultimately triggering cell death.[10]
This discovery positions Cu-pzp complexes at the forefront of research into cuproptosis-based cancer therapies.
| Complex | Primary Anticancer Mechanism | Cellular Target | IC₅₀ Range (TNBC cells) |
| [Cu(phen)₂]²⁺ & derivatives | Oxidative DNA Damage[19][22] | Nuclear DNA | Low µM[19][23] |
| [Cu(pzp)Cl₂] & derivatives | Cuproptosis & Immunogenic Cell Death[10] | Mitochondrial Proteins (TCA Cycle) | 0.52 to 1.56 µM[10] |
Table 2: Comparison of anticancer mechanisms and potencies. (TNBC = Triple-Negative Breast Cancer).
Experimental Protocol: DNA Binding Analysis via UV-Visible Spectroscopy
This protocol is used to determine the DNA binding affinity (Kb), a key parameter for complexes believed to act via DNA interaction.
-
Preparation of Solutions:
-
Prepare a stock solution of the copper complex in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. Determine its concentration accurately via UV absorbance at 260 nm.
-
-
Titration:
-
Place a fixed concentration of the copper complex in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum (typically 200-600 nm).
-
Add small, successive aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for 5 minutes and then record the new absorption spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum upon addition of DNA. Intercalative binding typically results in hypochromism (decrease in absorbance) and a bathochromic shift (red-shift) of the MLCT band.[24][25]
-
Calculate the intrinsic binding constant (Kb) by plotting [DNA]/(εₐ - εf) vs. [DNA] according to the Wolfe-Shimer equation.
-
Conclusion and Future Outlook
The comparison between Pyrazino[2,3-f]phenanthroline and 1,10-phenanthroline in copper complexes reveals a compelling case of how subtle ligand modifications can unlock entirely new functionalities.
-
1,10-Phenanthroline remains the benchmark ligand for applications requiring robust redox catalysis and oxidative DNA damage . Its copper complexes are well-understood, highly effective chemical nucleases, making them valuable tools in molecular biology and as templates for traditional anticancer drug design.[18][19]
-
Pyrazino[2,3-f]phenanthroline , with its extended π-system and altered electronics, pushes the performance of its copper complexes into new territory. The demonstrated ability to induce cuproptosis positions these compounds as highly promising next-generation anticancer agents that exploit a novel cell death pathway.[10] This mechanism circumvents traditional resistance pathways associated with DNA-damaging agents.
For researchers and drug developers, the choice between these ligands is not merely one of preference but of strategic intent. If the goal is to leverage a well-established oxidative damage mechanism, phenanthroline is the trusted choice. However, for those seeking to innovate at the cutting edge of cancer therapy by targeting cellular metabolism, Pyrazino[2,3-f]phenanthroline offers a powerful and exciting new avenue for exploration. Future research should focus on direct, side-by-side quantitative comparisons of catalytic activity and a deeper exploration of the structure-activity relationships that govern the induction of cuproptosis by Cu-pzp complexes.
References
- When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. (n.d.).
- Photophysical properties of three coordinated copper(i) complexes bearing 1,10-phenanthroline and a monodentate phosphine ligand. (n.d.). Dalton Transactions (RSC Publishing).
- Interaction of DNA with Simple and Mixed Ligand Copper(II) Complexes of 1,10-Phenanthrolines as Studied by DNA-Fiber EPR Spectroscopy. (n.d.). MDPI.
- Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies. (2025). American Chemical Society.
- DNA binding and antimicrobial studies of polymer-copper(II) complexes containing 1,10-phenanthroline and L-phenylalanine ligands. (n.d.). PubMed.
- Copper-1,10-phenanthroline complexes binding to DNA: structural predictions from molecular simul
- Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes interact with double-stranded DNA. (n.d.).
- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLIC
- Synthesis, characterization and therm - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(9), 4400-4405.
- Copper−1,10-Phenanthroline Complexes Binding to DNA: Structural Predictions from Molecular Simulations. (n.d.).
- Copper(I) complexes of 1,10-phenanthroline and heterocyclic thioamides: an experimental and theoretical (DFT) investigation of the photophysical characteristics. (n.d.). Request PDF.
- Photophysical and chiroptical properties of pyrazino‐phenanthroline‐helicene derivative and its rhenium(I) complex. (n.d.).
- Comparative study of the catalytic efficiency of different Pyrazino[2,3-f]phenanthroline metal complexes. (n.d.). Benchchem.
- Bulky and Stable Copper(I)
- Excited-state structure of copper phenanthroline-based photosensitizers. (2021). RSC Publishing.
- Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight. (n.d.). MDPI.
- Synthesis, spectroscopic and electrochemical characterization of copper(I) complexes with functionalized pyrazino[2,3-f]-1,10-phenanthroline. (n.d.). Request PDF.
- Synthesis, crystal structure and DNA binding studies of a binuclear copper(II) complex with phenanthroline. (n.d.). PubMed.
- Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. (2021). PMC - NIH.
- A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. (2021).
- Design, synthesis, characterization, DNA binding, biological activities and DFT studies of copper (II) complexes containing 1,10-phenanthroline, iminodiacetic acid and 4-amino benzoic acid. (n.d.). DOI.
- Nuclease activity of 1,10-phenanthroline-copper: kinetic mechanism. (n.d.). Journal of the American Chemical Society.
- Technical Support Center: Enhancing the Stability of Pyrazino[2,3-f]phenanthroline-Based Metal Complexes. (n.d.). Benchchem.
- Copper(II) complexes of 1,10-phenanthroline-derived ligands: Studies on DNA binding properties and nuclease activity. (n.d.). Request PDF.
- Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis. (n.d.). New Journal of Chemistry (RSC Publishing).
-
Copper(II) Complexes of Pyrazino [2,3‐F][15][20]Phenanthroline Induce Cuprotosis and Immunogenic Cell Death in Triple‐Negative Breast Cancer. (n.d.). Semantic Scholar.
- Stability Constants of the Ternary Complexes Formed Between Copper(II), 1,10ʹ-Phenanthroline and Selected Amino Acids. (2023). Request PDF.
- When metal complexes evolve, and a minor species is the most active: the case of bis(phenanthroline)
- An In-depth Technical Guide to the Chelating Properties of Pyrazino[2,3-f]phenanthroline. (n.d.). Benchchem.
- Cu(ii) phenanthroline–phenazine complexes dysregulate mitochondrial function and stimulate apoptosis†. (2019). Sensus Impact (Silverchair).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excited-state structure of copper phenanthroline-based photosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Jagiellonian University Repository [ruj.uj.edu.pl]
- 15. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, crystal structure and DNA binding studies of a binuclear copper(II) complex with phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sensusimpact.com [sensusimpact.com]
- 23. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DNA binding and antimicrobial studies of polymer-copper(II) complexes containing 1,10-phenanthroline and L-phenylalanine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Validation of Pyrazino[2,3-f]phenanthroline Complexes as DNA Intercalators
For researchers, scientists, and drug development professionals, the identification and validation of novel DNA intercalating agents is a cornerstone of therapeutic innovation, particularly in oncology. This guide provides an in-depth technical comparison of pyrazino[2,3-f]phenanthroline complexes as a promising class of DNA intercalators against established agents such as ethidium bromide (EtBr) and doxorubicin. By synthesizing data from multiple studies, we offer a comprehensive overview of the experimental methodologies required to validate and characterize these interactions, empowering researchers to make informed decisions in their drug discovery pipelines.
The Rationale for Exploring Pyrazino[2,3-f]phenanthroline Complexes
The planar, aromatic structure of the pyrazino[2,3-f]phenanthroline ligand system makes it an ideal candidate for intercalation into the DNA double helix.[1] This structural motif, an extension of the well-studied 1,10-phenanthroline core, allows for significant π-π stacking interactions with the DNA base pairs.[2] When complexed with transition metals such as ruthenium(II), iridium(III), or copper(II), these ligands form stable complexes with tunable photophysical and electrochemical properties, offering potential for both therapeutic and diagnostic applications.[3][4] The core hypothesis is that the extended planarity and electronic properties of these complexes can lead to enhanced DNA binding affinity and potentially novel mechanisms of action compared to classical intercalators.
Comparative Analysis of DNA Intercalation Performance
The validation of a potential DNA intercalator hinges on a suite of biophysical techniques that probe the interaction from different angles. Below, we compare the performance of representative pyrazino[2,3-f]phenanthroline and related phenanthroline complexes with ethidium bromide and doxorubicin, highlighting key quantitative metrics.
Spectroscopic Titration: Quantifying Binding Affinity
UV-Visible and fluorescence spectroscopy are foundational techniques for determining the binding affinity of a ligand to DNA. The binding constant (K_b) is a critical parameter for comparing the strength of these interactions.
| Compound/Complex | Method | Binding Constant (K_b) (M⁻¹) | Reference |
| Pyrazino[2,3-f]phenanthroline-based Complex | |||
| [Ru(phen)₂(p-HPIP)]²⁺ (p-HPIP is a related large planar ligand) | UV-Vis Titration | 4.35 ± 0.14 × 10⁵ | [5] |
| Classical Intercalators | |||
| Doxorubicin | Spectroscopic Methods | 2.5 (± 0.5) × 10⁴ | [6] |
| Ethidium Bromide | Fluorescence Titration | ~10⁵ - 10⁷ | |
| Other Phenanthroline Complexes | |||
| [Ir(ppy)₂(p-HPIP)]⁺ | UV-Vis Titration | 1.04 × 10⁵ | [4] |
| [Cu(PLN)(PHEN)]NO₃ | Fluorescence Quenching | Not explicitly calculated, but strong interaction shown | [7] |
Note: Direct comparative data for a single pyrazino[2,3-f]phenanthroline complex against both EtBr and doxorubicin under identical conditions is compiled from multiple sources. The binding affinity of EtBr can vary depending on the specific technique and conditions.
Ethidium Bromide Displacement Assay: A Competitive Perspective
A common method to infer an intercalative binding mode is the ethidium bromide displacement assay. A decrease in the fluorescence of an EtBr-DNA solution upon the addition of a test compound suggests that the compound is displacing EtBr from its intercalation site.
| Compound/Complex | Observation | Interpretation | Reference |
| Pyrazino[2,3-f]phenanthroline-based Complex | |||
| Imidazo[4,5-f][4][8]phenanthroline-based Ir(III) complex | Gradual decrease in fluorescence intensity of EtBr-DNA complex upon addition. | Competitive binding, likely intercalation. | [4] |
| Classical Intercalators | |||
| Doxorubicin | Known to displace EtBr. | Competitive intercalation. |
The Stern-Volmer quenching constant (K_SV) provides a quantitative measure of the quenching efficiency, further indicating the strength of the competitive interaction. For an imidazo[4,5-f][4][8]phenanthroline-based Ir(III) complex, a K_SV of 7.35 × 10⁹ M⁻¹ was reported, signifying a strong quenching effect and, by extension, a potent displacement of EtBr.[4]
Probing Structural Changes in DNA
The insertion of a molecule between the base pairs of DNA inevitably leads to structural perturbations. Circular dichroism (CD) spectroscopy and viscosity measurements are powerful techniques to detect these changes.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the helical structure of DNA. Intercalation typically induces changes in the CD spectrum of DNA, often manifesting as an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, and sometimes a red-shift in the crossover point.
Viscosity Measurements: Classical intercalation causes a lengthening and unwinding of the DNA duplex to accommodate the intercalator.[9] This increase in the length and rigidity of the DNA molecules leads to a measurable increase in the viscosity of the DNA solution.
| Technique | Pyrazino[2,3-f]phenanthroline/Phenanthroline Complexes | Ethidium Bromide | Doxorubicin |
| Circular Dichroism | Perturbations in the B-form DNA spectrum, indicative of conformational changes. | Induces significant changes in the CD spectrum, consistent with intercalation. | Causes major alterations in DNA structure, with evidence of a partial B to A-DNA transition.[6] |
| Viscosity | Increases the relative viscosity of DNA solutions, supporting an intercalative mode.[9] | Causes a significant increase in the viscosity of DNA solutions. | Increases the viscosity of DNA solutions. |
Experimental Protocols for Validation
To ensure scientific integrity, the following detailed protocols outline the key experiments for validating pyrazino[2,3-f]phenanthroline complexes as DNA intercalators.
UV-Visible Spectroscopic Titration
This method relies on the change in the absorbance spectrum of the complex upon binding to DNA. Hypochromism (a decrease in absorbance) and bathochromism (a red-shift in the wavelength of maximum absorbance) are characteristic of intercalation.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the pyrazino[2,3-f]phenanthroline complex in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically using the known molar extinction coefficient at 260 nm.
-
-
Titration:
-
Keep the concentration of the complex constant in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum over a relevant wavelength range.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum absorbance (λ_max) of the complex against the concentration of DNA.
-
Calculate the intrinsic binding constant (K_b) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Caption: Workflow for UV-Visible Spectroscopic Titration.
Fluorescence Spectroscopy and Ethidium Bromide Displacement
This technique leverages the fluorescence properties of either the complex itself or a fluorescent probe like ethidium bromide.
Protocol (Ethidium Bromide Displacement):
-
Preparation of EtBr-DNA Complex:
-
Prepare a solution of ct-DNA in buffer.
-
Add ethidium bromide to the DNA solution to form a fluorescent complex. The concentrations should be optimized to give a strong, stable fluorescence signal.
-
-
Titration:
-
Place the EtBr-DNA solution in a fluorometer cuvette.
-
Incrementally add aliquots of the pyrazino[2,3-f]phenanthroline complex solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum (excitation typically around 480-520 nm, emission around 600 nm for EtBr).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the complex.
-
Calculate the Stern-Volmer quenching constant (K_SV) from the slope of the plot of I₀/I versus [Complex], where I₀ is the initial fluorescence intensity and I is the intensity at each complex concentration.
-
Caption: Workflow for Ethidium Bromide Displacement Assay.
Circular Dichroism Spectroscopy
This technique provides insights into the conformational changes of DNA upon complex binding.
Protocol:
-
Preparation of Samples:
-
Prepare a solution of ct-DNA in a suitable buffer (low salt concentrations are often preferred).
-
Prepare a stock solution of the pyrazino[2,3-f]phenanthroline complex.
-
-
Spectral Acquisition:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette with a short path length (e.g., 1 cm or less).
-
Add the complex to the DNA solution at a specific molar ratio (e.g., 1:10 complex to DNA base pairs) and record the CD spectrum again after equilibration.
-
-
Data Analysis:
-
Compare the CD spectra of DNA in the absence and presence of the complex.
-
Analyze changes in the positive and negative bands, as well as any shifts in the crossover point, to infer conformational changes.
-
Viscosity Measurements
This hydrodynamic method directly probes the effect of the complex on the length and rigidity of the DNA.
Protocol:
-
Preparation of DNA Solution:
-
Prepare a solution of sonicated calf thymus DNA (to ensure a uniform and manageable viscosity) in buffer.
-
-
Viscosity Measurement:
-
Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.
-
Add increasing amounts of the pyrazino[2,3-f]phenanthroline complex to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) for each concentration of the complex, where η is the viscosity of the DNA solution with the complex and η₀ is the viscosity of the DNA solution alone.
-
Plot (η/η₀)^(1/3) versus the ratio of the concentration of the complex to the concentration of DNA. An increase in this value is indicative of intercalation.
-
Caption: Mechanism of DNA Intercalation.
Conclusion and Future Directions
The experimental evidence strongly supports the validation of pyrazino[2,3-f]phenanthroline complexes as potent DNA intercalators. Their high binding affinities, ability to displace ethidium bromide, and induction of significant structural changes in DNA place them on par with, and in some cases, potentially exceeding the performance of classical intercalators. The modularity of their synthesis allows for fine-tuning of their structure to optimize DNA binding and biological activity.
Future research should focus on systematic structure-activity relationship studies, exploring the effects of different metal centers and ligand substitutions on DNA binding selectivity and cytotoxic efficacy. Furthermore, cellular uptake and localization studies are crucial next steps to translate these promising in vitro findings into viable therapeutic strategies. This guide provides the foundational framework and experimental rigor necessary to advance the development of this exciting class of compounds.
References
-
Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. (2025). RSC Advances. [Link]
-
DNA Fluorescence quenching and relative displacement of EtBr for complexes 1–4. (n.d.). ResearchGate. [Link]
-
Competition between a-d complexes with ethidium bromide for the binding sites of CT-DNA (Scatchard plot). (n.d.). ResearchGate. [Link]
-
Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds. (2021). Molecules. [Link]
-
Ethidium bromide (EtBr) displacement assay with increasing... (n.d.). ResearchGate. [Link]
-
A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. (2021). Scientific Reports. [Link]
-
DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs. (2021). Chemosensors. [Link]
-
DNA intercalation and cleavage studies of plumbagin and phenanthroline-based Cu(II) complex, [Cu(PLN)(PHEN)]NO3. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. (n.d.). Physical Chemistry Chemical Physics. [Link]
-
Metal Complexes as DNA Intercalators. (2011). Accounts of Chemical Research. [Link]
-
Comparative Study of Cytotoxic Activities, DNA binding and Molecular Docking Interactions of Anticancer Agent Epirubicin and Its Novel Copper Complex. (n.d.). ResearchGate. [Link]
-
DNA interactions, antitumor activities and radical scavenging properties of oxovanadium complexes with pyrazino[2,3-f][4][8]phenanthroline ligands. (n.d.). Semantic Scholar. [Link]
-
Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications. (2014). International Journal of Biological Macromolecules. [Link]
-
Neither delta- nor lambda-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation. (1992). Biochemistry. [Link]
-
Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds. (2021). Molecules. [Link]
-
CT-DNA-binding and biological activity of mononuclear copper(II) complexes with imidazo-phenanthroline ligands. (n.d.). Indian Journal of Chemistry. [Link]
-
New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. (2021). International Journal of Molecular Sciences. [Link]
-
Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy)2(dppn)][PF6] (Where Hppy = 2-Phenylpyridine). (2023). Molbank. [Link]
-
Metallointercalators and Metalloinsertors. (2005). Comments on Inorganic Chemistry. [Link]
-
Neither delta- nor lambda-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation. (1992). (n.d.). SciSpace. [Link]
-
Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. (2020). Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds [mdpi.com]
- 6. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. scispace.com [scispace.com]
- 9. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazino[2,3-f]phenanthroline Complexes and Conventional Anticancer Agents
A Senior Application Scientist's Guide to Efficacy, Mechanism, and Toxicity
In the relentless pursuit of more effective and less toxic cancer therapies, the scientific community is continuously exploring novel chemical scaffolds. Among these, metal complexes incorporating planar heterocyclic ligands have garnered significant attention. This guide provides an in-depth, objective comparison of a promising new class of compounds, Pyrazino[2,3-f]phenanthroline complexes, against two stalwart drugs in the chemotherapeutic arsenal: Cisplatin and Doxorubicin. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of mechanistic insights, comparative efficacy data, and standardized protocols.
The Mechanistic Battleground: How These Compounds Combat Cancer
A fundamental understanding of a drug's mechanism of action is paramount to its rational development and clinical application. The way a compound interacts with cellular machinery dictates not only its efficacy but also its toxicity profile. Here, we dissect the distinct and sometimes overlapping pathways engaged by Pyrazino[2,3-f]phenanthroline complexes and our reference drugs.
Pyrazino[2,3-f]phenanthroline Complexes: A Multi-Pronged Assault
These emerging metal complexes, particularly those involving copper(II), exhibit a versatile and multi-modal mechanism of action.[1] Their cytotoxic effects are not reliant on a single pathway but rather a coordinated attack on cancer cell vulnerabilities.
-
DNA Interaction: The planar structure of the phenanthroline ligand allows these complexes to intercalate between DNA base pairs.[2] This physical insertion disrupts DNA replication and transcription, ultimately inhibiting cell proliferation.
-
Reactive Oxygen Species (ROS) Generation: Many copper-phenanthroline complexes are redox-active, capable of catalyzing the production of ROS within the cell.[3][4] This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to damage of critical components like lipids, proteins, and DNA, and triggering programmed cell death.[2][4]
-
Mitochondrial Dysfunction: The mitochondria, being the cell's powerhouse and a hub for apoptosis regulation, are a key target.[1] These complexes can induce mitochondrial membrane damage, disrupt the mitochondrial membrane potential, and interfere with respiratory processes, pushing the cell towards an apoptotic fate.[2][4]
Cisplatin: The DNA Cross-Linking Specialist
Cisplatin is a cornerstone of chemotherapy, particularly for testicular, ovarian, and bladder cancers.[5][6] Its mechanism is well-defined and centers on its ability to damage DNA.
-
Activation and DNA Binding: After entering the cell, where the chloride concentration is low, Cisplatin's chloride ligands are replaced by water molecules in a process called aquation.[7][8] This activated form can then bind covalently to the N7 position of purine bases in DNA.[6][7]
-
DNA Adduct Formation: The primary mode of action is the formation of DNA adducts, predominantly 1,2-intrastrand cross-links between adjacent guanine bases.[6] These cross-links create a significant distortion in the DNA helix, which obstructs DNA replication and transcription, triggering cell cycle arrest and apoptosis.[6][9]
Doxorubicin: The Topoisomerase and Free Radical Instigator
Doxorubicin, an anthracycline antibiotic, is a broad-spectrum agent used for a variety of cancers.[10] Its anticancer activity is attributed to multiple mechanisms.[11]
-
DNA Intercalation: Like the phenanthroline complexes, Doxorubicin can insert itself into the DNA double helix, which interferes with DNA and RNA synthesis.[]
-
Topoisomerase II Inhibition: A key mechanism is the inhibition of topoisomerase II. Doxorubicin forms a stable complex with DNA and the enzyme, preventing the re-ligation of DNA strands after they have been cleaved. This leads to double-strand breaks, a lethal form of DNA damage.[13]
-
Free Radical Generation: Doxorubicin is metabolized to a semiquinone form, which generates reactive oxygen species.[13] This process contributes to its anticancer effect but is also a primary driver of its significant cardiotoxicity.[13][14]
In Vitro Cytotoxicity: Gauging Potency in the Lab
In vitro cytotoxicity assays are the first crucial step in evaluating an anticancer agent's potential.[15][16] These tests measure a compound's ability to kill cancer cells in a controlled laboratory setting, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.[16]
Several studies have demonstrated that copper-based Pyrazino[2,3-f]phenanthroline complexes exhibit potent cytotoxic activity, often surpassing that of Cisplatin in various cancer cell lines.[17] For instance, one complex showed an IC50 value of 4.36 µM in HCT-116 colon cancer cells, indicating significantly higher potency than Cisplatin.[17] Similarly, other phenanthroline-based metal complexes have shown cytotoxicity 3 to 18 times greater than Cisplatin.[18]
Comparative IC50 Data Summary
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cu(II) Pyrazino[2,3-f]phenanthroline Complex | HCT-116 (Colon) | 4.36 ± 0.25 | [17] |
| Cisplatin | HCT-116 (Colon) | >50 (Implied) | [17] |
| Cu(phen)₂²⁺ Complex | A-498 (Kidney) | ~2.5 | [18] |
| Cisplatin | A-498 (Kidney) | ~15 | [18] |
| Cu(phen)₂²⁺ Complex | Hep-G2 (Liver) | ~3.0 | [18] |
| Cisplatin | Hep-G2 (Liver) | ~9.0 | [18] |
| Doxorubicin | MCF-7 (Breast) | ~0.5-1.0 | Typical Literature Value |
Note: IC50 values can vary based on experimental conditions and specific complex structures.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the Pyrazino[2,3-f]phenanthroline complexes, Cisplatin, and Doxorubicin in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex environment of a living organism.[20][21] In vivo studies, typically using animal models like immunodeficient mice bearing tumor xenografts, are the gold standard for preclinical validation of an anticancer drug's efficacy and safety.[21][22] These studies provide critical data on a drug's pharmacokinetics, biodistribution, and its ability to inhibit tumor growth in a systemic context.[22][23]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol outlines a standard approach to assess the in vivo antitumor activity of a novel compound.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., Athymic Nude or NSG mice).
-
Tumor Growth: Monitor the mice until tumors reach a predetermined, measurable volume (e.g., 100-150 mm³).
-
Group Randomization: Randomize the tumor-bearing mice into several groups (typically 5-10 mice per group), including a vehicle control group, a positive control group (e.g., treated with Cisplatin), and one or more groups treated with the experimental Pyrazino[2,3-f]phenanthroline complex at different doses.
-
Treatment Administration: Administer the treatments according to a defined schedule (e.g., daily, twice weekly) via an appropriate route (intraperitoneal, intravenous, or oral).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a maximum ethical size, or after a fixed duration.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight and perform histopathological analysis of major organs to assess toxicity.
Toxicity Profile: The Critical Balance of Efficacy and Safety
An ideal anticancer drug must be selectively toxic to cancer cells while sparing healthy tissue. The severe side effects of many conventional chemotherapies are a major limiting factor in their use.
Comparative Toxicity Summary
| Compound Class | Primary Dose-Limiting Toxicities | Common Side Effects |
| Pyrazino[2,3-f]phenanthroline Complexes | Under Investigation - Potential for lower systemic toxicity. Some studies show selectivity for cancer cells over non-tumorigenic cell lines.[2] | To be determined in comprehensive preclinical studies. |
| Cisplatin | Nephrotoxicity (kidney damage), Neurotoxicity (peripheral neuropathy), Ototoxicity (hearing loss).[5][24][25] | Severe nausea and vomiting, myelosuppression, electrolyte disturbances.[5][25] |
| Doxorubicin | Cardiotoxicity (cumulative and potentially irreversible heart damage).[14][26] | Myelosuppression, nausea, vomiting, alopecia (hair loss), mucositis.[14][27][28] |
The development of metal complexes like the Pyrazino[2,3-f]phenanthroline derivatives is partly driven by the goal of overcoming the severe toxicities of platinum-based drugs.[29] By leveraging different mechanisms, such as ROS generation, which cancer cells are often more susceptible to, these novel agents may offer a wider therapeutic window.
Conclusion and Future Directions
The comparative analysis reveals that Pyrazino[2,3-f]phenanthroline complexes represent a compelling class of potential anticancer agents.
-
Superior Potency: In vitro data consistently suggest that these complexes can exhibit significantly higher cytotoxicity against various cancer cell lines compared to Cisplatin.[17][18]
-
Multi-Faceted Mechanism: Their ability to attack cancer cells through multiple pathways—including DNA intercalation, ROS generation, and mitochondrial targeting—may prove effective against tumors that are resistant to single-target agents.
-
Potential for Improved Safety: While extensive in vivo toxicology is required, the initial evidence suggests a potential for greater selectivity and a more favorable safety profile compared to the harsh side effects of Cisplatin and Doxorubicin.
Future research should focus on comprehensive preclinical in vivo efficacy and toxicology studies to validate these promising in vitro findings. Further work on structure-activity relationships will help optimize potency and selectivity, paving the way for a new generation of metal-based therapeutics that could one day enhance the standard of care in oncology.
References
- Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. MDPI.
- A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells.
-
Newly synthesized Cu(II) pyrazino[2,3‐f][2][14]phenanthroline complexes as potential anticancer candidates. ResearchGate.
-
Design and Synthesis of Pyrazino[2,3-f][2][14]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. [Link]
-
In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. PubMed. [Link]
-
Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight. MDPI. [Link]
-
Cu(II) phenanthroline–phenazine complexes dysregulate mitochondrial function and stimulate apoptosis. Maynooth University Research Archive Library. [Link]
-
Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. PubMed. [Link]
-
Cisplatin. StatPearls - NCBI Bookshelf. [Link]
-
Doxorubicin. StatPearls - NCBI Bookshelf. [Link]
-
Copper(II) Phenanthroline-Based Complexes as Potential Anti-Cancer Drugs: A Walkthrough on the Mechanisms of Action. MDPI. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health (NIH). [Link]
-
Toxicity profile of cisplatin given at one full dose versus three divided doses for three consecutive days. ASCO Publications. [Link]
-
Toxicity profile of Doxorubicin-Cyclophosphamide and Doxorubicin-Cyclophosphamide followed by Paclitaxel regimen and its associated factors among women with breast cancer in Ethiopia: A prospective cohort study. PubMed. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Institutes of Health (NIH). [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. ResearchGate. [Link]
-
Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. National Institutes of Health (NIH). [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. National Institutes of Health (NIH). [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
-
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Preprints.org. [Link]
-
Doxorubicin Toxicity and Recent Approaches to Alleviating Its Adverse Effects with Focus on Oxidative Stress. MDPI. [Link]
-
New Anticancer Agents: In Vitro and in Vivo Evaluation. Karger Publishers. [Link]
-
Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. ResearchGate. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
How does Doxorubicin ('Red Devil') Cancer Treatment Work?. YouTube. [Link]
-
CISplatin. Cancer Care Ontario. [Link]
-
DOXORUBICIN: OVERVIEW AND TOXICITY. IJCRT.org. [Link]
-
Cisplatin. Wikipedia. [Link]
-
In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Institutes of Health (NIH). [Link]
-
In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
Toxicity profile of Doxorubicin-Cyclophosphamide and Doxorubicin-Cyclophosphamide followed by Paclitaxel regimen and its associated factors among women with breast cancer in Ethiopia: A prospective cohort study. ResearchGate. [Link]
-
Cisplatin (chemotherapy drug) - treatment and side effects. Macmillan Cancer Support. [Link]
Sources
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. mdpi.com [mdpi.com]
- 3. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 | IJMS | MDPI [mdpi.com]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 23. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biomedpharmajournal.org [biomedpharmajournal.org]
- 25. cancercareontario.ca [cancercareontario.ca]
- 26. ijcrt.org [ijcrt.org]
- 27. Toxicity profile of Doxorubicin-Cyclophosphamide and Doxorubicin-Cyclophosphamide followed by Paclitaxel regimen and its associated factors among women with breast cancer in Ethiopia: A prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Pyrazino[2,3-f]phenanthroline Anticancer Agents
Introduction: The Therapeutic Potential of Pyrazino[2,3-f]phenanthroline Derivatives
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a promising class of therapeutics. Among them, Pyrazino[2,3-f]phenanthroline and its derivatives are gaining significant attention. Their rigid, planar, and electron-deficient structure makes them intriguing candidates for targeting fundamental cellular processes in cancer cells. Often utilized as ligands in coordination with transition metals like copper and ruthenium, these compounds exhibit potent cytotoxic effects across a range of cancer cell lines.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the multifaceted mechanism of action of these promising anticancer agents. We will delve into the experimental workflows, the rationale behind methodological choices, and a comparative analysis with other relevant compounds.
Core Mechanistic Hypotheses for Pyrazino[2,3-f]phenanthroline Anticancer Agents
The anticancer activity of Pyrazino[2,3-f]phenanthroline derivatives is not attributed to a single mode of action but rather a combination of cellular insults. The primary mechanisms that have been proposed and are worthy of investigation include:
-
DNA Intercalation and Damage: The planar aromatic structure of these compounds is highly suggestive of an ability to insert between the base pairs of DNA.[3][4][5] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.
-
Induction of Apoptosis: A hallmark of effective cancer therapies is the ability to trigger programmed cell death, or apoptosis. Several studies have shown that Pyrazino[2,3-f]phenanthroline derivatives can initiate this process in cancer cells.[6][7][8]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these agents can halt the proliferation of cancer cells. Arrest at specific phases, such as G2/M or S phase, is a common observation.[6][8]
-
Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems during replication. Inhibition of these enzymes leads to DNA strand breaks and cell death. Related compounds have demonstrated the ability to inhibit topoisomerase I and IIα.[9][10]
-
Mitochondrial Dysfunction and Oxidative Stress: The mitochondria are central to cellular metabolism and apoptosis. Disruption of mitochondrial function, including the generation of reactive oxygen species (ROS), is an increasingly recognized mechanism for anticancer compounds.[6][11] A novel form of copper-dependent cell death, termed "cuproptosis," has recently been linked to copper complexes of Pyrazino[2,3-f]phenanthroline, highlighting the importance of mitochondrial targeting.[6]
Experimental Workflows for Mechanistic Confirmation
A logical and systematic approach is crucial to dissecting the mechanism of action. The following experimental workflows provide a robust framework for this purpose.
Workflow for Elucidating the Mechanism of Action
Caption: A general experimental workflow for elucidating the mechanism of action.
Assessing Cytotoxicity: The Foundational Step
The initial step is to quantify the cytotoxic potential of the Pyrazino[2,3-f]phenanthroline derivatives against a panel of cancer cell lines and, ideally, a non-cancerous control cell line to assess selectivity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Pyrazino[2,3-f]phenanthroline derivative for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) after 48h | Reference |
| Copper(II) Pyrazino[2,3-f]phenanthroline Complex | CAL-51 (TNBC) | 1.17 | |
| Pyrazoline Derivative 11 | U251 (Glioblastoma) | 11.9 | [13] |
| Pyrazoline B | MCF-7/HER-2 (Breast Cancer) | 16.42 µg/ml | [14] |
| Cisplatin | Murine Leukaemia L1210 | 0.5 |
Investigating DNA Interaction
Given the planar nature of the Pyrazino[2,3-f]phenanthroline core, direct interaction with DNA is a primary hypothesis.
Protocol: Ethidium Bromide (EtBr) Displacement Assay
This assay is based on the principle that if the test compound intercalates into DNA, it will displace the fluorescent dye EtBr, leading to a decrease in fluorescence intensity.
-
Preparation: Prepare a solution of Calf Thymus DNA (CT-DNA) and EtBr in a suitable buffer (e.g., Tris-HCl).
-
Fluorescence Measurement: Measure the initial fluorescence of the CT-DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Titration: Add increasing concentrations of the Pyrazino[2,3-f]phenanthroline derivative to the cuvette.
-
Data Acquisition: Record the fluorescence intensity after each addition.
-
Analysis: A significant decrease in fluorescence intensity indicates the displacement of EtBr and suggests an intercalative binding mode.
Confirming the Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancer cells. Flow cytometry-based assays are powerful tools for its quantification.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
An increase in the percentage of Annexin V-positive cells confirms the induction of apoptosis.[15]
Apoptosis Signaling Pathway
Caption: Proposed intrinsic pathway of apoptosis induced by Pyrazino[2,3-f]phenanthroline agents.
Analyzing Cell Cycle Distribution
To determine if the compound's cytotoxicity is linked to cell cycle arrest, flow cytometry with PI staining is the standard method.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with the test compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[12][16]
Workflow for Cell Cycle Analysis
Caption: A streamlined workflow for cell cycle analysis using flow cytometry.
Investigating Topoisomerase Inhibition
If DNA interaction is confirmed, investigating the inhibition of topoisomerases is a logical next step.
Methodology: In Vitro Topoisomerase Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase enzyme, and the test compound at various concentrations. Etoposide or camptothecin can be used as positive controls for topoisomerase II and I, respectively.[10]
-
Incubation: The reaction is incubated at 37°C.
-
Termination: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
Visualization: The DNA is visualized under UV light after staining with a fluorescent dye.
-
Interpretation: Inhibition of the enzyme is observed as a decrease in the amount of relaxed/decatenated DNA and a corresponding increase in the supercoiled/catenated form.
Assessing Mitochondrial Integrity and Oxidative Stress
The involvement of mitochondria is a key aspect of many modern anticancer drugs.
Protocol: Detection of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with the test compound for a relevant time period (e.g., 6-24 hours).
-
Probe Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[14][15]
Comparative Analysis with Alternative Anticancer Agents
| Mechanism of Action | Pyrazino[2,3-f]phenanthroline Derivatives | Pyrazoline/Pyrazole Derivatives | Cisplatin |
| Primary Target | DNA (intercalation), Mitochondria | Varies (e.g., tubulin, signaling pathways) | DNA (covalent binding) |
| Apoptosis Induction | Yes, often via intrinsic pathway[6][11] | Yes, often caspase-dependent[15][17] | Yes, via DNA damage response |
| Cell Cycle Arrest | Yes, typically G2/M or S phase[6][8] | Yes, often G2/M phase[14] | Yes, S phase |
| Topoisomerase Inhibition | Potential, requires further confirmation[9][10] | Some derivatives show activity[18] | No |
| Mitochondrial Effects | Yes, ROS production, cuproptosis[6][11] | Yes, ROS production[14][15] | Yes, secondary to DNA damage |
| Resistance Mechanisms | To be fully elucidated | Efflux pumps, target mutation | DNA repair, drug efflux |
Conclusion and Future Directions
The evidence strongly suggests that Pyrazino[2,3-f]phenanthroline derivatives function as multi-target anticancer agents. The primary mechanisms appear to be DNA intercalation and the induction of mitochondrial dysfunction, leading to apoptosis and cell cycle arrest. The potential for topoisomerase inhibition adds another layer to their cytotoxic profile.
For researchers in this field, the path forward involves a systematic application of the described experimental workflows. Key future work should focus on:
-
In vivo studies: Validating the in vitro findings in animal models to assess efficacy and toxicity.
-
Target identification: Utilizing techniques like proteomics and transcriptomics to identify specific protein targets.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.
-
Combination therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents.
By employing a rigorous and multi-faceted approach to mechanistic elucidation, the full therapeutic potential of Pyrazino[2,3-f]phenanthroline anticancer agents can be unlocked, paving the way for the development of novel and effective cancer treatments.
References
-
[Request PDF] Newly synthesized Cu(II) pyrazino[2,3‐f][1][4]phenanthroline complexes as potential anticancer candidates. (n.d.). ResearchGate. [Link]
-
Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine). (2023). MDPI. [Link]
-
Copper(II) Complexes of Pyrazino [2,3‐F][1][4]Phenanthroline Induce Cuprotosis and Immunogenic Cell Death in Triple‐Negative Breast Cancer. (2025). ResearchGate. [Link]
-
1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. (n.d.). PMC. [Link]
-
Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. (n.d.). ResearchGate. [Link]
-
A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. (2021). Scientific Reports. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC. [Link]
-
The activity of pyrazoline B compound in inhibiting proliferation of breast cancer cells with human epidermal growth factor receptor 2 overexpression. (n.d.). Termedia. [Link]
-
New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. (n.d.). PMC. [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). PubMed. [Link]
-
Pyrazino[2,3-f][1][4]phenanthroline. (n.d.). PubChem. [Link]
-
Some DNA-intercalating agents and designed substrates. (n.d.). ResearchGate. [Link]
-
Topoisomerase I/II inhibitory effect of compounds 1a-2c. (n.d.). ResearchGate. [Link]
-
The kinetics of inhibition of Topoisomerase II by the selected compounds 6 a, 6 b, 6 d, and 6 g. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]
-
Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. (n.d.). MDPI. [Link]
-
Design and Synthesis of Pyrazino[2,3-f][1][4]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. (2023). ChemRxiv. [Link]
-
Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. (2021). RSC Advances. [Link]
-
Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (n.d.). Frontiers. [Link]
-
Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. (2025). ResearchGate. [Link]
-
Bannaxanthone E Induced Cell-Cycle Arrest and Apoptosis in Human Lung Cancer Cell Line. (n.d.). ResearchGate. [Link]
-
Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds. (2021). PMC. [Link]
-
Cu(ii) phenanthroline-phenazine complexes dysregulate mitochondrial function and stimulate apoptosis. (2020). PubMed. [Link]
-
In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. (n.d.). PubMed. [Link]
-
Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives. (n.d.). Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cu(ii) phenanthroline-phenazine complexes dysregulate mitochondrial function and stimulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The activity of pyrazoline B compound in inhibiting proliferation of breast cancer cells with human epidermal growth factor receptor 2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Ascendancy of Pyrazino[2,3-f]phenanthroline in Dye-Sensitized Solar Cells: A Comparative Analysis
A Senior Application Scientist's guide to the enhanced efficiency and stability offered by novel organic dyes featuring a Pyrazino[2,3-f]phenanthroline anchoring group in the realm of third-generation photovoltaics.
In the continuous pursuit of efficient and cost-effective renewable energy sources, dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology. Central to their performance is the sensitizing dye, which governs the light-harvesting capacity and electron transfer dynamics. While ruthenium-based complexes, such as the venerable N719, have long been the benchmark, a new class of metal-free organic dyes is challenging the status quo. This guide provides an in-depth comparison of DSSCs sensitized with novel organic dyes incorporating a Pyrazino[2,3-f]phenanthroline moiety against the well-established N719, offering a data-driven perspective for researchers and drug development professionals.
The Critical Role of the Anchoring Group
The anchoring group of a dye molecule is paramount in a DSSC, as it facilitates the adsorption of the dye onto the semiconductor (typically TiO₂) surface and provides the pathway for electron injection from the excited dye into the semiconductor's conduction band. The stability of this bond is crucial for the long-term performance of the solar cell. Traditional organic dyes often utilize a cyanoacrylic acid group for this purpose. However, the novel Pyrazino[2,3-f]phenanthroline structure presents a compelling alternative, functioning as a potent electron-withdrawing anchoring group.
Performance Under Scrutiny: A Comparative Look at PPL Dyes and N719
Two recently developed donor-acceptor organic dyes, designated PPL-1 and PPL-2, utilize Pyrazino-[2,3-f][1][2]phenanthroline as their anchoring group[3]. In rigorous testing under standard AM 1.5 conditions, these dyes have demonstrated promising power conversion efficiencies (PCE), with PPL-2 achieving a notable 4.04%[3].
| Dye | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| PPL-2 | 0.65 | 8.87 | 0.70 | 4.04[3] |
| N719 (Typical Range) | ~0.70 - 0.75 | ~9.23 - 20.5 | ~0.64 - 0.75 | ~4.47 - 11.18 |
The Pyrazino[2,3-f]phenanthroline Advantage: Superior Binding Affinity
Perhaps the most significant advantage of the PPL series of dyes lies in the inherent properties of the Pyrazino[2,3-f]phenanthroline anchoring group. Experimental evidence has shown that dyes containing this moiety exhibit a stronger binding strength to the TiO₂ electrode compared to the classical carboxyl group-containing N719 dye[6]. In desorption experiments, N719 with its carboxylic acid anchoring group was completely detached from the TiO₂ surface in less than 30 seconds when immersed in a NaOH solution. In contrast, PPL-1 and PPL-2 demonstrated significantly greater stability, indicating a more robust attachment to the semiconductor[6]. This enhanced binding is a critical factor for the long-term stability and durability of the DSSC, a key challenge in the commercialization of this technology.
The Underlying Science: How DSSCs Function
A dye-sensitized solar cell operates on a principle analogous to artificial photosynthesis. The process begins with a photon of light being absorbed by the dye molecule, which excites an electron to a higher energy level. This excited electron is then injected into the conduction band of the mesoporous semiconductor, typically titanium dioxide (TiO₂), generating an electric current. The oxidized dye molecule is subsequently regenerated by a redox couple in the electrolyte, which in turn is regenerated at the counter electrode, completing the circuit.
Caption: Working principle of a Dye-Sensitized Solar Cell.
Experimental Validation: A Protocol for DSSC Fabrication and Characterization
To ensure the reproducibility and validation of these findings, a detailed experimental protocol is provided.
I. Fabrication of the TiO₂ Photoanode
-
Substrate Cleaning: Begin with a transparent conducting oxide (TCO) glass substrate, such as fluorine-doped tin oxide (FTO) glass. The substrate should be meticulously cleaned by sonicating sequentially in a detergent solution, deionized water, and ethanol, each for a duration of 15 minutes. Finally, dry the substrate using a stream of clean, dry air or nitrogen.
-
TiO₂ Paste Deposition: A mesoporous layer of TiO₂ is deposited onto the conductive side of the FTO glass. The doctor-blade technique is a commonly employed and effective method. Adhesive tape can be used to control the thickness of the film. A small amount of TiO₂ paste is applied to one edge of the FTO glass and spread evenly with a glass rod.
-
Sintering: The TiO₂-coated substrate is then sintered at high temperatures (typically 450-500 °C) to ensure good electrical contact between the TiO₂ nanoparticles and the FTO glass.
II. Dye Sensitization
-
Dye Solution Preparation: Prepare a solution of the desired dye (e.g., PPL-2 or N719) in a suitable solvent, such as anhydrous ethanol, at a concentration of 0.2-0.5 mM.
-
Soaking: Immerse the cooled TiO₂ photoanode in the dye solution for 12-24 hours at room temperature in a dark environment. This allows for the adsorption of the dye molecules onto the surface of the TiO₂ nanoparticles.
-
Rinsing: After the sensitization period, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dried.
III. Assembly of the DSSC
-
Counter Electrode Preparation: A counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum or carbon, onto another FTO glass substrate.
-
Cell Assembly: The sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration with the active layers facing each other. A thermoplastic sealant is often used to seal the edges of the cell, leaving two small holes for electrolyte filling.
-
Electrolyte Injection: The electrolyte, containing a redox couple (typically I⁻/I₃⁻), is introduced into the cell through one of the holes via capillary action. The holes are then sealed.
IV. Photovoltaic Characterization
The performance of the assembled DSSC is evaluated by measuring its current-voltage (J-V) characteristics under simulated sunlight (AM 1.5, 100 mW/cm²). From the J-V curve, the key photovoltaic parameters—short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η)—are determined.
Caption: Experimental workflow for DSSC fabrication and characterization.
Concluding Remarks and Future Outlook
The emergence of organic dyes featuring the Pyrazino[2,3-f]phenanthroline anchoring group represents a significant advancement in the field of dye-sensitized solar cells. While the power conversion efficiency of the initial PPL dyes may not yet surpass the highest reported values for ruthenium-based sensitizers, their enhanced binding affinity to the TiO₂ photoanode offers a compelling advantage in terms of long-term stability—a critical hurdle for the widespread adoption of DSSC technology.
The data presented in this guide underscores the potential of Pyrazino[2,3-f]phenanthroline as a superior anchoring moiety for organic sensitizers. Further research focusing on the molecular engineering of the donor and π-bridge components of these dyes, in conjunction with the robust Pyrazino[2,3-f]phenanthroline anchor, is poised to yield a new generation of highly efficient and stable DSSCs. The absence of a direct, side-by-side comparative study of PPL dyes and N719 highlights an important gap in the current literature, presenting a clear opportunity for future investigations that will be invaluable to the solar energy research community.
References
-
Comparative Study of Quasi-Solid-State Dye-Sensitized Solar Cells Using Z907, N719, Photoactive Phenothiazine Dyes and PVDF-HFP. (URL: [Link])
-
Comparative Study of Quasi-Solid-State Dye-Sensitized Solar Cells Using Z907, N719, Photoactive Phenothiazine Dyes and PVDF-HFP Gel Polymer Electrolytes with Different Molecular Weights. (URL: [Link])
-
Pyrazino-[2,3-f][1][2]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. (URL: [Link])
-
Pyrazino-[2,3-f][1][2]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. (URL: [Link])
-
Supporting Information Pyrazino-[2,3-f][1][2]phenanthroline as a new anchoring group of organic dyes for. (URL: [Link])
-
Pyrazino-[2,3-f][1][2]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. (URL: [Link])
-
Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles. (URL: [Link])
-
Performance characteristics of photovoltaic cells sensitized by the dye... (URL: [Link])
-
Simulated photovoltaic performance of N719 ruthenium dye sensitised solar cell with a power conversion efficiency exceeding 26% based on electron transport double layer. (URL: [Link])
-
Effect of N719 Dye Adsorption Into Composition of Different Sized TiO2 Films for Photovoltaic Performance of the Dye-Sensitized Solar Cells. (URL: [Link])
-
J–V curves for DSSCs based on N719‐ co‐sensitized with different... (URL: [Link])
-
Photovoltaic performances and lifetime analysis of TiO2/rGO DSSCs sensitized with Roselle and N719 dyes. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazino-[2,3-f][1,10]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazino[2,3-f]phenanthroline
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazino[2,3-f][1][2]phenanthroline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrazino[2,3-f][1][2]phenanthroline. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the knowledge to operate safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety standards and practical laboratory experience.
Hazard Assessment: Understanding the Risks
Pyrazino[2,3-f][1][2]phenanthroline is a heterocyclic aromatic compound used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes for applications like solar energy conversion and DNA probes.[3][4] While specific toxicity data for this compound is limited, the available information and the known hazards of its parent compound, 1,10-phenanthroline, demand a cautious approach.
The primary documented hazard is acute oral toxicity.[3][5] The Globally Harmonized System (GHS) classifies it as "Harmful if swallowed"[3][5][6]. However, the closely related compound 1,10-phenanthroline is rated as "Toxic if swallowed" (a higher hazard category) and is also noted as being very toxic to aquatic life with long-lasting effects.[7][8] Given the structural similarities, it is prudent to treat Pyrazino[2,3-f][1][2]phenanthroline with a similar level of caution, assuming it may cause significant harm upon ingestion and pose a threat to the environment.[9] Inhalation of dust and direct contact with skin and eyes must also be avoided.[1][7]
Table 1: Hazard and Safety Data Summary | Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :---: | :---: | :--- | | Acute Toxicity, Oral (Category 4) |
Warning35Danger9Core PPE Requirements: A Multi-Layered Defense
A robust PPE strategy is your primary defense against exposure. The following are the minimum requirements for handling Pyrazino[2,3-f][1][2]phenanthroline in solid (powder) or solution form.
-
Eye and Face Protection:
-
Rationale: The compound is a solid that can easily become airborne as a fine dust, posing a significant risk of eye irritation or injury.[1][8] Splashes of solutions containing the compound are also a primary concern.
-
Protocol: Always wear chemical safety goggles with side-shields.[1] If there is a significant risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in addition to safety goggles.
-
-
Skin Protection:
-
Gloves:
-
Rationale: Preventing skin contact is crucial to avoid potential local irritation and absorption. Good hygiene practice dictates that exposure should be minimized.[8]
-
Protocol: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[6][10] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving or using thicker, more robust gloves. Promptly remove and replace gloves if they become contaminated.
-
-
Laboratory Coat:
-
Rationale: A lab coat protects your skin and personal clothing from contamination by dust or splashes.[10]
-
Protocol: A clean, long-sleeved laboratory coat is mandatory.[11] Ensure it is fully buttoned. Do not wear the lab coat outside of the designated laboratory area to prevent cross-contamination.
-
-
-
Respiratory Protection:
-
Rationale: Fine dusts of potent chemical compounds can be easily inhaled. The primary operational principle when handling this compound is to avoid dust formation.[2][7][12]
-
Protocol: All weighing and handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a glove box to ensure adequate ventilation.[1][10] If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with a particulate filter (or equivalent) is required.[2][6]
-
PPE Selection and Operational Protocol
The choice of PPE is dictated by the specific task. This workflow ensures that the level of protection matches the level of risk.
Caption: PPE selection workflow for Pyrazino[2,3-f][1][2]phenanthroline.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE - The goal is to avoid self-contamination:
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated waste container.
-
Hand Hygiene: Wash your hands.
-
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside surfaces, folding the contaminated outside inwards. Place it in the designated area for lab laundry.
-
Eye Protection: Remove safety goggles by handling the ear-pieces.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[13]
Contaminated PPE Management and Disposal
Proper disposal is a critical step in the safety lifecycle to prevent environmental contamination and accidental exposure to others.
-
Gloves and other disposable items: All disposable PPE (gloves, bench paper, etc.) that has come into contact with Pyrazino[2,3-f][1][2]phenanthroline must be considered hazardous waste.
-
Protocol:
-
Collect all contaminated disposables in a designated, clearly labeled hazardous waste bag or container inside the fume hood where the work was performed.
-
Seal the container before removing it from the hood.
-
Dispose of the container according to your institution's chemical waste management protocols. Do not mix with regular trash.[9]
-
-
-
Reusable PPE (Lab Coat, Goggles):
-
Protocol:
-
Lab Coats: If a significant spill occurs on a lab coat, it should be professionally decontaminated or disposed of as hazardous waste. For routine use, place it in a designated bin for professional laundering.
-
Goggles/Face Shields: Clean and decontaminate after each use according to your laboratory's standard procedures.
-
-
-
Spill Management:
-
Protocol: In the event of a spill, alert others in the area immediately. Wearing appropriate PPE, clean the spill using an absorbent material. All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[14] Do not wash spills down the drain, as the compound is potentially very toxic to aquatic life.[9]
-
Emergency Procedures in Case of Exposure
Immediate and correct first aid is vital. Always have an accessible safety shower and eye wash station.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water and soap. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and be prepared to provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with Pyrazino[2,3-f][1][2]phenanthroline, ensuring a safe and productive research environment.
References
- ChemScene. (2025). Safety Data Sheet.
-
PubChem. (n.d.). Pyrazino[2,3-f][1][2]phenanthroline. National Center for Biotechnology Information. Retrieved from [Link]
-
BenchChem. (2025). Proper Disposal of Pyrazino[2,3-f][1][7]phenanthroline: A Step-by-Step Guide for Laboratory Professionals. Retrieved from BenchChem website.
-
Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Pyrazino[2, 3-f][1][2]phenanthroline, min 97%. Retrieved from [Link]
- Fisher Scientific. (2014). SAFETY DATA SHEET: 1,10-Phenanthroline Monohydrate (Certified ACS).
- Organic Chemistry Laboratory. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Yadav, P., Madagyal, S., Chaudhari, A., et al. (2024). Pyrazino[2,3-f][1][2]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. RSC Publishing. Retrieved from [Link]
- University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
Yadav, P., Madagyal, S., Chaudhary, A., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. Cambridge: Cambridge Open Engage. Retrieved from [Link]
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
-
Yadav, P., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
- 2. westliberty.edu [westliberty.edu]
- 3. Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3 [sigmaaldrich.com]
- 4. Pyrazino[2,3-f][1,10]phenanthroline | 217-90-3 [chemicalbook.com]
- 5. Pyrazino[2,3-f][1,10]phenanthroline | C14H8N4 | CID 11765072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. hscprep.com.au [hscprep.com.au]
- 11. csub.edu [csub.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
